molecular formula C32H56N7O17P3S B15548620 5-Methyldecanoyl-CoA

5-Methyldecanoyl-CoA

货号: B15548620
分子量: 935.8 g/mol
InChI 键: YEXXCBPEUZSLKM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methyldecanoyl-CoA is a useful research compound. Its molecular formula is C32H56N7O17P3S and its molecular weight is 935.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C32H56N7O17P3S

分子量

935.8 g/mol

IUPAC 名称

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-methyldecanethioate

InChI

InChI=1S/C32H56N7O17P3S/c1-5-6-7-9-20(2)10-8-11-23(41)60-15-14-34-22(40)12-13-35-30(44)27(43)32(3,4)17-53-59(50,51)56-58(48,49)52-16-21-26(55-57(45,46)47)25(42)31(54-21)39-19-38-24-28(33)36-18-37-29(24)39/h18-21,25-27,31,42-43H,5-17H2,1-4H3,(H,34,40)(H,35,44)(H,48,49)(H,50,51)(H2,33,36,37)(H2,45,46,47)

InChI 键

YEXXCBPEUZSLKM-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Biological Origin of 5-Methyldecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyldecanoyl-CoA is an anteiso-branched-chain acyl-CoA that plays a role in the composition of lipids in various organisms, particularly bacteria. Its branched nature influences the physical properties of cell membranes, such as fluidity. Understanding the biosynthesis of this compound is crucial for fields ranging from microbiology to the development of novel therapeutics. This technical guide provides a comprehensive overview of the biological origin of this compound, detailing the biosynthetic pathway, the enzymes involved, and relevant quantitative data. Furthermore, it outlines key experimental protocols for the study of this molecule and its synthesis.

Introduction

Branched-chain fatty acids (BCFAs) are important components of the cell membranes of many bacteria, contributing to their ability to adapt to diverse environmental conditions.[1] BCFAs are primarily classified into two series: iso- and anteiso-fatty acids. Anteiso-fatty acids are characterized by a methyl branch on the antepenultimate (third-to-last) carbon atom. This compound is an activated intermediate in the synthesis of C11 anteiso-fatty acids. Its biosynthesis originates from the amino acid L-isoleucine and follows a modified fatty acid synthesis pathway.

Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the catabolism of L-isoleucine to produce a branched-chain primer, which is then elongated by the fatty acid synthase (FAS) system.

Primer Synthesis: From Isoleucine to 2-Methylbutyryl-CoA

The initial steps involve the conversion of L-isoleucine to α-keto-β-methylvalerate through the action of a branched-chain amino acid aminotransferase (BCAT). Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to yield 2-methylbutyryl-CoA.[2] This molecule serves as the primer for the fatty acid synthase.

Elongation by Fatty Acid Synthase (FAS)

The 2-methylbutyryl-CoA primer undergoes three successive elongation cycles, with each cycle adding a two-carbon unit derived from malonyl-CoA. The overall elongation process is catalyzed by the fatty acid synthase (FAS) system, which in bacteria is typically a Type II FAS system consisting of discrete, monofunctional enzymes. Each elongation cycle comprises four enzymatic reactions: condensation, reduction, dehydration, and a second reduction.

Elongation Cycle 1:

  • Condensation: 2-Methylbutyryl-ACP (formed from 2-methylbutyryl-CoA by a transacylase) condenses with malonyl-ACP, catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH). This reaction releases CO2 and forms 3-oxo-5-methylhexanoyl-ACP.

  • Reduction: The keto group of 3-oxo-5-methylhexanoyl-ACP is reduced to a hydroxyl group by 3-ketoacyl-ACP reductase (FabG), yielding 3-hydroxy-5-methylhexanoyl-ACP. This reaction utilizes NADPH as a reducing agent.

  • Dehydration: A water molecule is removed from 3-hydroxy-5-methylhexanoyl-ACP by 3-hydroxyacyl-ACP dehydratase (FabZ), forming a double bond and resulting in 5-methyl-trans-2-hexenoyl-ACP.

  • Reduction: The double bond in 5-methyl-trans-2-hexenoyl-ACP is reduced by enoyl-ACP reductase (FabI), using NADPH or NADH, to produce 5-methylhexanoyl-ACP.

Elongation Cycle 2:

The 5-methylhexanoyl-ACP from the first cycle undergoes a second round of elongation with malonyl-ACP, following the same four enzymatic steps to yield 5-methyloctanoyl-ACP.

Elongation Cycle 3:

A third and final elongation cycle converts 5-methyloctanoyl-ACP to 5-methyldecanoyl-ACP. The final step is the transfer of the acyl group from ACP to coenzyme A, catalyzed by an acyl-ACP thioesterase or transacylase, to produce the final product, This compound .

Key Enzymes and Quantitative Data

The biosynthesis of this compound is dependent on the coordinated action of several enzymes. The initial priming steps and the subsequent elongation cycles are critical control points.

EnzymeEC NumberSubstrate(s)Product(s)Kinetic Parameters (Organism)
Branched-chain amino acid aminotransferase (BCAT)2.6.1.42L-isoleucine, α-ketoglutarateα-keto-β-methylvalerate, L-glutamate-
Branched-chain α-keto acid dehydrogenase (BCKDH)1.2.4.4α-keto-β-methylvalerate, CoA, NAD+2-methylbutyryl-CoA, CO2, NADHThe BCKDH complex has a relatively broad specificity and can act on various branched-chain α-keto acids.[2] Kinetic studies on the BCKDH complex have been performed, but specific Km and Vmax values for α-keto-β-methylvalerate are not consistently reported across different organisms. Product inhibition by NADH and isovaleryl-CoA has been observed.[3]
β-ketoacyl-ACP synthase III (FabH)2.3.1.1802-methylbutyryl-CoA, malonyl-ACP3-oxo-5-methylhexanoyl-ACP, CoA, CO2Staphylococcus aureus FabH exhibits a preference for branched-chain acyl-CoA primers over acetyl-CoA.[4] The Km for isobutyryl-CoA was reported to be 0.32 µM and for butyryl-CoA 2.32 µM.[4] For Bacillus subtilis, FabH1 shows a slight preference for the anteiso precursor 2-methylbutyryl-CoA.[5]
3-Ketoacyl-ACP reductase (FabG)1.1.1.1003-oxoacyl-ACP, NADPH3-hydroxyacyl-ACP, NADP+-
3-Hydroxyacyl-ACP dehydratase (FabZ)4.2.1.593-hydroxyacyl-ACPtrans-2-enoyl-ACP, H2O-
Enoyl-ACP reductase (FabI)1.3.1.9trans-2-enoyl-ACP, NADH/NADPHacyl-ACP, NAD+/NADP+-
Fatty Acid Synthase (FAS) System2.3.1.85Acetyl-CoA, Malonyl-CoA, NADPHLong-chain fatty acidThe overall fatty acid synthase system catalyzes the complete synthesis of fatty acids.[6]

Experimental Protocols

In Vitro Reconstitution of the Biosynthetic Pathway

This protocol allows for the study of the biosynthesis of this compound in a controlled environment.

Materials:

  • Purified enzymes: BCAT, BCKDH complex, FabH, FabG, FabZ, FabI, and an acyl-ACP synthetase.

  • Substrates: L-isoleucine, α-ketoglutarate, Coenzyme A, NAD+, malonyl-CoA, NADPH, ATP, and Acyl Carrier Protein (ACP).

  • Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0, containing 1 mM DTT).

  • Quenching solution (e.g., 10% formic acid).

  • LC-MS/MS system for product analysis.

Procedure:

  • A reaction mixture is prepared containing all the purified enzymes, substrates, and cofactors in the reaction buffer.

  • The reaction is initiated by the addition of L-isoleucine.

  • The mixture is incubated at an optimal temperature (e.g., 37°C) for a defined period.

  • Aliquots are taken at different time points and the reaction is quenched.

  • The samples are then analyzed by LC-MS/MS to detect and quantify the formation of 2-methylbutyryl-CoA and this compound.[7][8]

Analysis of this compound from Biological Samples

This protocol describes the extraction and analysis of this compound from bacterial cells.

Materials:

  • Bacterial cell culture grown under conditions that favor branched-chain fatty acid synthesis.

  • Extraction solvent (e.g., acetonitrile/methanol/water).

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA).

  • LC-MS/MS system.

Procedure:

  • Bacterial cells are harvested by centrifugation.

  • The cell pellet is resuspended in the extraction solvent containing the internal standard.

  • The cells are lysed (e.g., by sonication or bead beating).

  • The cell debris is removed by centrifugation.

  • The supernatant containing the acyl-CoAs is collected and analyzed by LC-MS/MS.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

To analyze the final fatty acid product (5-methyldecanoic acid), the CoA ester must be hydrolyzed and derivatized.

Materials:

  • Sample containing this compound.

  • Alkaline hydrolysis solution (e.g., methanolic KOH).

  • Derivatization agent (e.g., BF3-methanol or trimethylsilylation reagent).

  • Organic solvent for extraction (e.g., hexane).

  • GC-MS system.

Procedure:

  • The acyl-CoA sample is hydrolyzed to release the free fatty acid.

  • The free fatty acid is then derivatized to a volatile ester (e.g., a methyl ester).[10]

  • The fatty acid methyl ester is extracted into an organic solvent.

  • The extract is injected into the GC-MS for separation and identification based on its retention time and mass spectrum.[11]

Visualizations

Biosynthesis of this compound cluster_primer Primer Synthesis cluster_elongation Fatty Acid Elongation (3 Cycles) L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate BCAT (EC 2.6.1.42) 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH (EC 1.2.4.4) FAS Fatty Acid Synthase 2-Methylbutyryl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS This compound This compound FAS->this compound

Caption: Overview of this compound Biosynthesis.

Fatty Acid Elongation Cycle Acyl-ACP (Cn) Acyl-ACP (Cn) 3-Ketoacyl-ACP (Cn+2) 3-Ketoacyl-ACP (Cn+2) Acyl-ACP (Cn)->3-Ketoacyl-ACP (Cn+2) FabH (Condensation) Malonyl-ACP Malonyl-ACP Malonyl-ACP->3-Ketoacyl-ACP (Cn+2) 3-Hydroxyacyl-ACP (Cn+2) 3-Hydroxyacyl-ACP (Cn+2) 3-Ketoacyl-ACP (Cn+2)->3-Hydroxyacyl-ACP (Cn+2) FabG (Reduction) NADPH -> NADP+ trans-2-Enoyl-ACP (Cn+2) trans-2-Enoyl-ACP (Cn+2) 3-Hydroxyacyl-ACP (Cn+2)->trans-2-Enoyl-ACP (Cn+2) FabZ (Dehydration) Acyl-ACP (Cn+2) Acyl-ACP (Cn+2) trans-2-Enoyl-ACP (Cn+2)->Acyl-ACP (Cn+2) FabI (Reduction) NAD(P)H -> NAD(P)+

Caption: The four enzymatic steps of a fatty acid elongation cycle.

Experimental Workflow for Acyl-CoA Analysis Sample Biological Sample (e.g., Bacterial Cells) Extraction Acyl-CoA Extraction (Solvent + Internal Standard) Sample->Extraction Centrifugation Centrifugation (Remove Debris) Extraction->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis Data Data Processing (Quantification) Analysis->Data

Caption: Workflow for the analysis of acyl-CoAs from biological samples.

References

The Enigmatic Intermediate: A Technical Guide to the Putative Discovery and Isolation of 5-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the compilation of this guide, there is no direct scientific literature detailing the specific discovery, isolation, or defined biological role of 5-Methyldecanoyl-CoA. This document, therefore, serves as a comprehensive, in-depth technical guide constructed from established principles of branched-chain fatty acid metabolism and acyl-CoA biochemistry. The methodologies and pathways described herein are hypothetical, representing a scientifically grounded framework for the potential synthesis, purification, and characterization of this molecule for research, scientific, and drug development professionals.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in a myriad of metabolic processes, including fatty acid β-oxidation and biosynthesis, cholesterol metabolism, and the synthesis of complex lipids.[1][2] While straight-chain acyl-CoAs are well-characterized, branched-chain acyl-CoAs represent a more specialized class of metabolites. These molecules, often originating from the catabolism of branched-chain amino acids or the incorporation of alternative extender units during fatty acid synthesis, can influence the properties of cell membranes and may have unique signaling functions.[3][4] this compound, a putative 11-carbon acyl-CoA with a methyl branch at the C5 position, is not a commonly cited metabolite. This guide provides a theoretical framework for its study, from its potential biosynthesis to its chemical and enzymatic synthesis, isolation, and characterization.

Hypothetical Biosynthesis of this compound

The biosynthesis of mid-chain branched fatty acids is less common than that of iso- and anteiso-branched fatty acids, which are initiated using primers derived from branched-chain amino acids.[5][6] A plausible pathway for the formation of this compound involves the promiscuity of the fatty acid synthase (FASN) complex.[3] Specifically, acetyl-CoA carboxylase (ACC) can utilize propionyl-CoA to synthesize methylmalonyl-CoA.[3] During fatty acid elongation, FASN can incorporate this methylmalonyl-CoA in place of malonyl-CoA, resulting in the introduction of a methyl branch.[3][7]

For the synthesis of this compound, this incorporation would need to occur at the second elongation cycle. The process would be initiated with an acetyl-CoA primer, followed by one round of elongation with malonyl-CoA to form butyryl-ACP. In the subsequent cycle, the incorporation of methylmalonyl-CoA would lead to a 3-methyl-2-keto-acyl-ACP intermediate, which after reduction, dehydration, and a second reduction, would yield a 5-methyl-hexanoyl-ACP. Further elongation with two standard malonyl-CoA units would ultimately produce 5-methyldecanoyl-ACP, which would then be converted to this compound.

Hypothetical Biosynthesis of this compound cluster_initiation Initiation & First Elongation cluster_branching Branching Elongation cluster_final_elongation Final Elongation & Thioesterification Acetyl-CoA Acetyl-CoA Butyryl-ACP Butyryl-ACP Acetyl-CoA->Butyryl-ACP FASN (Elongation Cycle 1) Malonyl-CoA_1 Malonyl-CoA Malonyl-CoA_1->Butyryl-ACP 5-Methylhexanoyl-ACP 5-Methylhexanoyl-ACP Butyryl-ACP->5-Methylhexanoyl-ACP FASN (Elongation Cycle 2) Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA ACC Methylmalonyl-CoA->5-Methylhexanoyl-ACP 5-Methyldecanoyl-ACP 5-Methyldecanoyl-ACP 5-Methylhexanoyl-ACP->5-Methyldecanoyl-ACP FASN (2 Cycles) Malonyl-CoA_2 Malonyl-CoA Malonyl-CoA_2->5-Methyldecanoyl-ACP This compound This compound 5-Methyldecanoyl-ACP->this compound Acyl-ACP Thioesterase

Caption: Hypothetical biosynthetic pathway for this compound.

Experimental Protocols

Given the absence of isolated this compound, researchers would first need to synthesize this molecule to use as a standard for analytical methods and for biological assays. Both chemical and enzymatic approaches are viable.

Protocol 1: Chemical Synthesis of this compound

This protocol is adapted from methods utilizing N-hydroxysuccinimide (NHS) esters for the acylation of coenzyme A, which generally provide high yields.[8]

Materials:

  • 5-Methyldecanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A trilithium salt

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Deionized water

  • Rotary evaporator

  • HPLC system with a C18 column

Procedure:

  • Activation of 5-Methyldecanoic Acid: a. Dissolve 5-methyldecanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM. b. Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours. c. Monitor the reaction by Thin Layer Chromatography (TLC). d. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. e. Evaporate the solvent under reduced pressure to obtain the crude 5-methyldecanoic acid-NHS ester.

  • Thioesterification with Coenzyme A: a. Dissolve the crude NHS ester in a minimal amount of THF. b. In a separate vial, dissolve Coenzyme A trilithium salt (0.8 equivalents) in cold (4°C) 0.5 M sodium bicarbonate buffer, pH 8.0. c. Slowly add the NHS ester solution to the Coenzyme A solution with vigorous stirring. d. Allow the reaction to proceed at room temperature for 2-3 hours.

  • Purification by Solid Phase Extraction (SPE): a. Acidify the reaction mixture to pH 3-4 with dilute HCl. b. Condition a C18 SPE cartridge with MeOH followed by deionized water. c. Load the acidified reaction mixture onto the cartridge. d. Wash the cartridge with water to remove unreacted Coenzyme A and salts. e. Elute the this compound with a solution of 80% ACN in water.

  • HPLC Purification: a. Lyophilize the eluate from the SPE step. b. Reconstitute the sample in a suitable mobile phase and purify by reverse-phase HPLC on a C18 column using a gradient of ACN in water with 0.1% formic acid. c. Collect fractions corresponding to the this compound peak (monitored at 260 nm). d. Lyophilize the pure fractions to obtain this compound as a white powder.

Protocol 2: Enzymatic Synthesis of this compound

This method utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond, offering high specificity and milder reaction conditions.[9]

Materials:

  • 5-Methyldecanoic acid

  • Coenzyme A, free acid

  • ATP, disodium (B8443419) salt

  • Long-chain acyl-CoA synthetase (LCAS) from a commercial source (e.g., from Pseudomonas sp.)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • MgCl₂

  • Triton X-100

  • Dithiothreitol (DTT)

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Tris-HCl, pH 7.5
    • 10 mM MgCl₂
    • 5 mM ATP
    • 1 mM Coenzyme A
    • 0.5 mM 5-Methyldecanoic acid (solubilized in a small amount of ethanol (B145695) or Triton X-100)
    • 1 mM DTT
    • Sufficient LCAS enzyme (e.g., 0.1 units) b. Adjust the final volume with deionized water.

  • Incubation: a. Incubate the reaction mixture at 37°C for 1-2 hours. b. Monitor the reaction progress by taking small aliquots and analyzing by HPLC.

  • Reaction Quenching and Purification: a. Stop the reaction by adding an equal volume of cold acetonitrile. b. Centrifuge to pellet the precipitated protein. c. Filter the supernatant and directly purify by reverse-phase HPLC as described in Protocol 1, step 4.

Synthesis and Isolation Workflow cluster_synthesis Synthesis Options Chemical_Synthesis Chemical Synthesis (NHS Ester Method) Crude_Product Crude this compound (in reaction mixture) Chemical_Synthesis->Crude_Product Enzymatic_Synthesis Enzymatic Synthesis (Acyl-CoA Synthetase) Enzymatic_Synthesis->Crude_Product SPE Solid Phase Extraction (C18 Cartridge) Crude_Product->SPE Initial Cleanup HPLC Reverse-Phase HPLC (C18 Column) SPE->HPLC High Purity Separation Pure_Product Pure this compound HPLC->Pure_Product Characterization Characterization (LC-MS/MS, NMR) Pure_Product->Characterization

Caption: General workflow for the synthesis and isolation of this compound.

Data Presentation

Table 1: Physicochemical and Analytical Properties (Predicted)
PropertyPredicted Value
Chemical Formula C₃₂H₅₆N₇O₁₇P₃S
Monoisotopic Mass 935.2823 g/mol
Average Mass 935.81 g/mol
UV Absorbance λmax ~260 nm (due to adenine (B156593) moiety)
Predicted LogP ~ -1.5
Predicted pKa ~ 3.9 (phosphate groups)
Table 2: Predicted Mass Spectrometry Fragmentation Data (Positive Ion Mode)
Precursor Ion (m/z) [M+H]⁺Fragment Ion (m/z)Putative Fragment Identity
936.2896768.1099[M+H - 5-methyldecanoic acid]⁺ (Loss of acyl chain)
936.2896428.0962[Adenosine-3',5'-diphosphate + H]⁺
936.2896348.0697[Adenosine-5'-monophosphate + H]⁺
936.2896136.0623[Adenine + H]⁺
Table 3: Comparison of Synthesis Methods
FeatureChemical Synthesis (NHS Ester)Enzymatic Synthesis (Acyl-CoA Synthetase)
Yield Generally high (can be >80%)Variable, depends on enzyme activity and substrate specificity
Purity May require more extensive purification to remove byproductsGenerally higher purity before final HPLC step
Reaction Conditions Anhydrous organic solvents, potentially harsh reagentsAqueous buffer, physiological pH and temperature
Substrate Scope Broad, applicable to many fatty acidsLimited by the substrate specificity of the enzyme
Scalability Easily scalableCan be limited by enzyme cost and availability

Isolation from Biological Samples

Isolating endogenous this compound would require highly sensitive analytical techniques due to its presumed low abundance. The following protocol is a general guide for the extraction of acyl-CoAs from tissues or cells.[10][11]

Materials:

  • Frozen tissue or cell pellet

  • Homogenization buffer (e.g., 100 mM KH₂PO₄, pH 4.9)

  • Acetonitrile (ACN)

  • 2-Propanol

  • Internal standard (e.g., C17:0-CoA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX or equivalent)

  • LC-MS/MS system

Procedure:

  • Homogenization and Extraction: a. Homogenize the frozen sample in ice-cold homogenization buffer containing an internal standard. b. Add a mixture of ACN and 2-propanol and continue homogenization. c. Centrifuge at high speed to pellet proteins and cellular debris.

  • Solid Phase Extraction: a. Collect the supernatant. b. Condition an SPE cartridge according to the manufacturer's instructions. c. Load the supernatant onto the cartridge. d. Wash the cartridge with an appropriate solvent to remove interfering substances. e. Elute the acyl-CoAs with an acidic organic solvent (e.g., 2% formic acid in methanol).

  • LC-MS/MS Analysis: a. Evaporate the eluate to dryness and reconstitute in a suitable injection solvent. b. Analyze the sample using a reverse-phase LC column coupled to a tandem mass spectrometer. c. Use Multiple Reaction Monitoring (MRM) to specifically detect the transition from the precursor ion of this compound to its characteristic fragment ions (as detailed in Table 2).

Conclusion

While this compound remains a theoretical metabolite, this guide provides a robust framework for its synthesis, isolation, and characterization. The detailed protocols for chemical and enzymatic synthesis will enable researchers to produce this molecule as an analytical standard. Furthermore, the outlined extraction and LC-MS/MS procedures offer a pathway to search for its presence in biological systems. The study of novel branched-chain acyl-CoAs like this compound could unveil new metabolic pathways and regulatory functions, offering potential targets for drug development in areas such as metabolic diseases and cancer. Future research will be crucial to validate the existence and elucidate the physiological relevance of this enigmatic intermediate.

References

Elucidation of 5-Methyldecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structure elucidation of 5-Methyldecanoyl-CoA. Designed for researchers, scientists, and professionals in drug development, this document details the analytical techniques, experimental protocols, and metabolic context of this branched-chain acyl-coenzyme A.

Introduction

This compound is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in lipid metabolism. As with other acyl-CoAs, it is an activated form of its corresponding carboxylic acid, 5-methyldecanoic acid, primed for enzymatic reactions. The structural elucidation of such molecules is critical for understanding their metabolic fate and biological activity. This guide outlines the key analytical techniques and expected data for the characterization of this compound.

Physicochemical Properties and Predicted Mass Spectrometry Data

The structure of this compound consists of a 5-methyldecanoic acid moiety linked to coenzyme A via a thioester bond. Based on its structure, key quantitative data can be predicted, which is essential for its identification and characterization by mass spectrometry.

PropertyValueSource
Molecular Formula C₃₂H₅₆N₇O₁₇P₃SChemically Derived
Monoisotopic Mass 935.2826 g/mol Calculated
Predicted [M+H]⁺ 936.2904 m/zCalculated
Predicted [M+Na]⁺ 958.2723 m/zCalculated
Predicted [M-H]⁻ 934.2747 m/zCalculated

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the analysis of acyl-CoAs due to its high sensitivity and specificity.[1] The fragmentation of acyl-CoAs in the mass spectrometer provides signature product ions that are used for their identification and quantification.

Predicted Fragmentation Pattern

In positive ion mode electrospray ionization (ESI), acyl-CoAs typically exhibit a characteristic fragmentation pattern.[2][3] The most common fragmentation events for this compound are predicted to be:

  • A neutral loss of 507 Da: This corresponds to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety and is a hallmark of acyl-CoA compounds.[4][5][6][7]

  • A product ion at m/z 428: This fragment represents the phosphoadenosine portion of the coenzyme A molecule.[1]

These predicted fragmentation patterns are summarized in the table below.

Precursor Ion (m/z)Predicted Major Fragment Ions (m/z)Description
936.2904 ([M+H]⁺)429.2947Acyl portion + pantetheine (B1680023) phosphate
428.0370Phosphoadenosine
261.0850Adenine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR Chemical Shifts

The table below summarizes the predicted chemical shifts for the key protons and carbons in the 5-methyldecanoyl moiety. The coenzyme A portion of the molecule would exhibit a complex series of signals corresponding to its ribose, adenine, and pantetheine components.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (Carbonyl)-~198
C2 (α-CH₂)~2.5 - 2.8~45
C3 (β-CH₂)~1.5 - 1.7~25
C4 (CH₂)~1.2 - 1.4~34
C5 (CH)~1.4 - 1.6~36
C5-Methyl~0.8 - 0.9~19
C6-C9 (CH₂)~1.2 - 1.4~22-32
C10 (CH₃)~0.8 - 0.9~14

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a chemo-enzymatic approach, starting from the corresponding fatty acid, 5-methyldecanoic acid.

Step 1: Synthesis of 5-Methyldecanoic Acid (Precursor)

A general method for the synthesis of branched-chain fatty acids can be adapted. For example, using a Grignard reaction with a suitable alkyl halide and an appropriate electrophile, followed by oxidation.

Step 2: Acylation of Coenzyme A

A common method for the synthesis of acyl-CoAs is the mixed anhydride (B1165640) method.[8]

  • Dissolve 5-methyldecanoic acid in an anhydrous organic solvent (e.g., tetrahydrofuran).

  • Add a base (e.g., triethylamine) and ethyl chloroformate to form the mixed anhydride.

  • In a separate vial, dissolve coenzyme A (lithium or sodium salt) in an aqueous buffer (e.g., sodium bicarbonate).

  • Add the mixed anhydride solution to the coenzyme A solution and stir.

  • Monitor the reaction by LC-MS.

  • Purify the resulting this compound using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_activation Activation cluster_acylation Acylation cluster_purification Purification 5-Methyldecanoic_Acid 5-Methyldecanoic Acid Mixed_Anhydride Mixed Anhydride Formation (Ethyl Chloroformate, Triethylamine) 5-Methyldecanoic_Acid->Mixed_Anhydride 5-Methyldecanoyl-CoA_synthesis This compound Mixed_Anhydride->5-Methyldecanoyl-CoA_synthesis Coenzyme_A Coenzyme A Coenzyme_A->5-Methyldecanoyl-CoA_synthesis Purification SPE or HPLC 5-Methyldecanoyl-CoA_synthesis->Purification Final_Product Purified this compound Purification->Final_Product

Synthesis workflow for this compound.
Extraction of Acyl-CoAs from Biological Samples

A robust method for the extraction of acyl-CoAs from cultured cells or tissues is essential for accurate analysis.[1][4][9][10][11]

  • Quenching and Lysis: Rapidly quench metabolic activity by adding ice-cold extraction solvent (e.g., 80% methanol) to the cell pellet or tissue homogenate.[1]

  • Internal Standard: Spike the sample with a suitable internal standard (e.g., a ¹³C-labeled acyl-CoA) for accurate quantification.

  • Protein Precipitation: Precipitate proteins by centrifugation at a high speed (e.g., 15,000 x g) at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs using a reversed-phase SPE cartridge.

  • Elution and Reconstitution: Elute the acyl-CoAs from the SPE cartridge and reconstitute the dried extract in a solvent compatible with LC-MS analysis.

Extraction_Workflow Sample Cell Pellet or Tissue Homogenate Quench Quench with Cold 80% Methanol + Internal Standard Sample->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction Supernatant->SPE Elute Elute and Dry SPE->Elute Reconstitute Reconstitute for LC-MS Elute->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Workflow for acyl-CoA extraction.

Metabolic Context: Beta-Oxidation of Branched-Chain Fatty Acids

5-Methyldecanoic acid, the precursor to this compound, is a branched-chain fatty acid. The metabolism of such fatty acids proceeds via a modified beta-oxidation pathway.[12][13][14][15] The presence of a methyl group on an odd-numbered carbon, as in 5-methyldecanoic acid, does not sterically hinder the standard beta-oxidation enzymes. Therefore, it is expected to undergo several cycles of beta-oxidation, yielding acetyl-CoA until the branch point is reached. The final products would likely be a mix of acetyl-CoA and propionyl-CoA.

Beta_Oxidation_Branched This compound This compound Beta-Oxidation_Cycle1 Beta-Oxidation_Cycle1 This compound->Beta-Oxidation_Cycle1 Acyl-CoA Dehydrogenase Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA Dehydrogenase Thiolase 3-Methyl-Octanoyl-CoA 3-Methyl-Octanoyl-CoA Beta-Oxidation_Cycle1->3-Methyl-Octanoyl-CoA Acetyl-CoA1 Acetyl-CoA1 Beta-Oxidation_Cycle1->Acetyl-CoA1 Acetyl-CoA Beta-Oxidation_Cycle2 Beta-Oxidation_Cycle2 3-Methyl-Octanoyl-CoA->Beta-Oxidation_Cycle2 Beta-Oxidation Enzymes Methyl-Hexanoyl-CoA Methyl-Hexanoyl-CoA Beta-Oxidation_Cycle2->Methyl-Hexanoyl-CoA Acetyl-CoA2 Acetyl-CoA2 Beta-Oxidation_Cycle2->Acetyl-CoA2 Acetyl-CoA Beta-Oxidation_Cycle3 Beta-Oxidation_Cycle3 Methyl-Hexanoyl-CoA->Beta-Oxidation_Cycle3 Beta-Oxidation Enzymes Propionyl-CoA Propionyl-CoA Beta-Oxidation_Cycle3->Propionyl-CoA Propionyl-CoA Acetyl-CoA3 Acetyl-CoA3 Beta-Oxidation_Cycle3->Acetyl-CoA3 Acetyl-CoA TCA_Cycle TCA_Cycle Propionyl-CoA->TCA_Cycle Enters TCA Cycle (as Succinyl-CoA)

Proposed beta-oxidation of this compound.

Conclusion

The structural elucidation of this compound relies on a combination of modern analytical techniques, primarily LC-MS/MS, and established chemical principles. While specific experimental data for this molecule is scarce, this guide provides a robust framework for its synthesis, extraction, and characterization based on the well-understood chemistry of acyl-CoAs. The methodologies and predicted data presented herein will serve as a valuable resource for researchers investigating the role of branched-chain fatty acids in health and disease.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Methyldecanoyl-CoA. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related acyl-CoA compounds and established biochemical principles to offer a robust profile. All quantitative data is presented in clear, tabular format, and relevant experimental methodologies are detailed. Additionally, a representative metabolic pathway is visualized to illustrate the biochemical context of this compound.

Core Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C32H56N7O17P3SCalculated
Molecular Weight 935.81 g/mol Calculated[1][2]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Soluble in aqueous buffers. Solubility is affected by the concentration of divalent cations like Mg2+.[3]Experimental (for related long-chain acyl-CoAs)
pKa Data not availableN/A

Experimental Protocols

The synthesis and analysis of acyl-CoA molecules are fundamental for their study. The following protocols are based on established methods for similar compounds and can be adapted for this compound.

Chemo-enzymatic Synthesis of this compound

This protocol is adapted from a general method for the synthesis of acyl-CoAs using carbonyldiimidazole (CDI).[4]

Materials:

  • 5-Methyldecanoic acid

  • Carbonyldiimidazole (CDI)

  • Coenzyme A (CoA)

  • Tetrahydrofuran (THF)

  • 0.5 M Sodium Bicarbonate (NaHCO3)

  • Liquid Nitrogen

  • Lyophilizer

Procedure:

  • Dissolve 4.2 mg of CDI (0.026 mmol, 4 eq.) in 200 µL of THF.

  • Add 5-methyldecanoic acid (0.031 mmol, 4.8 eq.) to the CDI solution.

  • Stir the mixture at 22°C for 1 hour to activate the carboxylic acid.

  • In a separate tube, dissolve 5 mg of CoA (0.0064 mmol, 1 eq.) in 50 µL of 0.5 M NaHCO3.

  • Add the CoA solution to the activated 5-methyldecanoic acid mixture.

  • Stir the reaction for another 45 minutes at 22°C.

  • Flash freeze the reaction mixture in liquid nitrogen.

  • Lyophilize the frozen sample overnight to remove solvents.

  • The resulting lyophilized powder is this compound, which can be dissolved in water for analysis.

Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This is a general workflow for the analysis and quantification of synthesized acyl-CoAs.

Instrumentation:

  • HPLC system with a C18 reverse-phase column

  • Mass spectrometer (e.g., Triple Quadrupole or Q-TOF)

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Reconstitute the lyophilized this compound in a known volume of Mobile Phase A.

  • Inject an appropriate volume of the sample onto the C18 column.

  • Elute the compound using a gradient of Mobile Phase B. A typical gradient might be 5% to 95% B over 15 minutes.

  • Monitor the eluent using the mass spectrometer in positive ion mode, looking for the characteristic mass-to-charge ratio (m/z) of this compound.

  • Quantification can be achieved by comparing the peak area to that of a known standard.

Metabolic Pathway

This compound, as a medium-chain fatty acyl-CoA, is expected to be metabolized via the mitochondrial beta-oxidation pathway. This process sequentially shortens the acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.

Beta_Oxidation_Pathway Mitochondrial Beta-Oxidation of this compound cluster_cofactors Cofactor Exchange trans-Δ2-5-Methylenoyl-CoA trans-Δ2-5-Methylenoyl-CoA L-β-Hydroxy-5-methylacyl-CoA L-β-Hydroxy-5-methylacyl-CoA trans-Δ2-5-Methylenoyl-CoA->L-β-Hydroxy-5-methylacyl-CoA Enoyl-CoA Hydratase H2O_in H2O β-Keto-5-methylacyl-CoA β-Keto-5-methylacyl-CoA L-β-Hydroxy-5-methylacyl-CoA->β-Keto-5-methylacyl-CoA β-Hydroxyacyl-CoA Dehydrogenase NAD NAD 3-Methylnonanoyl-CoA 3-Methylnonanoyl-CoA β-Keto-5-methylacyl-CoA->3-Methylnonanoyl-CoA Thiolase Acetyl-CoA Acetyl-CoA β-Keto-5-methylacyl-CoA->Acetyl-CoA Thiolase CoA_in CoA-SH FAD FAD FADH2 FADH2 FAD->FADH2 NADH NADH NAD->NADH This compound This compound

Caption: Representative pathway for the first cycle of mitochondrial beta-oxidation of this compound.

Biological Role and Significance

Acyl-CoAs are central metabolites in cellular metabolism, serving as key intermediates in fatty acid synthesis and degradation.[5] They are thioesters of coenzyme A, which acts as a carrier for acyl groups in numerous enzymatic reactions.[6][7] this compound, as a branched-chain fatty acyl-CoA, is likely involved in energy metabolism through beta-oxidation. The presence of the methyl group may influence the rate and specificity of enzymatic reactions compared to its straight-chain counterpart, decanoyl-CoA.

The metabolism of similar branched-chain fatty acids is crucial, and defects in their processing can lead to various metabolic disorders. Therefore, understanding the properties and metabolic fate of this compound is of significant interest to researchers studying lipid metabolism and related diseases. Furthermore, as acyl-CoAs are substrates for enzymes that modify proteins, such as histone acetyltransferases, branched-chain acyl-CoAs could potentially play a role in epigenetic regulation.[5]

References

5-Methyldecanoyl-CoA and Branched-Chain Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are integral components of biological systems, influencing membrane fluidity, cellular signaling, and metabolic processes. The synthesis of these lipids, particularly those with mid-chain methyl branches such as 5-Methyldecanoyl-CoA, involves a sophisticated interplay of enzymatic pathways that deviate from canonical straight-chain fatty acid synthesis. This technical guide provides an in-depth exploration of the biosynthesis of this compound, detailing the enzymatic machinery, precursor molecules, and regulatory aspects. We present a putative biosynthetic pathway, supported by current literature on mid-chain BCFA synthesis, and offer comprehensive experimental protocols for the analysis and quantification of these molecules. Furthermore, this guide summarizes key quantitative data and visualizes the core metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are aliphatic carboxylic acids with one or more alkyl branches, most commonly methyl groups. They are found across various domains of life, from bacteria to mammals, where they play crucial roles in modulating the physical properties of cell membranes and participating in metabolic signaling. BCFAs are broadly classified based on the position of the methyl group:

  • Iso-BCFAs: A methyl group on the penultimate carbon from the methyl end.

  • Anteiso-BCFAs: A methyl group on the antepenultimate carbon from the methyl end.

  • Mid-chain BCFAs: A methyl group at an internal position along the acyl chain.

The presence and abundance of specific BCFAs can have significant physiological implications, and alterations in their metabolism have been linked to various disease states. This guide focuses on the synthesis of a specific mid-chain BCFA, this compound.

Biosynthesis of this compound: A Putative Pathway

The synthesis of this compound is not as explicitly documented as that of terminal-branched fatty acids. However, based on the known promiscuity of fatty acid synthase (FASN) and the established mechanisms of mid-chain BCFA formation, a putative pathway can be proposed. This pathway involves the coordinated action of several key enzymes and the utilization of specific precursor molecules.

The core of fatty acid synthesis is catalyzed by the multi-enzyme complex, Fatty Acid Synthase (FAS). In mammals, this is a Type I FAS system where all catalytic domains reside on a single polypeptide chain. The synthesis of BCFAs diverges from straight-chain fatty acid synthesis primarily through the use of alternative primers or extender units.

Precursor Molecules

The biosynthesis of this compound likely utilizes a combination of standard and non-standard precursors for fatty acid synthesis:

  • Primer: Acetyl-CoA is the most common primer for straight-chain fatty acid synthesis and is a likely candidate to initiate the synthesis of the carbon backbone.

  • Extender Units:

    • Malonyl-CoA: The standard two-carbon extender unit derived from the carboxylation of acetyl-CoA by Acetyl-CoA Carboxylase (ACC).

    • Methylmalonyl-CoA: A three-carbon extender unit that introduces a methyl branch onto the growing acyl chain. It is primarily derived from the catabolism of branched-chain amino acids (BCAAs) like valine and isoleucine, or from odd-chain fatty acid oxidation.[1]

Enzymatic Machinery

The key enzyme responsible for the elongation and branching of the fatty acid chain is Fatty Acid Synthase (FASN) . The various domains of FASN carry out a cyclical series of reactions to elongate the acyl chain. The β-Ketoacyl Synthase (KS) domain is of particular importance in BCFA synthesis as it catalyzes the condensation reaction and exhibits substrate specificity that allows for the incorporation of methylmalonyl-CoA.[2][3]

Proposed Synthesis of this compound

The synthesis of a 10-carbon fatty acid with a methyl group at the 5th position can be hypothesized to occur through the following steps, initiated with an acetyl-CoA primer:

  • Initiation: Acetyl-CoA is loaded onto the Acyl Carrier Protein (ACP) domain of FASN.

  • Elongation Cycle 1: The acetyl group is transferred to the KS domain. Malonyl-CoA is loaded onto the ACP. Condensation, reduction, dehydration, and a second reduction result in a 4-carbon butyryl-ACP.

  • Elongation Cycle 2: The butyryl group is transferred to the KS domain. A molecule of methylmalonyl-CoA is loaded onto the ACP. The subsequent condensation reaction, catalyzed by the KS domain, incorporates the methylmalonyl group, resulting in a 6-carbon chain with a methyl branch at the 3-position (relative to the carboxyl end at this stage).

  • Elongation Cycles 3 & 4: The growing chain undergoes two more rounds of elongation using standard malonyl-CoA extender units, adding two carbons in each cycle.

This sequence of events would result in a 10-carbon acyl-ACP with a methyl group at the 5-position (counting from the carboxyl end). The final product, this compound, would be released from the ACP by a thioesterase.

The regioselectivity of methylmalonyl-CoA incorporation by the KS domain is a critical determinant of the final branched structure. While the precise factors governing this are still under investigation, it is known that the KS domain's substrate specificity can be influenced by the length of the growing acyl chain.[2]

Signaling Pathways and Logical Relationships

The synthesis of this compound is intricately linked to central carbon metabolism and the catabolism of branched-chain amino acids. The availability of precursors like acetyl-CoA and methylmalonyl-CoA is a key regulatory point.

Branched_Chain_Fatty_Acid_Synthesis_Pathway BCAA Branched-Chain Amino Acids (Valine, Isoleucine) PropionylCoA Propionyl-CoA BCAA->PropionylCoA Catabolism MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Carboxylation FASN Fatty Acid Synthase (FASN) MethylmalonylCoA->FASN Extender (for branching) Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis & PDH Complex MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation AcetylCoA->FASN Primer MalonylCoA->FASN Extender BCFA This compound FASN->BCFA Elongation Cycles ACC Acetyl-CoA Carboxylase (ACC) PCC Propionyl-CoA Carboxylase (PCC)

Figure 1. Biosynthetic pathway leading to this compound.

Experimental Protocols

Analysis of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction, derivatization, and analysis of BCFAs from cellular samples.

4.1.1. Materials and Reagents

  • Chloroform/Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

  • BF3-Methanol (14%) or Methanolic HCl (5%)

  • Hexane (B92381)

  • Anhydrous Sodium Sulfate

  • GC-MS instrument with a suitable capillary column (e.g., DB-225ms or equivalent)

4.1.2. Experimental Workflow

GCMS_Workflow start Start: Cell Pellet extraction Lipid Extraction (Folch Method) start->extraction fame Fatty Acid Methyl Ester (FAME) Derivatization extraction->fame gcms GC-MS Analysis fame->gcms data Data Analysis (Quantification & Identification) gcms->data end End: BCFA Profile data->end

Figure 2. Workflow for GC-MS analysis of BCFAs.

4.1.3. Detailed Procedure

  • Lipid Extraction (Folch Method):

    • Homogenize cell pellets in a chloroform/methanol (2:1, v/v) solution containing an internal standard.

    • Vortex thoroughly and incubate at room temperature for 30 minutes.

    • Add 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Fatty Acid Methyl Ester (FAME) Derivatization:

    • Resuspend the dried lipid extract in BF3-Methanol or Methanolic HCl.

    • Incubate at 60-80°C for 1-2 hours.

    • After cooling, add water and extract the FAMEs with hexane.

    • Wash the hexane layer with water and dry over anhydrous sodium sulfate.

    • Transfer the hexane containing FAMEs to a new vial and concentrate under nitrogen if necessary.

  • GC-MS Analysis:

    • Inject 1 µL of the FAME solution into the GC-MS.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Start at 80°C, hold for 2 min, ramp to 180°C at 10°C/min, then to 220°C at 5°C/min, and hold for 10 min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-550.

  • Data Analysis:

    • Identify FAMEs based on their retention times and mass spectra by comparison to known standards and libraries (e.g., NIST).

    • Quantify the amount of each fatty acid relative to the internal standard.

Quantification of Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general method for the extraction and quantification of short- to medium-chain acyl-CoAs, including this compound.

4.2.1. Materials and Reagents

  • Ice-cold 10% Trichloroacetic Acid (TCA)

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • LC-MS/MS system with a C18 reverse-phase column

4.2.2. Detailed Procedure

  • Extraction:

    • Quench metabolism and lyse cells by adding ice-cold 10% TCA.

    • Scrape the cells and transfer to a microcentrifuge tube.

    • Add the internal standard.

    • Sonicate briefly on ice and centrifuge to pellet proteins.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).

    • Dry the eluate under vacuum or nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried sample in a suitable mobile phase.

    • Inject the sample onto the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient elution appropriate for separating medium-chain acyl-CoAs.

    • MS/MS Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each acyl-CoA and the internal standard.

  • Data Analysis:

    • Quantify the concentration of this compound by comparing its peak area to that of the internal standard and using a standard curve.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to branched-chain fatty acid synthesis.

Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) with Different Substrates [2][6]

SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)
Acetyl-CoA10 ± 2120 ± 5
Malonyl-CoA5 ± 1115 ± 6
Methylmalonyl-CoA25 ± 530 ± 3

Data are representative and may vary based on experimental conditions and the source of the enzyme.

Table 2: Relative Abundance of Branched-Chain Fatty Acids in Different Biological Contexts [7][8][9]

Fatty AcidRumen Bacteria (%)Bovine Milk Fat (%)Human Adipose Tissue (%)
iso-C14:05 - 150.5 - 1.50.1 - 0.5
anteiso-C15:010 - 250.8 - 2.00.2 - 0.8
iso-C16:02 - 80.3 - 1.00.1 - 0.4
C17:0 (anteiso)5 - 150.5 - 1.50.2 - 0.6

Values represent the percentage of total fatty acids and are approximate, varying with diet and physiological state.

Table 3: Inhibition of Fatty Acid Synthase by Selected Compounds [10][11]

InhibitorType of InhibitionIC50 (µM)
CeruleninIrreversible50 - 100
OrlistatIrreversible0.1 - 1.0
C75Irreversible10 - 20
Garcinone ECompetitive (vs. Acetyl-CoA)3.3

Significance in Research and Drug Development

The study of this compound and other BCFAs holds significant promise for various fields:

  • Microbiology: BCFAs are crucial for bacterial membrane adaptation and can be targets for novel antimicrobial agents.

  • Metabolic Diseases: Dysregulation of BCAA and BCFA metabolism is implicated in insulin (B600854) resistance and obesity. Understanding these pathways could lead to new therapeutic strategies.

  • Oncology: FASN is often overexpressed in cancer cells, making it an attractive target for drug development. Inhibitors of FASN that affect BCFA synthesis could have therapeutic potential.[12]

  • Biotechnology: Engineering microorganisms to produce specific BCFAs can lead to the development of novel biofuels and specialty chemicals.

Conclusion

The biosynthesis of this compound represents a fascinating aspect of lipid metabolism, highlighting the versatility of the fatty acid synthesis machinery. While a definitive, dedicated pathway remains to be fully elucidated, the principles of mid-chain branching through the incorporation of methylmalonyl-CoA provide a strong theoretical framework. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to investigate this and other branched-chain fatty acids. Further research into the substrate specificity and regulation of the enzymes involved will undoubtedly uncover new opportunities for therapeutic intervention and biotechnological innovation.

References

Metabolic Fate of 5-Methyldecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic fate of 5-Methyldecanoyl-CoA, a saturated branched-chain fatty acyl-CoA. Due to the position of its methyl group at the fifth carbon (γ-position), it is anticipated to primarily undergo mitochondrial β-oxidation. This document details the proposed metabolic pathway, the enzymes involved, and potential alternative routes. Furthermore, it presents a compilation of relevant experimental protocols for studying the metabolism of such branched-chain fatty acids and summarizes the expected quantitative data in structured tables. Visual diagrams generated using the DOT language are provided to illustrate key pathways and workflows.

Introduction

Branched-chain fatty acids (BCFAs) are important constituents of the human diet and cellular lipids. Their metabolism is a crucial area of study, as defects in these pathways can lead to severe metabolic disorders. This compound is a medium-chain fatty acyl-CoA with a methyl group at the C5 position. Unlike fatty acids with methyl branches at the α (C2) or β (C3) positions, which can hinder or block standard β-oxidation, a methyl group at the γ-position is not expected to inhibit the initial cycles of this catabolic process. This guide will explore the most probable metabolic pathway for this compound, drawing upon the established principles of fatty acid oxidation.

Proposed Primary Metabolic Pathway: Mitochondrial β-Oxidation

The primary metabolic fate of this compound is predicted to be catabolism via the mitochondrial β-oxidation spiral. The methyl group at the 5-position does not sterically hinder the enzymes of the initial β-oxidation cycles.

The process begins with the transport of 5-methyldecanoic acid into the mitochondrial matrix via the carnitine shuttle, after its activation to this compound in the cytoplasm.[1] Within the mitochondria, this compound will enter the β-oxidation pathway, a four-step process that sequentially shortens the acyl-CoA chain by two carbons per cycle, releasing acetyl-CoA.[2][3]

The initial cycles of β-oxidation are expected to proceed as follows:

  • Cycle 1: this compound (C11-branched) is oxidized to 3-methyl-trans-2-octenoyl-CoA, then hydrated, oxidized again, and finally cleaved to yield acetyl-CoA and 3-methyl-octanoyl-CoA (C9-branched).

  • Cycle 2: 3-Methyl-octanoyl-CoA is then subject to the next round of β-oxidation. However, the methyl group is now at the β-position. This will block the standard β-oxidation pathway.

Therefore, after two initial cycles of β-oxidation, the resulting 3-methyloctanoyl-CoA requires an alternative metabolic route.

Fate of the β-Methylated Intermediate: 3-Methyloctanoyl-CoA

The presence of a methyl group at the β-carbon of 3-methyloctanoyl-CoA prevents the action of 3-hydroxyacyl-CoA dehydrogenase, thus halting the standard β-oxidation spiral.[4] At this point, the metabolic pathway is expected to shift to peroxisomal α-oxidation .

The 3-methyloctanoyl-CoA would be transported to the peroxisome. The α-oxidation pathway involves the removal of a single carbon atom from the carboxyl end of the fatty acid.[5] The key steps are:

  • Hydroxylation: 3-Methyloctanoyl-CoA is hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH).

  • Decarboxylation: The resulting 2-hydroxy-3-methyloctanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) to yield pristanal (2,6-dimethylheptanal) and formyl-CoA .

  • Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.

  • Activation and β-oxidation: Pristanic acid is then activated to pristanoyl-CoA, which can subsequently be degraded via peroxisomal and mitochondrial β-oxidation, yielding acetyl-CoA and propionyl-CoA.[5][6]

Alternative Metabolic Pathways

While mitochondrial β-oxidation followed by peroxisomal α-oxidation is the most likely primary route, minor alternative pathways might exist.

Omega (ω)-Oxidation

Omega-oxidation is a minor pathway that occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group of the fatty acid.[7] This pathway becomes more significant when β-oxidation is impaired. While not the primary route for this compound, a small fraction might be converted to a dicarboxylic acid and subsequently undergo β-oxidation from both ends.

Quantitative Data Summary

The following tables summarize the expected stoichiometry of the major metabolic pathways for this compound.

Table 1: Products of the Initial Two Cycles of Mitochondrial β-Oxidation of this compound

Starting SubstrateCycleProducts
This compound1Acetyl-CoA, 3-Methyloctanoyl-CoA, FADH₂, NADH
3-Methyloctanoyl-CoA2Blocked due to β-methyl branch

Table 2: Expected Products from the Complete Oxidation of this compound

PathwayStarting SubstrateFinal Products
Mitochondrial β-Oxidation (2 cycles)This compound2 Acetyl-CoA, 1 3-Methyloctanoyl-CoA, 2 FADH₂, 2 NADH
Peroxisomal α-Oxidation & subsequent β-Oxidation3-Methyloctanoyl-CoAAcetyl-CoA, Propionyl-CoA, CO₂

Experimental Protocols

Investigating the metabolic fate of this compound requires a combination of in vitro and cellular assays.

In Vitro Enzyme Assays

Objective: To determine the kinetic parameters of mitochondrial and peroxisomal enzymes with this compound and its metabolites.

Protocol:

  • Enzyme Source: Isolate mitochondria and peroxisomes from rat liver or cultured cells (e.g., HepG2). Purify key enzymes such as acyl-CoA dehydrogenases and phytanoyl-CoA hydroxylase.

  • Substrate Synthesis: Synthesize radiolabeled or stable isotope-labeled 5-Methyldecanoic acid and convert it to its CoA ester.

  • Assay Conditions:

    • Acyl-CoA Dehydrogenase Activity: Monitor the reduction of a suitable electron acceptor (e.g., ferricenium hexafluorophosphate) spectrophotometrically.

    • Phytanoyl-CoA Hydroxylase Activity: Measure the incorporation of ¹⁸O from ¹⁸O₂ into the product using mass spectrometry.

  • Data Analysis: Determine Vmax, Km, and kcat for each enzyme with the respective substrates.

Cellular Metabolism Studies

Objective: To trace the metabolic fate of this compound in intact cells.

Protocol:

  • Cell Culture: Culture human fibroblasts or hepatoma cells (e.g., HepG2) in appropriate media.

  • Substrate Incubation: Incubate the cells with stable isotope-labeled ([¹³C] or [²H]) 5-methyldecanoic acid for various time points.

  • Metabolite Extraction:

    • Quench metabolism with cold methanol.

    • Extract acyl-CoAs and other metabolites using a suitable solvent system (e.g., acetonitrile/water).

  • Metabolite Analysis:

    • HPLC-MS/MS: Separate and identify acyl-CoA esters and their metabolites using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[8][9][10]

    • GC-MS: Analyze for volatile metabolites after appropriate derivatization.

  • Data Analysis: Quantify the levels of this compound and its downstream metabolites to determine the flux through different pathways.

Visualizations

Proposed Metabolic Pathway of this compound

Metabolic_Pathway_5_Methyldecanoyl_CoA cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_peroxisome Peroxisome 5-Methyldecanoic_Acid 5-Methyldecanoic_Acid 5-Methyldecanoyl_CoA_cyto This compound 5-Methyldecanoic_Acid->5-Methyldecanoyl_CoA_cyto Acyl-CoA Synthetase 5-Methyldecanoyl_CoA_mito This compound 5-Methyldecanoyl_CoA_cyto->5-Methyldecanoyl_CoA_mito Carnitine Shuttle 3-Methyl-Octanoyl_CoA 3-Methyloctanoyl-CoA 5-Methyldecanoyl_CoA_mito->3-Methyl-Octanoyl_CoA β-Oxidation (1 cycle) Acetyl_CoA_1 Acetyl-CoA 3-Methyl-Octanoyl_CoA->Acetyl_CoA_1 β-Oxidation (1 cycle) 3-Methyloctanoyl_CoA_perox 3-Methyloctanoyl-CoA 3-Methyl-Octanoyl_CoA->3-Methyloctanoyl_CoA_perox Transport Pristanic_Acid Pristanic Acid 3-Methyloctanoyl_CoA_perox->Pristanic_Acid α-Oxidation Acetyl_CoA_2 Acetyl-CoA Pristanic_Acid->Acetyl_CoA_2 β-Oxidation Propionyl_CoA Propionyl-CoA Pristanic_Acid->Propionyl_CoA β-Oxidation

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for Cellular Metabolism Study

Experimental_Workflow A Cell Culture (e.g., HepG2) B Incubation with Isotope-Labeled 5-Methyldecanoic Acid A->B C Metabolite Extraction B->C D HPLC-MS/MS Analysis C->D E Data Analysis (Quantification of Metabolites) D->E

Caption: Workflow for studying cellular metabolism.

Conclusion

The metabolic fate of this compound is predicted to primarily involve initial cycles of mitochondrial β-oxidation, leading to the formation of a β-methylated intermediate, 3-methyloctanoyl-CoA. This intermediate subsequently undergoes peroxisomal α-oxidation and further β-oxidation. While direct experimental evidence for this specific molecule is lacking, this proposed pathway is based on well-established principles of branched-chain fatty acid metabolism. The experimental protocols and analytical strategies outlined in this guide provide a framework for researchers to elucidate the precise metabolic fate and regulatory mechanisms of this compound and other novel branched-chain fatty acids. Such studies are essential for advancing our understanding of lipid metabolism and its implications for human health and disease.

References

Potential Biological Functions of 5-Methyldecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the potential biological functions of 5-Methyldecanoyl-CoA, a mono-methyl branched-chain fatty acyl-CoA. Due to the limited direct research on this specific molecule, this guide extrapolates from the broader knowledge of branched-chain fatty acid (BCFA) metabolism, offering a theoretical framework and proposed experimental strategies to elucidate its precise roles.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are a class of saturated fatty acids characterized by one or more methyl groups on the carbon chain.[1] They are commonly found in bacteria, dairy products, and certain animal fats.[1][2] BCFAs are known to play diverse roles in cellular processes, including influencing cell membrane fluidity, acting as signaling molecules, and participating in metabolic regulation.[3][4] Their metabolism is distinct from that of straight-chain fatty acids, often requiring specific enzymatic pathways to handle the methyl branches.

This compound is a C11 acyl-CoA with a methyl group at the C5 position. Its structure suggests it is an intermediate in the metabolism of a parent 5-methyldecanoic acid. While not as extensively studied as other BCFAs like phytanic acid, its potential biological significance warrants investigation.

Hypothetical Metabolic Pathways of this compound

Based on the established principles of fatty acid metabolism, we can propose a putative metabolic fate for this compound.

Anabolism of 5-Methyldecanoic Acid

The synthesis of 5-methyldecanoic acid, the precursor to this compound, likely follows the general pathway for BCFA synthesis. This process typically starts with a branched-chain amino acid or a short branched-chain carboxylic acid that is elongated. In this case, a precursor like 3-methyl- or 4-methyl-hexanoyl-CoA could be elongated by fatty acid synthase (FAS) to yield 5-methyldecanoic acid.

Activation to this compound

Like all fatty acids, 5-methyldecanoic acid must be activated to its CoA thioester before it can be metabolized. This activation is catalyzed by an acyl-CoA synthetase (ACS) in an ATP-dependent reaction.

  • Reaction: 5-methyldecanoic acid + CoA + ATP → this compound + AMP + PPi

The specific ACSL isoform that acts on 5-methyldecanoic acid is currently unknown.

Catabolism of this compound

The methyl group at the 5-position (an odd-numbered carbon) means that standard β-oxidation can proceed for two cycles.

  • Cycle 1 of β-oxidation: this compound would be oxidized, hydrated, oxidized again, and then cleaved by thiolase to yield acetyl-CoA and 3-methyloctanoyl-CoA.

  • Cycle 2 of β-oxidation: 3-methyloctanoyl-CoA would undergo another round of β-oxidation. However, the presence of the methyl group at the β-position (C3) blocks the action of 3-hydroxyacyl-CoA dehydrogenase.

Therefore, an alternative pathway, likely involving α-oxidation, would be required to bypass this methyl block. This is analogous to the degradation of pristanic acid, which also has a methyl group at the 3-position after initial rounds of β-oxidation.[5][6][7] The α-oxidation pathway would involve the following steps:

  • Hydroxylation: 3-methyloctanoyl-CoA is hydroxylated at the α-carbon to form 2-hydroxy-3-methyloctanoyl-CoA.

  • Decarboxylation: This intermediate is then decarboxylated to yield 2-methylheptanoyl-CoA and CO2.

  • Further Oxidation: 2-methylheptanoyl-CoA can then re-enter the β-oxidation pathway.

The final products of the complete degradation of this compound would be propionyl-CoA (from the final three carbons of the branched chain) and several molecules of acetyl-CoA.

G cluster_activation Activation cluster_beta_oxidation β-Oxidation (2 cycles) cluster_alpha_oxidation α-Oxidation 5-Methyldecanoic_acid 5-Methyldecanoic acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 5-Methyldecanoic_acid->Acyl_CoA_Synthetase ATP, CoA 5-Methyldecanoyl_CoA This compound 3-Methyloctanoyl_CoA 3-Methyloctanoyl-CoA 5-Methyldecanoyl_CoA->3-Methyloctanoyl_CoA Cycle 1 Acetyl_CoA_1 Acetyl-CoA Acyl_CoA_Synthetase->5-Methyldecanoyl_CoA Acetyl_CoA_2 Acetyl-CoA Methyl_Block Methyl Block at C3 3-Methyloctanoyl_CoA->Methyl_Block Cycle 2 2-hydroxy-3-methyloctanoyl-CoA 2-hydroxy-3-methyloctanoyl-CoA Methyl_Block->2-hydroxy-3-methyloctanoyl-CoA Hydroxylation 2-methylheptanoyl-CoA 2-methylheptanoyl-CoA 2-hydroxy-3-methyloctanoyl-CoA->2-methylheptanoyl-CoA Decarboxylation Further_Beta_Oxidation Further β-Oxidation 2-methylheptanoyl-CoA->Further_Beta_Oxidation Re-entry Propionyl_CoA Propionyl-CoA Further_Beta_Oxidation->Propionyl_CoA Final Products Acetyl_CoA_3 Acetyl-CoA Further_Beta_Oxidation->Acetyl_CoA_3 Final Products

Caption: Hypothetical catabolic pathway of this compound.

Potential Biological Functions and Signaling Roles

Long-chain acyl-CoAs are not just metabolic intermediates; they are also important signaling molecules that can regulate the activity of various proteins, including transcription factors and enzymes.[8][9] The accumulation of specific acyl-CoA species can have profound effects on cellular processes.[8]

Regulation of Nuclear Receptors

BCFAs and their CoA esters have been shown to act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs).[10] PPARs are key regulators of lipid and glucose metabolism.[11] It is plausible that this compound could modulate the activity of PPARα, PPARγ, or other nuclear receptors, thereby influencing the expression of genes involved in fatty acid oxidation, adipogenesis, and inflammation.[10]

G 5-Methyldecanoyl_CoA This compound PPAR PPARα/γ 5-Methyldecanoyl_CoA->PPAR Ligand Binding RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE DNA Binding Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Transcriptional Regulation

Caption: Potential regulation of PPAR signaling by this compound.

Modulation of Enzyme Activity

Acyl-CoAs can allosterically regulate the activity of key metabolic enzymes. For instance, long-chain acyl-CoAs are known to inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[12] this compound could potentially exert similar feedback inhibition on ACC, thereby coordinating the rates of fatty acid synthesis and oxidation.

Influence on Membrane Properties

The incorporation of BCFAs into phospholipids (B1166683) can alter the physical properties of cell membranes, such as fluidity.[3] An increase in membrane fluidity can, in turn, affect the function of membrane-bound proteins and signaling complexes.

Proposed Experimental Protocols to Investigate this compound

To validate the hypothesized functions of this compound, a series of experiments are necessary. The following are proposed high-level protocols.

Synthesis of this compound

As this compound is not commercially available, its synthesis is a prerequisite for in vitro studies.

  • Method: A common method for synthesizing acyl-CoAs is the mixed anhydride (B1165640) method.

    • 5-methyldecanoic acid is reacted with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form a mixed anhydride.

    • The mixed anhydride is then reacted with the free thiol group of Coenzyme A to yield this compound.

    • The product can be purified by high-performance liquid chromatography (HPLC).

In Vitro Metabolism Studies
  • Objective: To determine the metabolic fate of this compound.

  • Protocol:

    • Incubate radiolabeled [1-¹⁴C]-5-Methyldecanoyl-CoA with isolated mitochondria or peroxisomes.

    • At various time points, stop the reaction and extract the metabolites.

    • Separate the metabolites by HPLC and identify them using mass spectrometry (MS).

    • Quantify the rate of acetyl-CoA production by measuring the amount of radiolabeled acetyl-CoA formed.

Nuclear Receptor Activation Assays
  • Objective: To assess the ability of this compound to activate nuclear receptors.

  • Protocol:

    • Use a cell-based reporter gene assay.

    • Co-transfect cells with an expression vector for a nuclear receptor (e.g., PPARα) and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

    • Treat the cells with varying concentrations of 5-methyldecanoic acid (which will be converted to this compound intracellularly).

    • Measure luciferase activity to determine the extent of receptor activation.

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Metabolism cluster_reporter_assay Reporter Gene Assay 5-Methyldecanoic_acid 5-Methyldecanoic acid Mixed_anhydride Mixed anhydride 5-Methyldecanoic_acid->Mixed_anhydride + Ethyl chloroformate Ethyl_chloroformate Ethyl chloroformate 5-Methyldecanoyl_CoA This compound Mixed_anhydride->5-Methyldecanoyl_CoA + CoA CoA Coenzyme A HPLC_purification HPLC Purification 5-Methyldecanoyl_CoA->HPLC_purification Radiolabeled_Substrate [1-¹⁴C]-5-Methyldecanoyl-CoA Mitochondria Isolated Mitochondria Radiolabeled_Substrate->Mitochondria Incubation Metabolite_Extraction Metabolite Extraction Mitochondria->Metabolite_Extraction HPLC_MS HPLC-MS Analysis Metabolite_Extraction->HPLC_MS Cells Cells Transfection Transfection with PPARExpression Vector & PPRE-Luciferase Cells->Transfection Treatment Treatment with 5-methyldecanoic acid Transfection->Treatment Lysis_and_Assay Cell Lysis & Luciferase Assay Treatment->Lysis_and_Assay

Caption: Proposed experimental workflow for investigating this compound.

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifically for this compound. The following table is a template for how such data, once generated from the proposed experiments, could be structured.

ParameterValueUnitsExperimental System
Enzyme Kinetics
Km for Acyl-CoA SynthetaseTBDµMRecombinant enzyme
Vmax for Acyl-CoA SynthetaseTBDnmol/min/mgRecombinant enzyme
Rate of β-oxidationTBDnmol/min/mg proteinIsolated mitochondria
Nuclear Receptor Activation
EC50 for PPARα activationTBDµMCell-based reporter assay
EC50 for PPARγ activationTBDµMCell-based reporter assay
Binding Affinities
Kd for PPARα LBDTBDnMSurface Plasmon Resonance
Kd for PPARγ LBDTBDnMSurface Plasmon Resonance

TBD: To Be Determined

Conclusion and Future Directions

While direct evidence is currently lacking, the chemical structure of this compound suggests it plays a role in branched-chain fatty acid metabolism and potentially in cellular signaling. The proposed metabolic pathways and experimental workflows in this guide provide a roadmap for future research to elucidate its specific biological functions. Key areas for future investigation include:

  • Identification of the specific enzymes involved in its synthesis and degradation.

  • Determination of its intracellular concentration in various tissues and under different physiological conditions.

  • Screening for its activity on a broader range of nuclear receptors and other potential protein targets.

  • Investigation of its role in disease models , particularly those related to metabolic disorders where BCFA metabolism is implicated.

The study of this compound and other less common BCFAs represents a promising frontier in understanding the complexities of lipid metabolism and its role in health and disease.

References

5-Methyldecanoyl-CoA: A Comprehensive Technical Guide to its Role as a Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyldecanoyl-CoA is a fascinating, though not extensively characterized, metabolic intermediate. As a monomethyl-branched medium-chain acyl-CoA, its metabolism is predicted to intersect with key pathways of fatty acid oxidation, including both β-oxidation and α-oxidation. This technical guide provides a comprehensive overview of the theoretical metabolic fate of this compound, drawing upon established principles of branched-chain fatty acid catabolism. We present a putative metabolic pathway, detail the enzymatic steps involved, and provide a summary of relevant quantitative data from analogous compounds. Furthermore, this guide includes detailed experimental protocols for the characterization of this pathway and discusses the potential signaling roles of this compound and its derivatives, offering insights for drug development and further research.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, participating in a vast array of anabolic and catabolic processes.[1] While the metabolism of straight-chain fatty acyl-CoAs is well-understood, the pathways governing the breakdown of branched-chain fatty acids are more complex and often involve specialized enzymatic machinery.[2] this compound, a decanoyl-CoA molecule with a methyl group at the C5 position, represents an interesting case study in this regard. The position of the methyl group on an odd-numbered carbon, not at the β-position, suggests that it can undergo an initial round of β-oxidation. However, this process will inevitably lead to a metabolite with a methyl group at the β-position, necessitating a shift to the α-oxidation pathway. Understanding the metabolic intricacies of this compound is crucial for elucidating its potential physiological roles and its implications in metabolic disorders.

Proposed Metabolic Pathway of this compound

Based on the established principles of fatty acid metabolism, particularly the degradation of phytanic and pristanic acids, we propose the following multi-stage metabolic pathway for this compound.[3][4][5]

Stage 1: Initial β-Oxidation Cycle

The metabolism of this compound is expected to commence in the mitochondria with a standard round of β-oxidation, as the methyl group at the C5 position does not sterically hinder the enzymes of this pathway.

  • Dehydrogenation: this compound is oxidized by a medium-chain acyl-CoA dehydrogenase (MCAD) to form trans-Δ2-5-methyldecenoyl-CoA.[6]

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond to yield L-3-hydroxy-5-methyldecanoyl-CoA.[7]

  • Dehydrogenation: L-3-Hydroxyacyl-CoA dehydrogenase (HAD) oxidizes the hydroxyl group to a keto group, forming 3-keto-5-methyldecanoyl-CoA.[8][9]

  • Thiolysis: Thiolase cleaves 3-keto-5-methyldecanoyl-CoA, releasing acetyl-CoA and producing 3-methyloctanoyl-CoA .[10][11]

Stage 2: Peroxisomal α-Oxidation

The product of the first β-oxidation cycle, 3-methyloctanoyl-CoA, now possesses a methyl group at the β-position (C3), which blocks further β-oxidation.[2] This intermediate is likely transported to the peroxisome to undergo α-oxidation.[3][5]

  • Hydroxylation: Phytanoyl-CoA hydroxylase (PHYH) catalyzes the hydroxylation of 3-methyloctanoyl-CoA to 2-hydroxy-3-methyloctanoyl-CoA.[12][13]

  • Cleavage: 2-Hydroxyacyl-CoA lyase (HACL1) cleaves 2-hydroxy-3-methyloctanoyl-CoA into 2-methylheptanal (B49883) and formyl-CoA .[14][15]

  • Oxidation: An aldehyde dehydrogenase oxidizes 2-methylheptanal to 2-methylheptanoic acid .

  • Activation: 2-methylheptanoic acid is activated to 2-methylheptanoyl-CoA by an acyl-CoA synthetase.

Stage 3: Subsequent β-Oxidation Cycles

2-Methylheptanoyl-CoA, with the methyl group now at the α-position (C2), can re-enter the β-oxidation pathway. The presence of the α-methyl group leads to the production of propionyl-CoA in the first cycle of this stage.

  • First Cycle: 2-Methylheptanoyl-CoA undergoes β-oxidation to yield propionyl-CoA and hexanoyl-CoA.

  • Further Cycles: The resulting straight-chain acyl-CoAs (hexanoyl-CoA, butyryl-CoA) are then completely oxidized to acetyl-CoA through subsequent rounds of β-oxidation.

The final products of the complete oxidation of this compound are therefore predicted to be acetyl-CoA, propionyl-CoA, and formyl-CoA.

Metabolic_Pathway_of_5_Methyldecanoyl_CoA cluster_beta_ox_1 Mitochondrial β-Oxidation (Cycle 1) cluster_alpha_ox Peroxisomal α-Oxidation cluster_beta_ox_2 Mitochondrial β-Oxidation (Further Cycles) Met1 This compound Met2 trans-Δ2-5-Methyldecenoyl-CoA Met1->Met2 MCAD Met3 L-3-Hydroxy-5-methyldecanoyl-CoA Met2->Met3 Enoyl-CoA Hydratase Met4 3-Keto-5-methyldecanoyl-CoA Met3->Met4 L-3-Hydroxyacyl-CoA Dehydrogenase Met5 3-Methyloctanoyl-CoA Met4->Met5 Thiolase Prod1 Acetyl-CoA Met4->Prod1 Met5_p 3-Methyloctanoyl-CoA Met5->Met5_p Transport to Peroxisome Met6 2-Hydroxy-3-methyloctanoyl-CoA Met5_p->Met6 PHYH Met7 2-Methylheptanal Met6->Met7 HACL1 Prod2 Formyl-CoA Met6->Prod2 Met8 2-Methylheptanoic Acid Met7->Met8 Aldehyde Dehydrogenase Met9 2-Methylheptanoyl-CoA Met8->Met9 Acyl-CoA Synthetase Met9_m 2-Methylheptanoyl-CoA Met9->Met9_m Transport to Mitochondrion Met10 Hexanoyl-CoA Met9_m->Met10 β-Oxidation Prod3 Propionyl-CoA Met9_m->Prod3 Prod4 Acetyl-CoA Met10->Prod4 β-Oxidation (2 cycles)

Figure 1: Proposed metabolic pathway of this compound.

Quantitative Data

Table 1: Kinetic Parameters of β-Oxidation Enzymes with Relevant Substrates

EnzymeSubstrateOrganism/TissueKm (µM)Vmax (U/mg) or kcat (s⁻¹)Reference
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoAPig Kidney2.613.7 (Vmax)[16]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)3-Phenylpropionyl-CoAPig Kidney~5Similar to Octanoyl-CoA[16]
L-3-Hydroxyacyl-CoA DehydrogenaseL-3-Hydroxyoctanoyl-CoAPig Heart2.5165 (Vmax)[5]
L-3-Hydroxyacyl-CoA DehydrogenaseL-3-Hydroxydecanoyl-CoAPig Heart2.4150 (Vmax)[5]
Mitochondrial Acetoacetyl-CoA Thiolase (T2)Acetoacetyl-CoAHuman46 ± 1439 ± 3 (kcat)[17]
Mitochondrial Acetoacetyl-CoA Thiolase (T2)2-Methylacetoacetyl-CoAHuman-Similar catalytic efficiency to Acetoacetyl-CoA[3][17]

Table 2: Kinetic Parameters of α-Oxidation Enzymes

EnzymeSubstrateOrganism/TissueKm (µM)kcat (s⁻¹)Reference
Phytanoyl-CoA Hydroxylase (PHYH)3-Methylhexadecanoyl-CoAHuman (recombinant)-Active[12]
2-Hydroxyacyl-CoA Lyase (HACL)2-Hydroxyisobutyryl-CoAActinobacteria~120~1.3[14]

Experimental Protocols

The following section provides detailed methodologies for the key enzymatic assays required to investigate the proposed metabolic pathway of this compound.

Acyl-CoA Dehydrogenase (ACAD) Activity Assay (Spectrophotometric)

This protocol is adapted for a medium-chain acyl-CoA dehydrogenase.[16]

Principle: The activity of ACAD is measured by monitoring the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, which follows the dehydrogenation of the acyl-CoA substrate. A more specific assay for MCAD uses 3-phenylpropionyl-CoA as a substrate and measures the formation of cinnamoyl-CoA at 308 nm.[16]

Reagents:

  • 100 mM Potassium phosphate (B84403) buffer, pH 7.6

  • 20 mM 3-Phenylpropionyl-CoA in water

  • 10 mM Phenazine methosulfate (PMS) in water (prepare fresh and protect from light)

  • Enzyme preparation (e.g., mitochondrial extract or purified MCAD)

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 950 µL of 100 mM Potassium phosphate buffer, pH 7.6

    • 20 µL of 10 mM PMS

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Add 10 µL of the enzyme preparation and mix.

  • Initiate the reaction by adding 20 µL of 20 mM 3-phenylpropionyl-CoA.

  • Immediately monitor the increase in absorbance at 308 nm for 5 minutes.

  • Calculate the rate of reaction using the molar extinction coefficient of cinnamoyl-CoA.

ACAD_Assay_Workflow A Prepare Reaction Mixture (Buffer, PMS) B Equilibrate to 30°C A->B C Add Enzyme B->C D Initiate with 3-Phenylpropionyl-CoA C->D E Monitor Absorbance at 308 nm D->E F Calculate Activity E->F

Figure 2: Workflow for the Acyl-CoA Dehydrogenase assay.
L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity Assay (Coupled Spectrophotometric)

This protocol is based on a coupled assay system.[5]

Principle: The formation of 3-ketoacyl-CoA by HAD is coupled to its cleavage by thiolase in the presence of CoASH. The reduction of NAD+ to NADH is monitored spectrophotometrically at 340 nm.

Reagents:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 10 mM NAD+ in water

  • 10 mM Coenzyme A (CoASH) in water

  • Purified 3-ketoacyl-CoA thiolase (e.g., from porcine heart)

  • 1 mM L-3-hydroxyacyl-CoA substrate (e.g., L-3-hydroxy-5-methyldecanoyl-CoA, to be synthesized) in water

  • Enzyme preparation (e.g., mitochondrial extract or purified HAD)

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of 100 mM Tris-HCl buffer, pH 8.0

    • 50 µL of 10 mM NAD+

    • 50 µL of 10 mM CoASH

    • A suitable amount of purified thiolase

  • Equilibrate the mixture to 37°C.

  • Add 10 µL of the enzyme preparation and mix.

  • Initiate the reaction by adding 40 µL of 1 mM L-3-hydroxyacyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH formation using its molar extinction coefficient (6220 M⁻¹cm⁻¹).

Thiolase Activity Assay (Spectrophotometric)

This protocol measures the cleavage of a 3-ketoacyl-CoA substrate.[3][17]

Principle: The disappearance of the Mg²⁺-enolate complex of the 3-ketoacyl-CoA substrate is monitored by the decrease in absorbance at 303 nm.

Reagents:

  • 100 mM Tris-HCl buffer, pH 8.2

  • 250 mM MgCl₂

  • 10 mM Coenzyme A (CoASH) in water

  • 1 mM 3-Ketoacyl-CoA substrate (e.g., 3-keto-5-methyldecanoyl-CoA, to be synthesized) in water

  • Enzyme preparation (e.g., mitochondrial extract or purified thiolase)

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of 100 mM Tris-HCl buffer, pH 8.2

    • 100 µL of 250 mM MgCl₂

    • 33 µL of 1 mM 3-ketoacyl-CoA substrate

  • Equilibrate the mixture to 25°C.

  • Add 10 µL of the enzyme preparation and mix.

  • Initiate the reaction by adding 7 µL of 10 mM CoASH.

  • Immediately monitor the decrease in absorbance at 303 nm.

  • Calculate the rate of substrate cleavage using the appropriate molar extinction coefficient.

Potential Signaling Roles and Drug Development Implications

Branched-chain fatty acids and their CoA esters are emerging as important signaling molecules, particularly in the context of metabolic regulation.

5.1. Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

Several monomethyl-branched fatty acids have been shown to be activators of PPARα, a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in fatty acid oxidation.[16] Activation of PPARα by ligands leads to an upregulation of enzymes in the β-oxidation pathway, thereby promoting fatty acid catabolism. The potential for 5-methyldecanoic acid or its derivatives to act as PPARα agonists warrants investigation, as this could have implications for the treatment of metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease.

5.2. mTORC1 Signaling

Recent studies have implicated monomethyl-branched fatty acids in the regulation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1][18][19][20][21] mTORC1 is a central regulator of cell growth, proliferation, and metabolism, responding to nutrient availability, including amino acids. It has been shown that a leucine-derived monomethyl branched-chain fatty acid can mediate amino acid sensing by mTORC1.[18][20] Given that 5-methyldecanoic acid is a branched-chain fatty acid, it is plausible that it or its metabolites could influence mTORC1 signaling, thereby impacting cellular anabolic and catabolic processes. This connection presents a potential avenue for therapeutic intervention in diseases characterized by dysregulated mTORC1 activity, such as certain cancers and metabolic syndromes.

Signaling_Pathways cluster_PPARa PPARα Signaling cluster_mTORC1 mTORC1 Signaling BCFA_P 5-Methyldecanoic Acid (or derivative) PPARa PPARα BCFA_P->PPARa Activates PPRE PPRE PPARa->PPRE RXR RXR RXR->PPRE TargetGenes_P Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes_P Upregulates FAO Increased Fatty Acid Oxidation TargetGenes_P->FAO BCFA_m 5-Methyldecanoic Acid (or derivative) mTORC1 mTORC1 BCFA_m->mTORC1 May influence S6K1 S6K1 mTORC1->S6K1 Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits ProteinSynth Protein Synthesis S6K1->ProteinSynth fourEBP1->ProteinSynth CellGrowth Cell Growth ProteinSynth->CellGrowth

Figure 3: Potential signaling roles of this compound derivatives.

Conclusion

While direct experimental evidence on the metabolism of this compound is currently limited, a plausible metabolic pathway can be constructed based on our extensive knowledge of branched-chain fatty acid oxidation. This guide provides a theoretical framework, quantitative estimations, and detailed experimental protocols to facilitate further research into this intriguing metabolic intermediate. The potential for this compound and its derivatives to act as signaling molecules highlights the importance of a deeper understanding of their cellular roles, which may open new avenues for therapeutic development in metabolic and other diseases. Future studies should focus on the synthesis of this compound and its proposed intermediates to kinetically characterize the enzymes involved and to explore its effects on cellular signaling pathways in relevant in vitro and in vivo models.

References

Theoretical Synthesis of 5-Methyldecanoyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical synthesis of 5-Methyldecanoyl-CoA, a branched-chain acyl-CoA that may serve as a valuable molecular probe or intermediate in drug discovery and metabolic research. The document outlines both a plausible organic synthesis route for the precursor, 5-methyldecanoic acid, and a detailed enzymatic protocol for its subsequent conversion to the final CoA thioester. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying processes. This guide is intended to equip researchers with the necessary theoretical and practical knowledge to undertake the synthesis of this compound in a laboratory setting.

Introduction

Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives are important molecules in various biological systems, particularly in bacteria where they are key components of cell membranes, influencing fluidity and environmental adaptation.[1][2] In mammals, while less abundant, BCFAs and their metabolites are involved in specific metabolic pathways and have been implicated in cellular signaling. The 5-methyl isomer of decanoic acid represents a unique structure that can be used to investigate the substrate specificity of enzymes involved in fatty acid metabolism and to develop novel therapeutic agents.

The synthesis of this compound is a two-stage process. First, the precursor fatty acid, 5-methyldecanoic acid, must be synthesized through organic chemistry methodologies. Subsequently, this branched-chain fatty acid is enzymatically activated to its corresponding coenzyme A thioester using an acyl-CoA synthetase. This guide provides a detailed theoretical framework for both of these critical steps.

Theoretical Synthesis of 5-Methyldecanoic Acid

The synthesis of 5-methyldecanoic acid can be approached through several established organic chemistry reactions. One of the most reliable methods involves the carboxylation of a Grignard reagent, which allows for the formation of a carboxylic acid with one additional carbon atom from an alkyl halide.[1][3][4][5][6]

Proposed Synthetic Pathway: Grignard Reagent Carboxylation

The proposed pathway begins with the readily available starting material, 1-bromo-4-methylnonane. This alkyl halide is converted to a Grignard reagent, which is then reacted with carbon dioxide to yield the magnesium salt of 5-methyldecanoic acid. Subsequent acidification produces the desired carboxylic acid.

G1 A 1-Bromo-4-methylnonane B 4-Methylnonylmagnesium bromide (Grignard Reagent) A->B  Mg, THF C Magnesium salt of 5-Methyldecanoic acid B->C  1. CO2  2. H3O+ D 5-Methyldecanoic acid C->D  Acidification

Figure 1: Proposed synthesis of 5-methyldecanoic acid via Grignard reaction.
Detailed Experimental Protocol: Synthesis of 5-Methyldecanoic Acid

Materials:

  • 1-Bromo-4-methylnonane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 1-bromo-4-methylnonane (1.0 eq) in anhydrous THF dropwise to the magnesium turnings with gentle stirring.

    • The reaction is initiated by gentle heating. Once initiated, the reaction should be self-sustaining. Maintain a gentle reflux by controlling the rate of addition of the alkyl halide.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice-salt bath.

    • Carefully add crushed dry ice (a large excess, e.g., 5-10 eq) to the reaction mixture in small portions with vigorous stirring. The reaction is exothermic.

    • Allow the mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).

    • Wash the combined organic layers with water and then extract the carboxylic acid into an aqueous solution of sodium hydroxide.

    • Acidify the aqueous layer with concentrated HCl to precipitate the 5-methyldecanoic acid.

    • Extract the precipitated acid with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-methyldecanoic acid.

    • Further purification can be achieved by distillation or column chromatography.

Quantitative Data for Synthesis of 5-Methyldecanoic Acid
ParameterValue/RangeReference/Note
Starting Material 1-Bromo-4-methylnonaneCommercially available or synthesizable
Key Reagents Magnesium, Carbon DioxideStandard laboratory reagents
Solvent Anhydrous THF or Diethyl EtherEssential for Grignard reaction
Reaction Temperature Refluxing THF/EtherFor Grignard formation
-78 °C to Room TemperatureFor carboxylation
Typical Yield 60-80%Estimated based on similar reactions[1][3][4][6]
Purification Method Distillation or Column ChromatographyTo achieve high purity

Enzymatic Synthesis of this compound

The activation of 5-methyldecanoic acid to its CoA thioester is catalyzed by an acyl-CoA synthetase (ACS). Medium-chain acyl-CoA synthetases (MCAS) are expected to exhibit activity towards this branched-chain fatty acid.[7][8][9]

Enzymatic Reaction Pathway

The enzymatic synthesis of this compound proceeds in two steps on the enzyme surface: the formation of an acyl-adenylate intermediate followed by the reaction with coenzyme A.[6]

G2 A 5-Methyldecanoic acid B 5-Methyldecanoyl-AMP (Enzyme-bound) A->B  Medium-Chain  Acyl-CoA Synthetase C This compound B->C PPi PPi B->PPi AMP AMP C->AMP ATP ATP ATP->B CoA CoA-SH CoA->C

Figure 2: Enzymatic synthesis of this compound.
Detailed Experimental Protocol: Enzymatic Synthesis of this compound

Materials:

  • 5-Methyldecanoic acid

  • Coenzyme A, lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • Medium-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or bovine liver, commercially available)

  • HPLC system for purification and analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Potassium phosphate buffer (100 mM, pH 7.4)

      • ATP (10 mM)

      • MgCl₂ (10 mM)

      • DTT (2 mM)

      • Coenzyme A (5 mM)

      • 5-Methyldecanoic acid (1 mM, dissolved in a minimal amount of ethanol (B145695) or DMSO)

    • The final volume of the reaction mixture can be scaled as needed.

  • Enzyme Addition and Incubation:

    • Add a suitable amount of medium-chain acyl-CoA synthetase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

    • Incubate the reaction at 37 °C for 1-2 hours. The reaction progress can be monitored by HPLC.

  • Reaction Quenching and Purification:

    • Stop the reaction by adding an equal volume of cold acetonitrile (B52724) or by acidification with perchloric acid.

    • Centrifuge the mixture to pellet the precipitated protein.

    • The supernatant containing this compound can be purified by reversed-phase HPLC.[2][10][11][12][13] A C18 column is typically used with a gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate or ammonium acetate).

    • The elution of this compound can be monitored by UV absorbance at 260 nm.

    • Collect the fractions containing the product and lyophilize to obtain the purified this compound.

Quantitative Data for Enzymatic Synthesis
ParameterValue/RangeReference/Note
Enzyme Medium-Chain Acyl-CoA SynthetaseSpecific activity varies with source
Substrates 5-Methyldecanoic acid, CoA, ATP
pH Optimum 7.0 - 8.0Typical for many acyl-CoA synthetases
Temperature Optimum 30 - 40 °C
Cofactors Mg²⁺Essential for activity
Km (for medium-chain fatty acids) 5 - 50 µMRepresentative values for MCAS[9][14]
Vmax Varies with enzyme preparation
Typical Yield 40-70%Estimated based on similar enzymatic syntheses
Purification Method Reversed-phase HPLCProvides high purity product[2][10][11][12][13]

Regulation of Branched-Chain Fatty Acid Metabolism

The synthesis of branched-chain fatty acids in bacteria is tightly regulated to maintain membrane homeostasis. The key transcriptional regulators are FadR and FapR.[15][16][17][18] FadR acts as a repressor of fatty acid degradation and an activator of unsaturated fatty acid biosynthesis, and its activity is inhibited by long-chain acyl-CoAs.[4][5][10][15] FapR, found in many Gram-positive bacteria, represses the genes for fatty acid biosynthesis, and its activity is antagonized by malonyl-CoA.[5][15]

G3 cluster_0 Regulation of BCFA Synthesis FadR FadR FA_deg Fatty Acid Degradation Genes FadR->FA_deg Represses FapR FapR BCFA_syn Branched-Chain Fatty Acid Biosynthesis Genes FapR->BCFA_syn Represses LC_acyl_CoA Long-Chain Acyl-CoAs LC_acyl_CoA->FadR Inhibits Malonyl_CoA Malonyl-CoA Malonyl_CoA->FapR Inhibits

Figure 3: Regulation of branched-chain fatty acid metabolism in bacteria.

Conclusion

This technical guide provides a detailed theoretical framework for the synthesis of this compound. The proposed two-step synthesis, involving the organic synthesis of 5-methyldecanoic acid followed by its enzymatic activation to the corresponding CoA thioester, is based on well-established chemical and biochemical principles. The provided protocols, quantitative data, and pathway diagrams are intended to serve as a valuable resource for researchers in the fields of drug development, biochemistry, and metabolic engineering. While the specific kinetic parameters and reaction yields will need to be empirically determined, this guide offers a solid foundation for the successful laboratory synthesis of this novel branched-chain acyl-CoA.

References

Methodological & Application

Synthesis of 5-Methyldecanoyl-CoA for In Vitro Investigations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) and their corresponding acyl-coenzyme A (CoA) thioesters are increasingly recognized for their significant roles in cellular metabolism, signaling, and disease. 5-Methyldecanoyl-CoA, a medium-chain branched fatty acyl-CoA, is a valuable tool for in vitro studies aimed at elucidating the metabolic pathways and cellular responses influenced by this class of molecules. Its structural similarity to other biologically active BCFAs suggests potential involvement in peroxisomal β-oxidation and as a ligand for nuclear receptors like the peroxisome proliferator-activated receptor-alpha (PPARα).[1][2] The availability of synthetically derived this compound is crucial for conducting detailed enzymatic assays, cellular uptake studies, and investigating its impact on gene expression and metabolic fluxes.

These application notes provide a comprehensive guide to the synthesis of this compound from its precursor, 5-methyldecanoic acid, and detail protocols for its use in relevant in vitro assays.

Synthesis of this compound

The synthesis of this compound can be achieved through a reliable chemo-enzymatic or a purely chemical approach. The chemo-enzymatic method is often preferred for its high specificity and milder reaction conditions. However, chemical synthesis provides a robust alternative.

Workflow for Chemo-Enzymatic Synthesis

cluster_synthesis Synthesis of this compound start Start: 5-Methyldecanoic Acid activation Activation of Carboxylic Acid start->activation Chemical Activation ligation Enzymatic Ligation with Coenzyme A activation->ligation Activated Acid purification Purification of this compound ligation->purification Crude Product product Product: this compound purification->product Purified Product cluster_assay Peroxisomal β-Oxidation Assay start Isolated Peroxisomes reaction Incubation and β-Oxidation start->reaction substrate This compound substrate->reaction cofactors NAD+, CoA cofactors->reaction detection Measure NADH Production reaction->detection Fluorometric or Spectrophotometric result Rate of Peroxisomal β-Oxidation detection->result cluster_ppar PPARα Activation Assay cells Cells transfected with PPARE-Luciferase Reporter treatment Treat with this compound cells->treatment incubation Incubation (24-48h) treatment->incubation lysis Cell Lysis incubation->lysis luciferase_assay Measure Luciferase Activity lysis->luciferase_assay result Quantify PPARα Activation luciferase_assay->result

References

Application Notes and Protocols for the Analytical Detection of 5-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the synthesis of lipids and sterols.[1][2] They act as acyl group carriers, activating organic acids for subsequent biochemical reactions.[1] The accurate detection and quantification of specific acyl-CoAs like this compound are essential for understanding metabolic fluxes, diagnosing metabolic disorders, and for the development of therapeutic agents targeting metabolic pathways.

This document provides detailed application notes and protocols for the sensitive and specific detection of this compound from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The analytical method of choice for the quantification of acyl-CoAs is LC-MS/MS.[3] This technique offers high sensitivity and specificity, allowing for the detection of low-abundance species in complex biological matrices. The general workflow involves:

  • Sample Preparation: Extraction of acyl-CoAs from the biological matrix (cells, tissues) and removal of interfering substances like proteins and salts.

  • Chromatographic Separation: Separation of this compound from other acyl-CoAs and matrix components using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

  • Mass Spectrometric Detection: Ionization of the separated this compound using electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) for specific and sensitive detection. Quantification is typically achieved using Multiple Reaction Monitoring (MRM).

A key characteristic of acyl-CoAs in positive ion mode ESI-MS/MS is a common neutral loss of 507 Da, corresponding to the fragmentation of the phosphopantetheine moiety.[1][4] This feature can be used for the specific detection of acyl-CoAs.

Key Experimental Considerations

  • Sample Stability: Acyl-CoAs are susceptible to degradation. It is crucial to keep samples on ice during preparation and store them at -80°C for long-term storage.[5] The use of glass vials instead of plastic can reduce signal loss for some CoA species.[6]

  • Internal Standards: The use of a suitable internal standard is highly recommended for accurate quantification to correct for variations in extraction efficiency and matrix effects. A stable isotope-labeled analog of this compound would be ideal. If unavailable, a structurally similar acyl-CoA, such as heptadecanoyl-CoA, can be used.[7]

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, and sensitivity (limit of detection and quantification) according to established guidelines.

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells

This protocol is adapted from established methods for acyl-CoA extraction.[5]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid

  • Acetonitrile (B52724)

  • Cell scrapers

  • 15 mL polypropylene (B1209903) centrifuge tubes

  • 1.7 mL microcentrifuge tubes

  • Centrifuge capable of 4°C operation

Procedure:

  • Grow cells to confluency in appropriate culture plates (e.g., P-100 plates).

  • Place the culture plates on ice and rinse the cells once with 10 mL of ice-cold PBS.

  • Add 3 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene centrifuge tube.

  • Rinse the plate with an additional 3 mL of ice-cold PBS and add it to the same centrifuge tube.

  • Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C.

  • Aspirate the supernatant carefully, leaving the cell pellet.

  • Add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet. Resuspend the pellet by vortexing or pipetting.

  • Take a small aliquot (e.g., 30 µL) for protein concentration determination for normalization purposes.

  • Add 270 µL of acetonitrile to the remaining cell suspension. Vortex thoroughly to ensure homogeneity and precipitate proteins.

  • Centrifuge at high speed (e.g., >12,000 g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new 1.7 mL microcentrifuge tube.

  • The sample is now ready for LC-MS/MS analysis. Store at -80°C if not analyzed immediately.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing a specific LC-MS/MS method. Instrument parameters will need to be optimized for the specific system being used.

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., Acquity HSS T3, 150 x 2.1 mm, 1.8 µm) is suitable for separating acyl-CoAs.[3]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30 - 40°C.

  • Injection Volume: 5 - 10 µL.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the more hydrophobic long-chain acyl-CoAs. An example gradient is as follows[8]:

    • 0.0 min: 2% B

    • 1.5 min: 2% B

    • 4.0 min: 15% B

    • 6.0 min: 30% B

    • 13.0 min: 95% B

    • 17.0 min: 95% B

    • 17.1 min: 2% B

    • 20.0 min: 2% B

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS System: Triple quadrupole mass spectrometer.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters: Optimize spray voltage, source temperature, and gas flows for the specific instrument.

  • MRM Transitions for this compound:

    • Calculation of Precursor Ion (Q1):

      • Molecular Formula of 5-Methyldecanoic Acid: C11H22O2

      • Molecular Weight of 5-Methyldecanoic Acid: 186.29 g/mol

      • Molecular Formula of Coenzyme A: C21H36N7O16P3S

      • Molecular Weight of Coenzyme A: 767.53 g/mol

      • Formation of Thioester: C11H22O2 + C21H36N7O16P3S - H2O = C32H56N7O17P3S

      • Molecular Weight of this compound: 186.29 + 767.53 - 18.02 = 935.8 g/mol

      • Precursor Ion (M+H)+: m/z 936.8

    • Product Ions (Q3):

      • The most common and abundant product ion for acyl-CoAs results from a neutral loss of 507 Da.[1][9]

        • Quantifier Transition: 936.8 -> 429.8 ([M+H-507]+)

      • Another common fragment corresponds to the adenosine (B11128) diphosphate (B83284) moiety.

        • Qualifier Transition: 936.8 -> 428.0 (cleavage between the 5' diphosphates)[1]

Data Presentation

Quantitative data should be summarized in a clear and structured table. A standard curve should be prepared using a certified reference standard of this compound to enable absolute quantification.

Table 1: Example of Quantitative Data Summary for this compound

Sample IDBiological ReplicateTechnical ReplicatePeak Area (this compound)Peak Area (Internal Standard)Ratio (Analyte/IS)Calculated Concentration (pmol/mg protein)
Control 111150,000500,0000.301.5
Control 112155,000510,0000.301.5
Control 221160,000505,0000.321.6
Treated 111300,000490,0000.613.1
Treated 112310,000500,0000.623.1
Treated 221290,000480,0000.603.0

Visualizations

Signaling Pathway

The biosynthesis of branched-chain fatty acids like 5-methyldecanoic acid can originate from the catabolism of amino acids, which provide the initial branched-chain acyl-CoA primers for fatty acid synthesis. The general pathway involves the elongation of a branched-chain primer.

BCFAsynthesis cluster_AminoAcid Amino Acid Catabolism cluster_FAS Fatty Acid Synthesis AminoAcids Leucine, Isoleucine, Valine BC_Primer Branched-chain Acyl-CoA Primer (e.g., Isovaleryl-CoA) AminoAcids->BC_Primer provides FAS_Elongation Fatty Acid Synthase (Elongation Cycles) BC_Primer->FAS_Elongation MalonylCoA Malonyl-CoA MalonylCoA->FAS_Elongation 5_MD_CoA This compound FAS_Elongation->5_MD_CoA

Caption: Biosynthesis of this compound.

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

exp_workflow Sample Biological Sample (Cells or Tissue) Extraction Acyl-CoA Extraction (Protocol 1) Sample->Extraction LC_Separation LC Separation (C18 Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis Results Quantitative Results (Table 1) Data_Analysis->Results

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols for the Quantification of 5-Methyldecanoyl-CoA using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 5-Methyldecanoyl-CoA using liquid chromatography-mass spectrometry (LC-MS). The following sections outline methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, designed to serve as a comprehensive guide for researchers developing and implementing quantitative assays for this specific medium-chain acyl-CoA.

Application Notes

This compound is a branched-chain acyl-coenzyme A derivative that may play a role in various metabolic pathways. Accurate quantification of this analyte in biological matrices is crucial for understanding its physiological and pathological significance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for the reliable measurement of low-abundance acyl-CoAs.[1] The methods described herein are based on established principles for acyl-CoA analysis and can be adapted to specific research needs.[2][3][4]

The presented protocols focus on two primary approaches: Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), both coupled with tandem mass spectrometry. RPLC is generally suitable for medium to long-chain acyl-CoAs, while HILIC can be advantageous for the separation of polar compounds, including short-chain acyl-CoAs.[5][6] The choice of method will depend on the specific requirements of the study, including the complexity of the sample matrix and the other acyl-CoAs being analyzed simultaneously.

Experimental Protocols

Protocol 1: Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RPLC-MS/MS)

This protocol is a robust starting point for the quantification of this compound in various biological samples.

1. Sample Preparation (from Tissues or Cells)

  • Homogenization & Extraction:

    • Weigh approximately 50-100 mg of frozen, powdered tissue or a cell pellet.

    • Add 1 mL of ice-cold extraction solution (e.g., 10% w/v trichloroacetic acid or 5-sulfosalicylic acid in water).[7][8]

    • Homogenize the sample using a probe sonicator or bead beater. Keep the sample on ice to prevent degradation.

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet proteins.[8]

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):

    • Use a C18 SPE cartridge.

    • Condition the cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol.

    • Dry the eluate under a stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 5 mM ammonium (B1175870) acetate).[3]

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.[3]

  • Mobile Phase B: 95% Acetonitrile in Water with 5 mM Ammonium Acetate.[3]

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
2.05
10.095
12.095
12.15
15.05
  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine group. The precursor ion will be the [M+H]+ of this compound, and the product ion will result from this characteristic fragmentation. The exact m/z values should be determined by direct infusion of a standard if available. As a starting point, the neutral loss of 507.1 Da can be monitored.[4]

    • Precursor Ion (Q1): To be determined based on the exact mass of this compound.

    • Product Ion (Q3): Precursor Ion - 507.1

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

    • Collision Energy: To be optimized (typically 20-40 eV).

Protocol 2: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

This protocol is an alternative for the separation of a broader range of acyl-CoAs, including more polar species.

1. Sample Preparation

Follow the same sample preparation protocol as described for RPLC-MS/MS. The final reconstitution solvent should be compatible with the HILIC mobile phase (e.g., 90% acetonitrile).

2. Liquid Chromatography Conditions

  • LC System: An HPLC or UHPLC system.

  • Column: HILIC column (e.g., amide or silica-based, 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 5 mM Ammonium Acetate in 95:5 Water:Acetonitrile.

  • Mobile Phase B: 5 mM Ammonium Acetate in 50:50 Water:Acetonitrile.

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
2.05
10.095
12.095
12.15
15.05
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

Follow the same mass spectrometry conditions as described for the RPLC-MS/MS protocol.

Data Presentation

Quantitative data should be summarized for clarity and comparison. The following table provides an example of how to present key method performance parameters. The values provided are illustrative and should be determined experimentally for this compound.

ParameterRPLC-MS/MS MethodHILIC-MS/MS Method
Retention Time (min) To be determinedTo be determined
Linear Range (ng/mL) 1 - 10001 - 1000
Limit of Detection (LOD) (ng/mL) e.g., 0.5e.g., 0.7
Limit of Quantification (LOQ) (ng/mL) e.g., 1.0e.g., 2.0
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Tissue or Cell Sample homogenization Homogenization & Protein Precipitation sample->homogenization Add Extraction Solution centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe Optional Cleanup reconstitution Reconstitution spe->reconstitution Drydown & Reconstitute lc_separation LC Separation (RPLC or HILILC) reconstitution->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection Elution quantification Quantification ms_detection->quantification Data Acquisition reporting Reporting quantification->reporting

Caption: Workflow for the quantification of this compound.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 5-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Branched-chain fatty acids and their CoA esters play significant roles in cellular metabolism and are implicated in various physiological and pathological processes. Accurate and sensitive quantification of specific acyl-CoA species like this compound is crucial for understanding their metabolic fate and function. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2]

I. Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantitative analysis of acyl-CoAs due to its high sensitivity and specificity.[1][2] The analysis is typically performed in positive electrospray ionization (ESI) mode, utilizing multiple reaction monitoring (MRM) for targeted quantification.

Fragmentation Pattern of this compound

Acyl-CoAs exhibit a characteristic fragmentation pattern upon collision-induced dissociation (CID). The most common fragmentation involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da) and the formation of a product ion corresponding to the pantetheine (B1680023) arm linked to the acyl group.[3][4][5] Another characteristic fragment ion is observed at m/z 428, which corresponds to the adenosine (B11128) diphosphate portion of the CoA molecule.[3]

For this compound (Molecular Formula: C₃₂H₅₈N₇O₁₇P₃S), the precursor ion ([M+H]⁺) will have a specific m/z value. The primary fragmentation will result in a product ion from the neutral loss of 507 Da. Additional fragmentation can occur along the acyl chain, particularly at the branch point, which can provide structural confirmation.

Predicted MRM Transitions for this compound

ParameterValue
Precursor Ion ([M+H]⁺)Calculated m/z
Product Ion 1 (Neutral Loss)[M+H - 507]⁺
Product Ion 2 (Acyl Chain Fragment)Predicted m/z
Product Ion 3 (CoA Moiety)428.1

Note: The exact m/z values should be confirmed by direct infusion of a synthesized this compound standard.

II. Experimental Protocols

A. Sample Preparation

The extraction of acyl-CoAs from biological matrices is a critical step to ensure accurate quantification and prevent degradation. Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic conditions.[4]

Materials:

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • 5-sulfosalicylic acid (SSA)[1]

  • Internal Standard (e.g., ¹³C-labeled or odd-chain acyl-CoA)

  • Phosphate buffered saline (PBS), ice-cold

  • Centrifuge tubes

  • Homogenizer or sonicator

  • Vacuum concentrator

Protocol for Tissue Samples:

  • Excise tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Weigh the frozen tissue (typically 50-100 mg).

  • Homogenize the tissue in 1 mL of ice-cold 80% methanol.[6]

  • Add the internal standard to the homogenate.

  • Incubate on ice for 15 minutes to allow for protein precipitation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and dry it under a vacuum concentrator.

  • Reconstitute the dried extract in a suitable buffer, such as 50 mM ammonium (B1175870) acetate, for LC-MS/MS analysis.[6]

Protocol for Cultured Cells:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Scrape the cells in 1 mL of ice-cold 80% methanol.[6]

  • Add the internal standard.

  • Proceed from step 5 of the tissue protocol.

B. LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 6.8[6]

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used to elute the acyl-CoAs. The specific gradient will need to be optimized based on the column and instrument used.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Collision Gas: Argon

  • Ion Source Temperature: 500-550°C

  • Collision Energy (CE) and other MS parameters: These will need to be optimized for this compound by infusing a standard solution.

III. Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different samples or conditions.

Table 1: Quantitative Analysis of this compound in Biological Samples

Sample IDTissue/Cell TypeConditionThis compound (pmol/mg protein)Standard Deviation
Control 1LiverUntreated
Control 2LiverUntreated
Treatment 1LiverDrug X
Treatment 2LiverDrug X

Data should be normalized to the protein concentration of the initial sample.

IV. Visualizations

A. Proposed Metabolic Pathway of this compound

The metabolism of branched-chain fatty acids typically involves β-oxidation, similar to straight-chain fatty acids, with additional enzymatic steps to handle the methyl branch. The following diagram illustrates a proposed metabolic pathway for this compound.

metabolic_pathway cluster_activation Activation cluster_beta_oxidation β-Oxidation 5_Methyldecanoic_Acid 5-Methyldecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 5_Methyldecanoic_Acid->Acyl_CoA_Synthetase 5_Methyldecanoyl_CoA This compound Acyl_CoA_Synthetase->5_Methyldecanoyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase 5_Methyldecanoyl_CoA->Acyl_CoA_Dehydrogenase Metabolite_1 Trans-2-enoyl-CoA derivative Acyl_CoA_Dehydrogenase->Metabolite_1 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Metabolite_2 3-Hydroxyacyl-CoA derivative Enoyl_CoA_Hydratase->Metabolite_2 Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Metabolite_3 3-Ketoacyl-CoA derivative Hydroxyacyl_CoA_Dehydrogenase->Metabolite_3 Thiolase Thiolase Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Metabolite_1->Enoyl_CoA_Hydratase Metabolite_2->Hydroxyacyl_CoA_Dehydrogenase Metabolite_3->Thiolase TCA_Cycle TCA_Cycle Propionyl_CoA->TCA_Cycle Further Metabolism Acetyl_CoA->TCA_Cycle TCA Cycle

Caption: Proposed metabolic pathway of this compound.

B. Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines the general workflow for the quantitative analysis of this compound from biological samples.

experimental_workflow Sample_Collection Sample Collection (Tissue or Cells) Extraction Acyl-CoA Extraction (80% Methanol, -80°C) Sample_Collection->Extraction Internal_Standard Internal Standard Spiking Extraction->Internal_Standard Centrifugation Centrifugation (16,000 x g, 4°C) Internal_Standard->Centrifugation Supernatant_Drying Supernatant Collection & Drying Centrifugation->Supernatant_Drying Reconstitution Reconstitution (50 mM Ammonium Acetate) Supernatant_Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (C18, ESI+, MRM) Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis (Quantification & Normalization) LC_MS_Analysis->Data_Analysis

References

Application Note and Protocol for the Quantification of 5-Methyldecanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in fatty acid metabolism. Accurate quantification of this and other long-chain acyl-CoAs is crucial for understanding various physiological and pathological processes, making it a key area of interest in drug development and metabolic research. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of long-chain fatty acyl-CoAs, employing a robust sample preparation procedure and a highly selective detection method.[1][2][3]

The protocol outlines procedures for sample extraction, chromatographic separation, and mass spectrometric detection. Additionally, it provides guidelines for method validation to ensure data accuracy and reliability, which is critical when dealing with endogenous molecules.[4][5][6]

Experimental Protocols

Materials and Reagents
  • This compound standard (or a suitable long-chain acyl-CoA for semi-quantification if the specific standard is unavailable)

  • Internal Standard (IS): Heptadecanoyl-CoA or other non-endogenous odd-chain acyl-CoA

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Ammonium acetate (B1210297)

  • Formic acid (FA) or Sulfosalicylic acid (SSA)

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Biological matrix (e.g., liver tissue, cell pellets)

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][3]

  • Homogenization: Homogenize frozen tissue samples (100-200 mg) or cell pellets in a cold solution of 100 mM KH₂PO₄ containing the internal standard (e.g., 16 nmol of heptadecanoyl-CoA).[7]

  • Protein Precipitation: Add ice-cold acetonitrile to the homogenate (1:1 v/v) and vortex thoroughly to precipitate proteins.[8]

  • Centrifugation: Centrifuge at 4°C for 10 minutes at a high speed (e.g., 10,000 x g) to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol containing 0.1% ammonium hydroxide.

  • Drying: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 10 mM ammonium acetate).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[1][9]

    • Mobile Phase A: Water with 10 mM ammonium acetate or 0.1% ammonium hydroxide.[10][11]

    • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate or 0.1% ammonium hydroxide.[10][11]

    • Gradient: A linear gradient from 2% to 95% Mobile Phase B over a suitable time (e.g., 15 minutes) is recommended to ensure good separation of long-chain acyl-CoAs.[12]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.[9]

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][3]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[13]

    • Key Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety.[1][2][13][14]

Data Presentation

MRM Transitions for this compound

The precursor ion (Q1) is the protonated molecule [M+H]⁺. The product ion (Q3) is derived from the characteristic neutral loss of 507 Da.

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3) [M-507+H]⁺Collision Energy (eV)
This compound938.4431.4To be optimized
Heptadecanoyl-CoA (IS)1022.6515.6To be optimized

Collision energy should be optimized for the specific instrument used.

Method Validation Parameters

The method should be validated according to established guidelines for bioanalytical method validation.[1][4][5][6]

ParameterAcceptance Criteria
Linearity (R²) > 0.99
Accuracy 85-115% (80-120% for LLOQ)
Precision (CV%) < 15% (< 20% for LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10
Recovery Consistent and reproducible
Matrix Effect To be assessed and minimized

LLOQ: Lower Limit of Quantification CV: Coefficient of Variation

Visualization

Experimental Workflow

experimental_workflow sample Biological Sample (Tissue or Cells) homogenization Homogenization with Internal Standard sample->homogenization precipitation Protein Precipitation (Acetonitrile) homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation spe Solid Phase Extraction (SPE) (C18 Cartridge) centrifugation->spe Supernatant drying Drying under Nitrogen spe->drying Eluate reconstitution Reconstitution drying->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis

Caption: Experimental workflow for this compound quantification.

Signaling Pathway Context (Illustrative)

Caption: Metabolic context of this compound.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 5-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule of interest in various biological studies, including fatty acid metabolism and the investigation of related enzymatic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and characterization of such molecules. This document provides detailed application notes and standardized protocols for the characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of synthesized or isolated this compound. Both ¹H and ¹³C NMR are crucial for a comprehensive analysis.

  • ¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, ¹H NMR can be used to identify the characteristic signals of the methyl branch, the methylene (B1212753) groups of the acyl chain, and the distinct protons of the coenzyme A moiety.

  • ¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the verification of the total number of carbons and the identification of key functional groups such as the thioester carbonyl, and the carbons of the acyl chain and CoA.

  • 2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for assigning specific proton and carbon signals. COSY reveals proton-proton coupling networks, helping to trace the connectivity of the acyl chain. HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of the ¹³C spectrum.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • This compound sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1][2]

  • Deuterated solvent (e.g., D₂O, CD₃OD, or a buffer solution in D₂O)[1]

  • NMR tubes (5 mm, high precision)[3]

  • Internal standard (optional, e.g., DSS or TSP for aqueous samples)

  • Vial for dissolution

  • Glass Pasteur pipette with a cotton or glass wool plug[1][3]

Protocol:

  • Dissolution: Accurately weigh the this compound sample and dissolve it in a minimal amount of the chosen deuterated solvent in a clean vial.[2] The typical volume for a standard 5 mm NMR tube is 0.5-0.6 mL.[4]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a Pasteur pipette containing a small, tightly packed plug of cotton or glass wool directly into the NMR tube.[1][3]

  • Internal Standard: If quantitative analysis is required, add a known amount of an internal standard.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general parameters for data acquisition on a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy (1D):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments). For aqueous samples, a presaturation sequence for water suppression may be necessary.

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64 (depending on concentration)

  • Temperature: 298 K

¹³C NMR Spectroscopy (1D):

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-250 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-8192 (or more, as ¹³C has low natural abundance)

  • Temperature: 298 K

2D NMR Spectroscopy (COSY and HSQC):

  • COSY: Use a standard gradient-enhanced COSY pulse sequence. Optimize the spectral width and number of increments based on the ¹H spectrum.

  • HSQC: Use a standard gradient-enhanced HSQC pulse sequence optimized for one-bond ¹J(CH) couplings (typically ~145 Hz).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually phase the resulting spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard or the residual solvent signal. For example, the residual HDO signal in D₂O is typically at 4.79 ppm at 298 K.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick and label the peaks in all spectra.

Data Presentation

The expected chemical shifts for this compound are summarized in the table below. These are estimated values based on typical chemical shifts for long-chain acyl-CoAs and branched alkanes. Actual values may vary depending on the solvent and other experimental conditions.

Atom Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Acyl Chain
C1 (C=O)-~175
C2 (α-CH₂)~2.8-3.0~45
C3 (β-CH₂)~1.5-1.7~25
C4 (CH₂)~1.2-1.4~30
C5 (CH)~1.4-1.6~35
5-CH₃~0.8-0.9~20
C6-C9 (CH₂)~1.2-1.4~22-32
C10 (CH₃)~0.8-0.9~14
Coenzyme A Moiety
Pantothenate Hₐ', Hₐ~3.8-4.1
Pantothenate Hₓ~3.3-3.5
Adenosine H1'~6.1~88
Adenosine H2'~4.7~75
Adenosine H3'~4.5~72
Adenosine H4'~4.3~85
Adenosine H5', H5''~4.1-4.2~65
Adenosine H2~8.3~152
Adenosine H8~8.5~148

Visualizations

G Experimental Workflow for NMR Characterization cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr_1d 1D NMR (¹H, ¹³C) filter->nmr_1d nmr_2d 2D NMR (COSY, HSQC) nmr_1d->nmr_2d process Fourier Transform, Phase, Baseline Correction nmr_2d->process reference Reference Spectra process->reference assign Assign Signals reference->assign structure Structural Verification assign->structure

Caption: Workflow from sample preparation to structural verification.

G Signaling Pathway of Acyl-CoA Metabolism (Simplified) fatty_acid 5-Methyldecanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase ATP, CoA nmr_target This compound acyl_coa_synthetase->nmr_target AMP, PPi beta_oxidation β-Oxidation Pathway nmr_target->beta_oxidation acetyl_coa Propionyl-CoA + Acetyl-CoA beta_oxidation->acetyl_coa

Caption: Simplified metabolic pathway involving this compound.

References

Application Notes and Protocols for Enzymatic Assays Involving 5-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule that is implicated in fatty acid metabolism. As a medium-chain fatty acyl-CoA, it is a potential substrate for enzymes involved in β-oxidation and other metabolic pathways. Understanding the enzymatic interactions of this compound is crucial for elucidating its physiological roles and for the development of therapeutics targeting metabolic disorders. These application notes provide detailed protocols for the synthesis of this compound and for assaying the activity of two key enzyme classes that are expected to process this molecule: acyl-CoA synthetases (ACS) and acyl-CoA dehydrogenases (ACAD).

Metabolic Significance of Branched-Chain Acyl-CoAs

Branched-chain fatty acids and their corresponding acyl-CoA esters are integral components of cellular metabolism.[1][2] They can originate from the catabolism of branched-chain amino acids or from dietary sources.[3] Once activated to their acyl-CoA form, they can enter the mitochondrial or peroxisomal β-oxidation pathways to generate energy.[4][5] The metabolism of these molecules is critical, and defects in their processing are associated with various metabolic diseases.[6] this compound, with its 11-carbon backbone, is expected to be a substrate for medium-chain specific enzymes.

Synthesis of this compound

A reliable supply of this compound is essential for developing and performing enzymatic assays. This is a two-step process involving the organic synthesis of 5-methyldecanoic acid, followed by its enzymatic conversion to the corresponding acyl-CoA.

Protocol 1: Synthesis of 5-Methyldecanoic Acid via Malonic Ester Synthesis

This protocol is adapted from general malonic ester synthesis procedures.[7]

Materials:

Procedure:

  • Deprotonation: In a round-bottom flask, dissolve diethyl malonate in absolute ethanol. Add a solution of sodium ethoxide in ethanol dropwise at room temperature with stirring.

  • Alkylation: To the resulting solution, add 1-bromo-3-methylheptane dropwise and reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Saponification: Cool the reaction mixture and add a solution of sodium hydroxide. Reflux for another 2-3 hours to hydrolyze the ester groups.

  • Acidification and Decarboxylation: After cooling, pour the mixture into water and wash with diethyl ether to remove any unreacted alkyl halide. Acidify the aqueous layer with concentrated HCl until the pH is acidic. Gently heat the acidic solution to effect decarboxylation, which will be evident by the evolution of CO2.

  • Extraction and Purification: Cool the solution and extract the 5-methyldecanoic acid with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude product. The product can be further purified by vacuum distillation.

Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes an acyl-CoA synthetase to convert the free fatty acid to its CoA ester.

Materials:

  • 5-Methyldecanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA Synthetase (a medium-chain specific version is preferred)

  • Tris-HCl buffer (pH 7.5)

  • Magnesium chloride (MgCl2)

  • Triton X-100

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, and CoA.

  • Substrate Addition: Add 5-methyldecanoic acid (dissolved in a small amount of ethanol or complexed with BSA).

  • Enzyme Initiation: Initiate the reaction by adding a purified medium-chain acyl-CoA synthetase.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Purification: The resulting this compound can be purified using solid-phase extraction or HPLC.

Enzymatic Assay Application Notes

The following sections detail protocols for assaying two key enzymes that are likely to interact with this compound.

Application Note 1: Acyl-CoA Synthetase Activity Assay

Objective: To measure the activity of a medium-chain acyl-CoA synthetase (ACS) using 5-methyldecanoic acid as a substrate. This assay can be performed in either a radiometric or fluorometric format.

Protocol 3: Radiometric Acyl-CoA Synthetase Assay[8]

This assay measures the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.

Experimental Workflow:

sub Substrate Mix (Tris-HCl, ATP, CoA, MgCl2, [3H]-5-Methyldecanoic Acid) reaction Incubate at 37°C sub->reaction Add Enzyme enzyme Acyl-CoA Synthetase enzyme->reaction stop Stop Reaction (Dole's Reagent) reaction->stop extract Extract Unreacted FA (Heptane) stop->extract scint Quantify [3H]-5-Methyldecanoyl-CoA (Scintillation Counting) extract->scint sub This compound mcad_fad MCAD-FAD (Oxidized) sub->mcad_fad Substrate Binding mcad_fadh2 MCAD-FADH2 (Reduced) mcad_fad->mcad_fadh2 Dehydrogenation mcad_fadh2->mcad_fad Regeneration prod 5-Methyl-2-decenoyl-CoA mcad_fadh2->prod Product Release etf_ox ETF (Oxidized) (Fluorescent) mcad_fadh2->etf_ox Electron Transfer etf_red ETF (Reduced) (Non-fluorescent) etf_ox->etf_red reagents Assay Buffer (HEPES, ETF, MCAD) deoxygenate Deoxygenate (Glucose/Glucose Oxidase/Catalase) reagents->deoxygenate pre_incubate Pre-incubate at 32°C deoxygenate->pre_incubate start_reaction Add this compound pre_incubate->start_reaction measure Measure Fluorescence Decrease (Ex: 340nm, Em: 490nm) start_reaction->measure

References

Application Notes and Protocols for 5-Methyldecanoyl-CoA as a Substrate for Acyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyldecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) thioester. While specific literature on its role as a substrate for acyltransferases is not extensively available, its structural similarity to other medium-chain and branched-chain fatty acyl-CoAs suggests its potential involvement in various metabolic pathways. Acyltransferases are a broad class of enzymes that catalyze the transfer of acyl groups from acyl-CoAs to acceptor molecules, playing crucial roles in lipid biosynthesis, energy metabolism, and cell signaling.

These application notes provide a framework for investigating the potential of this compound as a substrate for various acyltransferases. The protocols outlined below are based on established methods for analogous substrates and can be adapted for the specific experimental context.

Potential Acyltransferase Classes for Investigation

Based on the substrate specificities of known acyltransferases, the following enzyme classes are primary candidates for utilizing this compound:

  • Diacylglycerol Acyltransferases (DGATs): These enzymes catalyze the final step in triglyceride synthesis. Some DGAT isoforms are known to accept a range of fatty acyl-CoAs, including those with branched chains.[1][2]

  • Glycerol-3-Phosphate Acyltransferases (GPATs): GPATs initiate the de novo synthesis of glycerolipids. Microsomal GPATs can utilize a variety of saturated and unsaturated fatty acyl-CoAs.[3][4]

  • Carnitine Acyltransferases (e.g., CPT1, CPT2, CrAT): These enzymes are crucial for the transport of fatty acids into mitochondria for β-oxidation. Their substrate specificity varies, with some accepting medium-chain and branched-chain acyl-CoAs.[5][6]

  • Sterol O-Acyltransferases (SOATs/ACATs): These enzymes are involved in cholesterol esterification and have demonstrated specificity based on the structure of the acyl-CoA side chain.[7][8]

Quantitative Data (Hypothetical)

Due to the absence of specific experimental data for this compound, the following table presents hypothetical kinetic parameters for its interaction with candidate acyltransferases. These values are for illustrative purposes and would need to be determined empirically. They are based on known values for structurally similar medium-chain and branched-chain fatty acyl-CoAs.

Acyltransferase TargetAcyl-CoA SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)Assay MethodReference (Analogous Substrates)
DGAT1This compound15 - 505 - 20Radiometric / Fluorescent[1][2]
GPAT3This compound20 - 10010 - 40Spectrophotometric[3][4]
CPT2This compound30 - 15025 - 100Radiometric / MS-based[5]
SOAT1This compound10 - 402 - 15Radiometric / HPLC-based[7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 5-methyldecanoic acid for use in enzymatic assays. This protocol is adapted from established methods for acyl-CoA synthesis.[9]

Materials:

  • 5-methyldecanoic acid

  • Coenzyme A (free acid)

  • N,N'-Carbonyldiimidazole (CDI) or Ethylchloroformate

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate (NaHCO3) solution (0.5 M)

  • Triethylamine (if using ethylchloroformate)

  • Argon or Nitrogen gas

  • Lyophilizer

  • HPLC system for purification and analysis

Procedure (using CDI):

  • In a clean, dry glass vial under an inert atmosphere (argon or nitrogen), dissolve 4.2 mg of CDI (0.026 mmol) in 200 µL of anhydrous THF.

  • Add 5-methyldecanoic acid (0.031 mmol) to the CDI solution and stir at room temperature for 1 hour.

  • In a separate vial, dissolve 5 mg of Coenzyme A (0.0064 mmol) in 50 µL of 0.5 M NaHCO3 solution.

  • Add the Coenzyme A solution to the activated 5-methyldecanoic acid mixture.

  • Stir the reaction mixture for at least 45 minutes at room temperature.

  • Flash-freeze the reaction mixture in liquid nitrogen and lyophilize overnight to remove the solvent.

  • Re-dissolve the lyophilized powder in a minimal amount of water and purify by HPLC using a C18 column.

  • Confirm the identity and purity of this compound using mass spectrometry and quantify using UV absorbance at 260 nm.

Protocol 2: General Acyltransferase Activity Assay (Spectrophotometric)

Objective: To determine the activity of an acyltransferase with this compound by measuring the release of free Coenzyme A using Ellman's reagent (DTNB).

Materials:

  • Purified or recombinant acyltransferase

  • This compound (synthesized as per Protocol 1)

  • Acceptor substrate (e.g., glycerol-3-phosphate for GPAT, diacylglycerol for DGAT)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Assay buffer (specific to the enzyme of interest, e.g., Tris-HCl, HEPES)

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture in a microplate well containing the assay buffer, the acceptor substrate, and DTNB.

  • Pre-incubate the mixture at the optimal temperature for the enzyme.

  • Initiate the reaction by adding this compound to the well.

  • Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader. This corresponds to the formation of the yellow-colored 2-nitro-5-thiobenzoate (TNB) as DTNB reacts with the released Coenzyme A.

  • Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of TNB (14,150 M-1cm-1).

  • Perform control reactions lacking the enzyme or the acceptor substrate to account for any non-enzymatic hydrolysis of the acyl-CoA.

Protocol 3: Metabolic Fate of 5-Methyldecanoic Acid (Cell-based Assay)

Objective: To investigate the metabolic fate of 5-methyldecanoic acid in a cellular context, with a focus on its potential incorporation into complex lipids or degradation via β-oxidation.

Materials:

  • Cultured cells of interest (e.g., hepatocytes, adipocytes)

  • [1-14C]-5-methyldecanoic acid (requires custom synthesis) or a non-radiolabeled version for mass spectrometry-based tracing.

  • Cell culture medium and supplements

  • Scintillation counter (for radiolabeled substrate)

  • GC-MS or LC-MS/MS system for lipid analysis

Procedure:

  • Plate cells in a suitable format (e.g., 6-well plates) and grow to the desired confluency.

  • Incubate the cells with a known concentration of [1-14C]-5-methyldecanoic acid or stable isotope-labeled 5-methyldecanoic acid for a defined period (e.g., 2, 6, 12, 24 hours).

  • After incubation, wash the cells thoroughly with cold PBS to remove unincorporated fatty acid.

  • For β-oxidation analysis:

    • Capture the CO2 produced by the cells (if using [1-14C]-labeled substrate) to measure the rate of complete oxidation.

    • Alternatively, analyze the culture medium for the presence of shorter-chain acylcarnitines by LC-MS/MS.

  • For lipid synthesis analysis:

    • Lyse the cells and extract the total lipids using a method such as the Bligh-Dyer extraction.

    • Separate the lipid classes (e.g., triglycerides, phospholipids, cholesterol esters) using thin-layer chromatography (TLC).

    • Quantify the incorporation of the labeled 5-methyldecanoic acid into each lipid class by scintillation counting or mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_assay Protocol 2: Enzymatic Assay cluster_metabolism Protocol 3: Cellular Metabolism s1 5-Methyldecanoic Acid + CoA s2 Activation (CDI) s1->s2 s3 Ligation s2->s3 s4 Purification (HPLC) s3->s4 s5 This compound s4->s5 a1 Acyltransferase + Acceptor a2 Add this compound a1->a2 a3 Monitor CoA Release (DTNB) a2->a3 a4 Calculate Kinetic Parameters a3->a4 m1 Cell Culture + Labeled 5-Methyldecanoic Acid m2 Lipid Extraction m1->m2 m3 β-Oxidation Analysis m1->m3 m4 Lipid Synthesis Analysis m2->m4

Caption: Experimental workflow for the synthesis and evaluation of this compound.

signaling_pathway cluster_activation Activation cluster_fates Potential Metabolic Fates FA 5-Methyldecanoic Acid ACSL Acyl-CoA Synthetase FA->ACSL AcylCoA This compound ACSL->AcylCoA GPAT GPAT AcylCoA->GPAT DGAT DGAT AcylCoA->DGAT CPT CPT AcylCoA->CPT LPA Lysophosphatidic Acid GPAT->LPA TAG Triglycerides DGAT->TAG Mito Mitochondria / Peroxisome CPT->Mito BetaOx β-Oxidation Mito->BetaOx

Caption: Potential metabolic pathways involving this compound.

References

Application Notes and Protocols for the Purification of Synthesized 5-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyldecanoyl-CoA is a branched-chain fatty acyl-coenzyme A thioester of significant interest in metabolic research and drug development. As an intermediate in branched-chain fatty acid metabolism, its availability in a highly purified form is crucial for enzymatic assays, inhibitor screening, and studies of metabolic pathways. Chemical synthesis of this compound, while effective, results in a crude mixture containing unreacted starting materials and byproducts. This document provides detailed protocols for a robust two-step purification strategy employing solid-phase extraction (SPE) followed by preparative high-performance liquid chromatography (HPLC) to isolate this compound with high purity.

Logical Workflow for Purification

The purification strategy is designed to sequentially remove major contaminants based on their chemical properties. The initial solid-phase extraction step provides a rapid enrichment of CoA-containing species, while the subsequent preparative HPLC step achieves high-resolution separation of the target molecule from closely related impurities.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis CrudeProduct Crude Synthetic Mixture (this compound, 5-Methyldecanoic Acid, Coenzyme A, Byproducts) SPE Solid-Phase Extraction (SPE) (Anion Exchange) CrudeProduct->SPE Initial Cleanup PrepHPLC Preparative HPLC (C18 Reverse Phase) SPE->PrepHPLC High-Resolution Separation PurityAnalysis Purity & Identity Confirmation (Analytical HPLC, MS, NMR) PrepHPLC->PurityAnalysis Quality Control PureProduct Purified this compound (>98% Purity) PurityAnalysis->PureProduct

Figure 1. Overall workflow for the purification and analysis of synthesized this compound.

Data Presentation: Expected Purification Outcomes

The following table summarizes the anticipated yield and purity at each stage of the purification process, starting from a theoretical 100 µmol crude synthesis reaction.

Purification StepStarting MaterialKey Impurities RemovedExpected Recovery (%)Purity (%)
Crude Synthesis 100 µmol (theoretical)5-Methyldecanoic Acid, Coenzyme AN/A~60%
Solid-Phase Extraction Crude Synthetic Mixture5-Methyldecanoic Acid85-95%~80%
Preparative HPLC SPE EluateCoenzyme A, other polar byproducts70-80%>98%
Overall Crude Synthetic MixtureAll major impurities~60-75% >98%

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Hydroxysuccinimide Ester Activation

This protocol describes a common method for the chemical synthesis of acyl-CoAs.

Materials:

Procedure:

  • Activation of 5-Methyldecanoic Acid:

    • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1.2 equivalents of 5-methyldecanoic acid and 1.2 equivalents of N-hydroxysuccinimide in anhydrous dioxane.

    • Add 1.2 equivalents of dicyclohexylcarbodiimide (DCC) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Filter the reaction mixture to remove the DCU precipitate.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 5-methyldecanoyl-NHS ester.

  • Coupling with Coenzyme A:

    • Dissolve 1 equivalent of Coenzyme A in 0.5 M sodium bicarbonate solution.

    • Dissolve the crude 5-methyldecanoyl-NHS ester in a minimal amount of dioxane or THF and add it dropwise to the Coenzyme A solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding small amounts of 1 M NaHCO₃ if necessary.

    • Stir the reaction for 2-4 hours at room temperature.

    • Monitor the reaction progress by analytical HPLC to observe the formation of the product and consumption of Coenzyme A.

  • Quenching and Extraction:

    • Once the reaction is complete, acidify the mixture to pH 3-4 with 1 M HCl.

    • Extract the mixture three times with an equal volume of ethyl acetate to remove unreacted fatty acid and NHS ester.

    • The aqueous phase, containing the crude this compound, is then ready for purification.

Protocol 2: Solid-Phase Extraction (SPE) for Initial Purification

This step removes the bulk of unreacted 5-methyldecanoic acid.

Materials:

Procedure:

  • Cartridge Conditioning:

    • Condition the WAX SPE cartridge by passing 2-3 column volumes of methanol, followed by 2-3 column volumes of deionized water.

    • Equilibrate the cartridge with 2-3 column volumes of the ammonium acetate buffer.

  • Sample Loading:

    • Load the acidified aqueous phase from the synthesis step onto the equilibrated SPE cartridge. The flow rate should be slow (e.g., 1-2 mL/min) to ensure efficient binding.

  • Washing:

    • Wash the cartridge with 2-3 column volumes of the ammonium acetate buffer to remove unbound impurities.

    • Wash with 2-3 column volumes of deionized water to remove the buffer salts.

    • A final wash with a low percentage of organic solvent (e.g., 10% methanol in water) can be performed to remove any remaining non-polar, uncharged impurities.

  • Elution:

    • Elute the this compound and unreacted Coenzyme A from the cartridge using 2-3 column volumes of a basic solution, such as 2-5% ammonium hydroxide in methanol.

    • Collect the eluate and immediately neutralize it with a small amount of acetic acid to prevent hydrolysis of the thioester bond.

  • Solvent Evaporation:

    • Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator at a low temperature (<30°C).

    • Resuspend the residue in the initial mobile phase for preparative HPLC.

Protocol 3: Preparative Reverse-Phase HPLC for Final Purification

This protocol separates this compound from unreacted Coenzyme A and other polar impurities.[1]

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column (e.g., 10 µm particle size, 250 x 21.2 mm)

Mobile Phases:

  • Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄), pH 4.9 in deionized water.[1]

  • Mobile Phase B: Acetonitrile (B52724).[1]

Procedure:

  • System Equilibration:

    • Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.

  • Sample Injection:

    • Inject the resuspended SPE eluate onto the column.

  • Gradient Elution:

    • Develop a linear gradient to separate this compound from Coenzyme A. A suggested gradient is:

      • 0-5 min: 10% B

      • 5-35 min: 10% to 70% B (linear gradient)

      • 35-40 min: 70% to 90% B (column wash)

      • 40-45 min: 90% to 10% B (return to initial conditions)

      • 45-55 min: 10% B (re-equilibration)

    • The flow rate will depend on the column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).

  • Fraction Collection:

    • Monitor the elution profile at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.[1]

    • Coenzyme A will elute earlier in the gradient due to its higher polarity.

    • This compound will have a longer retention time due to the hydrophobic C11 acyl chain.

    • Collect fractions corresponding to the this compound peak.

  • Post-Purification Processing:

    • Combine the pure fractions.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the purified this compound as a white powder.

    • Store the purified product at -80°C to prevent degradation.

Protocol 4: Purity and Identity Confirmation

Analytical HPLC:

  • Use an analytical C18 column (e.g., 5 µm, 250 x 4.6 mm) with a similar gradient as the preparative method, but with a lower flow rate (e.g., 1 mL/min).

  • The purified product should show a single major peak at the expected retention time. Purity can be estimated by integrating the peak area.

Mass Spectrometry (MS):

  • Use electrospray ionization mass spectrometry (ESI-MS) in positive ion mode to confirm the molecular weight of this compound. The expected [M+H]⁺ ion should be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR can be used to confirm the structure of the molecule, including the presence of the methyl branch and the thioester linkage.

Signaling Pathway and Experimental Logic Diagrams

The following diagrams illustrate the logic of the purification process and a representative metabolic pathway where this compound might be involved.

PurificationLogic cluster_spe SPE (Anion Exchange) cluster_hplc Preparative HPLC (Reverse Phase) start Crude Synthetic Mixture spe_step Binding Wash Elution start->spe_step:f0 impurity1 5-Methyldecanoic Acid (Neutral) spe_step:f1->impurity1 Removed product_intermediate This compound + Coenzyme A spe_step:f2->product_intermediate hplc_step Injection Gradient Elution Fraction Collection impurity2 Coenzyme A (Polar, Charged) hplc_step:f1->impurity2 Elutes Early final_product Purified this compound hplc_step:f2->final_product Collected product_intermediate->hplc_step:f0

Figure 2. Logic diagram of the two-step purification process.

MetabolicPathway AminoAcid Branched-Chain Amino Acids (e.g., Leucine) KetoAcid Branched-Chain α-Keto Acid AminoAcid->KetoAcid AcylCoA_Synthase BCKDH Complex KetoAcid->AcylCoA_Synthase BranchedAcylCoA Branched-Chain Acyl-CoA (e.g., Isovaleryl-CoA) AcylCoA_Synthase->BranchedAcylCoA Elongation Fatty Acid Elongation (Elongases, Malonyl-CoA) BranchedAcylCoA->Elongation TargetMolecule This compound Elongation->TargetMolecule BetaOxidation β-Oxidation TargetMolecule->BetaOxidation Metabolites Acetyl-CoA, Propionyl-CoA BetaOxidation->Metabolites

References

Application Notes and Protocols for 5-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1][2][3] The thioester bond in acyl-CoAs is a high-energy bond, making these molecules highly reactive in biochemical reactions.[1][2] Understanding the proper handling and storage of this compound is critical to ensure its stability and integrity for reliable experimental results. This document provides detailed guidelines for the handling, storage, and use of this compound, based on the general properties of acyl-CoA thioesters and available safety information for similar molecules.

Data Presentation

Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes general stability information for acyl-CoA thioesters. Researchers should consider this as a guideline and perform their own stability assessments for specific experimental conditions.

Table 1: General Stability of Acyl-CoA Thioesters

ConditionGeneral StabilityRecommendations
pH More stable at acidic to neutral pH (4-7). Hydrolysis of the thioester bond increases significantly at alkaline pH.Prepare solutions in a slightly acidic buffer (e.g., pH 6.0-7.0). Avoid highly basic conditions.
Temperature Prone to degradation at room temperature and above.Store stock solutions at -20°C or -80°C. Thaw on ice and use promptly. Minimize time at room temperature.
Aqueous Solution Susceptible to hydrolysis in aqueous solutions.Prepare fresh solutions for each experiment. For longer-term storage in solution, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.
Oxidation The thiol group of Coenzyme A can be susceptible to oxidation.Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage of dry powder. Use deoxygenated buffers for preparing solutions.

Handling and Storage Conditions

Proper handling and storage are paramount to prevent the degradation of this compound.

Storage:

  • Short-term storage (days to weeks): Store lyophilized powder or frozen aliquots of solutions at -20°C.

  • Long-term storage (months to years): For optimal stability, store the lyophilized powder at -80°C under a dry, inert atmosphere (e.g., argon).

Reconstitution:

  • Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitute the powder in a suitable buffer (e.g., phosphate (B84403) or TRIS buffer) at a slightly acidic to neutral pH (6.0-7.5).

  • Gently vortex or pipette to dissolve the powder completely.

  • For storage of the reconstituted solution, it is highly recommended to prepare single-use aliquots and store them at -80°C.

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area.

  • Avoid inhalation of dust or contact with skin and eyes. In case of contact, rinse thoroughly with water.[4]

  • For accidental spills, avoid dust formation. Scoop up the material and place it in a suitable container for disposal.[4]

Experimental Protocols

The following is a general protocol for an enzymatic assay using an acyl-CoA dehydrogenase, which can be adapted for this compound. This protocol is representative and may require optimization for specific enzymes and experimental setups.

Protocol: Acyl-CoA Dehydrogenase Activity Assay

This assay measures the activity of an acyl-CoA dehydrogenase by monitoring the reduction of a reporter molecule coupled to the oxidation of the acyl-CoA substrate.

Materials:

  • This compound (substrate)

  • Acyl-CoA Dehydrogenase (enzyme)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Electron Transfer Flavoprotein (ETF)

  • DCPIP (2,6-dichlorophenolindophenol) or other suitable electron acceptor

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in the assay buffer. Determine the precise concentration spectrophotometrically using an extinction coefficient for the thioester bond (ε260 = 16,400 M-1cm-1 in phosphate buffer).

    • Prepare working solutions of the enzyme, ETF, and DCPIP in the assay buffer. Keep all solutions on ice.

  • Assay Setup:

    • Set up the reaction mixture in a cuvette. A typical reaction mixture (1 mL) may contain:

      • 800 µL Assay Buffer

      • 100 µL DCPIP solution

      • 50 µL ETF solution

      • 50 µL this compound solution

    • Mix gently by inverting the cuvette.

  • Initiate the Reaction:

    • Place the cuvette in the spectrophotometer and monitor the baseline absorbance at 600 nm (for DCPIP reduction) for 2-3 minutes.

    • Initiate the reaction by adding a small volume (e.g., 1-10 µL) of the acyl-CoA dehydrogenase enzyme solution.

    • Immediately mix and start recording the decrease in absorbance at 600 nm over time.

  • Data Analysis:

    • Calculate the rate of DCPIP reduction from the linear portion of the absorbance vs. time plot using the extinction coefficient for DCPIP (ε600 = 21,000 M-1cm-1).

    • Enzyme activity can be expressed in units of µmol of substrate oxidized per minute per milligram of protein.

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow for using this compound and a simplified representation of its role in fatty acid β-oxidation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate) stock_sol Prepare this compound Stock Solution reagent_prep->stock_sol reaction_setup Set up Reaction Mixture stock_sol->reaction_setup initiate_reaction Initiate with Enzyme reaction_setup->initiate_reaction data_acq Data Acquisition (Spectrophotometry) initiate_reaction->data_acq calc_rate Calculate Reaction Rate data_acq->calc_rate interp Interpret Results calc_rate->interp

Caption: Experimental workflow for an enzymatic assay using this compound.

beta_oxidation_pathway cluster_pathway Simplified Branched-Chain Fatty Acid β-Oxidation acyl_coa This compound dehydrogenation Dehydrogenation (Acyl-CoA Dehydrogenase) acyl_coa->dehydrogenation FAD -> FADH2 hydration Hydration dehydrogenation->hydration + H2O oxidation Oxidation hydration->oxidation NAD+ -> NADH + H+ thiolysis Thiolysis oxidation->thiolysis + CoA-SH products Acetyl-CoA + Propionyl-CoA (Enters Citric Acid Cycle) thiolysis->products

Caption: Simplified pathway of branched-chain fatty acid β-oxidation.

References

Application Notes and Protocols for Spiking Biological Samples with 5-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives are increasingly recognized for their roles in various physiological and pathophysiological processes.[1][2][3] Unlike their straight-chain counterparts, BCFAs are derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[3] Emerging research has implicated BCFAs in the regulation of lipid metabolism, inflammation, and insulin (B600854) sensitivity, making them and their activated CoA forms intriguing targets for study in metabolic diseases and drug development.[1][2]

The accurate quantification of specific acyl-CoA species in biological matrices is essential for understanding their metabolic flux and cellular functions. This process is challenging due to the inherent instability of the thioester bond and the low endogenous concentrations of many acyl-CoA molecules.[4][5] A common and effective strategy to overcome these challenges is the use of stable isotope-labeled or odd-chain internal standards for isotope dilution mass spectrometry. When such standards are unavailable, spiking known quantities of a non-endogenous or rare acyl-CoA, such as this compound in certain contexts, can serve as a valuable tool for method development, recovery assessment, and as a surrogate standard.

These application notes provide a detailed protocol for the preparation, spiking, extraction, and analysis of this compound in biological samples, primarily focusing on cultured cells and plasma.

Physicochemical Properties and Handling

While specific experimental data for this compound is scarce, its properties can be inferred from its structural analogs, such as 8-Methyldecanoyl-CoA and other long-chain acyl-CoAs.

PropertyValueSource
Chemical Formula C₃₂H₅₆N₇O₁₇P₃SInferred from[6]
Molecular Weight 935.81 g/mol Inferred from[6]
Exact Mass 935.28 g/mol (Monoisotopic)Inferred from structural analogs
Solubility Long-chain acyl-CoAs are amphiphilic and have low solubility in aqueous buffers, tending to form micelles.[4] Solubility can be improved by using organic solvents like ethanol (B145695) or DMSO, or by complexing with fatty-acid-free bovine serum albumin (BSA).[7]General for long-chain acyl-CoAs
Stability The thioester bond is susceptible to hydrolysis, especially at non-neutral pH.[5] Solutions are relatively stable for several weeks when stored frozen at -20°C or below.[4] Repeated freeze-thaw cycles should be avoided.General for acyl-CoAs

Stock Solution Preparation:

It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as ethanol or a mixture of chloroform (B151607) and methanol (B129727), which can be stored at -80°C. For spiking into aqueous biological samples or cell culture media, an intermediate stock complexed with fatty-acid-free BSA is advisable to maintain solubility and stability.

Experimental Protocols

Protocol 1: Spiking of this compound into Cultured Cells

This protocol describes the process of spiking this compound into a suspension of cultured cells prior to extraction. This is useful for determining extraction efficiency and for use as an internal standard if the compound is not endogenously present.

Materials:

  • This compound

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), ice-cold

  • 10% (w/v) Trichloroacetic acid (TCA), ice-cold

  • Methanol, HPLC grade

  • Solid-phase extraction (SPE) columns (e.g., Oasis HLB)

  • Microcentrifuge tubes

  • Sonicator

  • Nitrogen evaporator

Procedure:

  • Cell Harvesting: Harvest cultured cells by scraping or trypsinization, followed by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cell Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media.

  • Cell Lysis and Spiking: Resuspend the cell pellet in a known volume of ice-cold 10% TCA. Immediately before extraction, spike the desired amount of this compound (from a stock solution) into the cell lysate. A typical spiking range is 0.1 to 5 pmol per sample.[8]

  • Protein Precipitation: Vortex the mixture vigorously and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant from the previous step onto the column.

    • Wash the column with 1 mL of water to remove salts.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate.

  • Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 50-100 µL) of a suitable solvent for LC-MS/MS analysis, such as 5% (w/v) 5-sulfosalicylic acid.

Protocol 2: Spiking of this compound into Plasma Samples

This protocol is designed for spiking this compound into plasma for recovery experiments or as an internal standard.

Materials:

  • This compound

  • Human or animal plasma (with anticoagulant, e.g., EDTA)

  • Acetonitrile (B52724) with 0.1% formic acid, ice-cold

  • Other materials as listed in Protocol 1

Procedure:

  • Plasma Thawing: Thaw frozen plasma samples on ice.

  • Spiking: Add a known amount of this compound stock solution to a predetermined volume of plasma.

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile with 0.1% formic acid to the plasma sample.

  • Vortexing and Incubation: Vortex the mixture for 1 minute and incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge at 17,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Example Calibration Curve Data for this compound in Cell Lysate

Spiked Amount (pmol)Peak Area (cps)Calculated Amount (pmol)% Accuracy
0.115,2340.09898.0
0.230,1560.19899.0
0.576,8900.505101.0
1.0155,2311.02102.0
2.5380,4562.4899.2
5.0755,1234.9599.0

Table 2: Extraction Recovery of this compound from Plasma

SampleSpiked Concentration (µM)Measured Concentration (µM)% Recovery
10.50.4692.0
20.50.4896.0
30.50.4590.0
Average 92.7
Std. Dev. 3.06

Visualization

Signaling Pathway: Biosynthesis of Branched-Chain Acyl-CoAs

BCAA_Metabolism BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT BC_AcylCoA Branched Short-Chain Acyl-CoAs BCKA->BC_AcylCoA BCKDH LC_BCFA_CoA Long-Chain Branched-Chain Acyl-CoAs (e.g., this compound) BC_AcylCoA->LC_BCFA_CoA Elongation Enzymes MalonylCoA Malonyl-CoA MalonylCoA->LC_BCFA_CoA Elongation Enzymes

Caption: Biosynthesis of branched-chain acyl-CoAs from amino acids.

Experimental Workflow: Spiking and Extraction from Cultured Cells

Experimental_Workflow start Start: Cultured Cells harvest Cell Harvesting and Washing start->harvest lysis Cell Lysis in 10% TCA harvest->lysis spike Spike with this compound lysis->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe Supernatant dry Evaporation spe->dry reconstitute Reconstitution dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for spiking and extracting this compound.

References

Application Notes and Protocols for Stable Isotope Labeling of 5-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing atoms with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), researchers can track the incorporation and transformation of labeled compounds through metabolic pathways using mass spectrometry. This document provides detailed application notes and protocols for the stable isotope labeling of 5-Methyldecanoyl-CoA, a branched-chain acyl-CoA intermediate involved in fatty acid metabolism. These methods are crucial for understanding its role in various physiological and pathological processes, and for the development of novel therapeutics.

Applications of Stable Isotope Labeled this compound

The use of stable isotope-labeled this compound enables precise quantitative analysis and metabolic flux studies that are otherwise challenging with unlabeled compounds. Key applications include:

  • Metabolic Pathway Elucidation: Tracing the incorporation of labeled this compound into downstream metabolites helps to delineate its specific metabolic pathways, including its entry into and progression through β-oxidation.

  • Quantitative Analysis: Labeled this compound serves as an ideal internal standard for accurate quantification of its endogenous, unlabeled counterpart in complex biological matrices like cell lysates and tissue homogenates. This overcomes issues of ion suppression and extraction efficiency in mass spectrometry-based analyses.[1]

  • Enzyme Kinetics and Inhibition: Labeled substrates are instrumental in studying the kinetics of enzymes involved in branched-chain fatty acid metabolism. They can also be used to assess the efficacy and mechanism of action of potential drug candidates that target these enzymes.

  • Disease Research: Studying the metabolism of labeled this compound in models of metabolic diseases, such as diabetes or inherited metabolic disorders, can provide insights into the pathophysiology of these conditions.

Experimental Protocols

This section details the methodologies for the synthesis of stable isotope-labeled this compound and its subsequent analysis.

Protocol 1: Synthesis of [1-¹³C]-5-Methyldecanoic Acid

This protocol describes a method for introducing a ¹³C label at the carboxyl carbon of 5-methyldecanoic acid, a precursor for the synthesis of labeled this compound. The synthesis is adapted from established methods for labeling fatty acids.[2][3]

Materials:

  • 1-Bromo-4-methylnonane

  • Potassium cyanide-¹³C (K¹³CN)

  • Anhydrous Ethanol

  • Sulfuric Acid

  • Diethyl ether

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Nitrile Synthesis: In a round-bottom flask, dissolve 1-bromo-4-methylnonane in anhydrous ethanol. Add K¹³CN (90 atom % ¹³C) and reflux the mixture for 12-18 hours. The reaction progress can be monitored by gas chromatography (GC).

  • Hydrolysis: After cooling, cautiously add a solution of sulfuric acid in water to the reaction mixture. Reflux the mixture for an additional 8-12 hours to hydrolyze the nitrile to the carboxylic acid.

  • Extraction: Cool the reaction mixture and extract the [1-¹³C]-5-methyldecanoic acid with diethyl ether.

  • Purification: Wash the ether extract with a saturated sodium bicarbonate solution. Acidify the aqueous layer with HCl and re-extract the labeled fatty acid with diethyl ether. Dry the final ether extract over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the purified [1-¹³C]-5-methyldecanoic acid.

  • Characterization: Confirm the identity and isotopic enrichment of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Chemo-enzymatic Synthesis of [1-¹³C]-5-Methyldecanoyl-CoA

This protocol utilizes the newly synthesized labeled fatty acid to produce the corresponding CoA thioester. This method combines a chemical activation step with an enzymatic reaction for efficient synthesis.[4]

Materials:

  • [1-¹³C]-5-Methyldecanoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Solid-phase extraction (SPE) C18 cartridges

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, DTT, and Coenzyme A.

  • Enzymatic Reaction: Add the purified [1-¹³C]-5-methyldecanoic acid to the reaction mixture, followed by the addition of acyl-CoA synthetase to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • Purification: Purify the synthesized [1-¹³C]-5-Methyldecanoyl-CoA using SPE. Condition a C18 cartridge with methanol (B129727) and then with water. Load the reaction mixture onto the cartridge, wash with water to remove salts and unreacted precursors, and elute the labeled acyl-CoA with an aqueous methanol solution.

  • Quantification and Storage: Determine the concentration of the purified product using UV spectrophotometry (A₂₆₀). Aliquot and store at -80°C.

Protocol 3: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol describes the use of stable isotope-labeled this compound as an internal standard for the quantification of the endogenous compound in a cell lysate sample.

Materials:

  • Cultured cells

  • Ice-cold methanol

  • [1-¹³C]-5-Methyldecanoyl-CoA (as internal standard)

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 reversed-phase LC column

Procedure:

  • Sample Preparation: Harvest cultured cells and lyse them in ice-cold methanol. Spike the lysate with a known amount of [1-¹³C]-5-Methyldecanoyl-CoA internal standard.

  • Extraction: Extract the acyl-CoAs from the lysate. A common method involves protein precipitation with an acid like trichloroacetic acid followed by solid-phase extraction.[5]

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).[6]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for both the unlabeled and labeled this compound.[6][7]

      • Unlabeled this compound: Monitor the transition of the protonated molecule [M+H]⁺ to a characteristic product ion. A common fragmentation for acyl-CoAs is the neutral loss of the 5'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[1]

      • [1-¹³C]-5-Methyldecanoyl-CoA: Monitor the corresponding transition for the labeled compound, which will have a precursor ion mass one Dalton higher than the unlabeled form.

  • Data Analysis: Quantify the amount of endogenous this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Data Presentation

The following tables provide examples of the types of quantitative data that can be generated using stable isotope-labeled this compound.

Table 1: LC-MS/MS Parameters for the Analysis of this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundCalculated [M+H]⁺Calculated [M+H-507]⁺Optimized Value
[1-¹³C]-5-Methyldecanoyl-CoACalculated [M+1+H]⁺Calculated [M+1+H-507]⁺Optimized Value

Note: The exact m/z values need to be calculated based on the chemical formula of this compound.

Table 2: Example Quantification of this compound in Cell Lysates

SamplePeak Area (Unlabeled)Peak Area (Labeled IS)Ratio (Unlabeled/IS)Concentration (pmol/mg protein)
Control 1150,000300,0000.505.0
Control 2165,000310,0000.535.3
Treatment 1320,000290,0001.1011.0
Treatment 2350,000305,0001.1511.5

Table 3: Example Isotopic Enrichment Data from a Metabolic Tracing Experiment

MetaboliteTime Point% Labeled (M+1)
This compound0 hr0
1 hr15.2
4 hr45.8
8 hr72.3
Downstream Metabolite X0 hr0
1 hr2.1
4 hr18.5
8 hr35.6

Visualizations

The following diagrams illustrate key pathways and workflows described in this document.

experimental_workflow cluster_synthesis Synthesis cluster_application Application precursor 1-Bromo-4-methylnonane + K¹³CN labeled_fa [1-¹³C]-5-Methyldecanoic Acid precursor->labeled_fa Chemical Synthesis labeled_coa [1-¹³C]-5-Methyldecanoyl-CoA labeled_fa->labeled_coa Enzymatic Ligation cell_culture Cell Culture Experiment labeled_coa->cell_culture Internal Standard or Tracer extraction Metabolite Extraction cell_culture->extraction Sample Harvest lcms LC-MS/MS Analysis extraction->lcms Injection data_analysis Data Analysis lcms->data_analysis Peak Integration & Quantification

Caption: Experimental workflow for synthesis and application.

metabolic_pathway BC_FA Branched-Chain Fatty Acids (e.g., 5-Methyldecanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase BC_FA->Acyl_CoA_Synthetase BC_Acyl_CoA This compound Acyl_CoA_Synthetase->BC_Acyl_CoA Beta_Oxidation β-Oxidation Spiral BC_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Caption: Metabolic fate of this compound.

References

Application Notes and Protocols for the Development of Antibodies Specific for 5-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyldecanoyl-CoA is a branched-chain fatty acyl-CoA that may play a role in various metabolic pathways. As an intermediate in branched-chain fatty acid metabolism, its detection and quantification are crucial for understanding its physiological and pathological significance. The development of specific antibodies against this compound provides a powerful tool for its sensitive and specific detection in biological samples. These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of polyclonal and monoclonal antibodies targeting this compound.

Due to its small size, this compound is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit a robust immune response.[1][2] This process involves the synthesis of a hapten derivative of this compound that can be covalently linked to an immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][3][4]

Immunogen Synthesis: Hapten-Carrier Conjugation

The initial and most critical step in the development of antibodies against small molecules is the synthesis of an effective immunogen.[1][4] This involves the chemical modification of this compound to introduce a reactive handle for conjugation to a carrier protein.

Proposed Hapten Synthesis Strategy

A common strategy for conjugating haptens with carboxyl groups is through the use of carbodiimide (B86325) crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which facilitates the formation of an amide bond with primary amines on the carrier protein.[3]

Protocol 1: Synthesis of this compound-KLH Conjugate

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

Procedure:

  • Hapten Activation:

    • Dissolve 10 mg of this compound in 1 ml of DMF.

    • Add a 1.5-molar excess of EDC and a 2-molar excess of NHS to the hapten solution.

    • Incubate the reaction mixture for 4 hours at room temperature with continuous stirring. This reaction forms an NHS-ester of this compound, which is more stable and reactive towards primary amines than the carbodiimide-activated intermediate alone.[3]

  • Carrier Protein Preparation:

    • Dissolve 10 mg of KLH in 2 ml of PBS (pH 7.4).

  • Conjugation Reaction:

    • Slowly add the activated hapten solution to the KLH solution while gently stirring.

    • Allow the reaction to proceed overnight at 4°C with continuous, gentle stirring.

  • Purification of the Conjugate:

    • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against 1L of PBS (pH 7.4) for 48 hours, with at least four changes of the dialysis buffer, to remove unreacted hapten and crosslinker byproducts.

    • After dialysis, recover the this compound-KLH conjugate.

  • Characterization and Storage:

    • Determine the protein concentration of the conjugate using a BCA protein assay.

    • The conjugation efficiency (hapten-to-carrier ratio) can be estimated using MALDI-TOF mass spectrometry.

    • Store the immunogen at -20°C in small aliquots.

Antibody Production

The following protocols outline the general procedures for producing polyclonal and monoclonal antibodies.

Polyclonal Antibody Production

Protocol 2: Immunization of Rabbits

  • Pre-immunization Bleed: Collect a pre-immune serum sample from each rabbit to serve as a negative control.

  • Immunogen Preparation: Emulsify the this compound-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization. For subsequent immunizations, use Incomplete Freund's Adjuvant (IFA).

  • Immunization Schedule:

    • Day 0: Primary immunization with 500 µg of the conjugate in CFA, administered subcutaneously at multiple sites.

    • Day 21, 42, and 63: Booster immunizations with 250 µg of the conjugate in IFA.

  • Titer Monitoring: Collect small blood samples 10-14 days after each booster immunization to monitor the antibody titer using an indirect ELISA (see Protocol 4).

  • Final Bleed and Serum Collection: Once a high antibody titer is achieved, perform a final bleed and harvest the polyclonal antiserum. Purify the IgG fraction using protein A/G affinity chromatography.

Monoclonal Antibody Production

Protocol 3: Hybridoma Development

  • Immunization of Mice: Follow a similar immunization schedule as for rabbits (Protocol 2), but with lower immunogen doses (e.g., 50-100 µg per mouse).

  • Spleen Cell Fusion: Three days after the final booster immunization, sacrifice the mouse and harvest the spleen. Fuse the splenocytes with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG).

  • Hybridoma Selection: Culture the fused cells in HAT (hypoxanthine-aminopterin-thymidine) medium to select for hybridoma cells.

  • Screening: Screen the hybridoma culture supernatants for the presence of specific antibodies using an indirect ELISA (see Protocol 4).

  • Cloning and Expansion: Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality. Expand the selected clones for large-scale antibody production.

  • Antibody Purification: Purify the monoclonal antibodies from the culture supernatant using protein A/G affinity chromatography.

Antibody Characterization: Enzyme-Linked Immunosorbent Assay (ELISA)

An indirect competitive ELISA is the most suitable format for detecting small molecules like this compound.[1]

Protocol 4: Indirect Competitive ELISA

Materials:

  • This compound-BSA conjugate (for coating)

  • Primary antibody (polyclonal serum or monoclonal antibody)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • 96-well ELISA plates

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 100 µl of this compound-BSA conjugate (1-5 µg/ml in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µl of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard or the test sample.

    • In a separate plate or tubes, pre-incubate 50 µl of the standard/sample with 50 µl of the primary antibody (at a predetermined optimal dilution) for 1 hour at room temperature.

    • Transfer 100 µl of the pre-incubated mixture to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µl of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add 100 µl of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Reaction Stoppage: Stop the reaction by adding 50 µl of stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Data Presentation

The performance of the developed antibodies should be quantified and presented clearly. The following tables provide a template for summarizing the key characterization data. (Note: The following data are hypothetical and serve as an example.)

Table 1: Monoclonal Antibody Performance Characteristics

ParameterMAb Clone 1A5MAb Clone 2B8
Antibody Isotype IgG1, kappaIgG2a, kappa
Affinity (KD) 5.2 x 10-9 M1.8 x 10-8 M
IC50 (ng/mL) 1545
Limit of Detection (LOD) (ng/mL) 1.23.5
Working Dilution (ELISA) 1:10,0001:5,000

Table 2: Cross-Reactivity of Monoclonal Antibody 1A5

CompoundCross-Reactivity (%)
This compound 100
Decanoyl-CoA < 1
5-Methyl-decanoic acid < 0.5
Coenzyme A < 0.1
Palmitoyl-CoA < 0.1

Visualizations

Signaling Pathway

cluster_Metabolism Branched-Chain Fatty Acid Metabolism Branched-Chain Amino Acids Branched-Chain Amino Acids Branched-Chain alpha-Keto Acids Branched-Chain alpha-Keto Acids Branched-Chain Amino Acids->Branched-Chain alpha-Keto Acids Branched-Chain Acyl-CoAs Branched-Chain Acyl-CoAs Branched-Chain alpha-Keto Acids->Branched-Chain Acyl-CoAs This compound This compound Branched-Chain Acyl-CoAs->this compound Elongation Fatty Acid Elongation Fatty Acid Elongation This compound->Fatty Acid Elongation Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle cluster_Workflow Antibody Development Workflow Hapten This compound Immunogen Hapten-Carrier Conjugate Hapten->Immunogen Carrier Carrier Protein (KLH) Carrier->Immunogen Immunization Immunization (Mouse/Rabbit) Immunogen->Immunization Screening Screening (ELISA) Immunization->Screening pAb Polyclonal Antibody Screening->pAb mAb Monoclonal Antibody (Hybridoma) Screening->mAb cluster_ELISA Competitive ELISA Principle cluster_low Low Analyte Concentration cluster_high High Analyte Concentration Ab1 Antibody Ag_plate1 Coated Analyte Ab1->Ag_plate1 Binds Ag_free1 Analyte (Sample) Signal1 High Signal Ag_plate1->Signal1 Ab2 Antibody Ag_free2 Analyte (Sample) Ab2->Ag_free2 Binds (Competition) Signal2 Low Signal Ag_free2->Signal2 Ag_plate2 Coated Analyte

References

Application Notes and Protocols for Cell-Based Assays Involving 5-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central intermediates in cellular metabolism, playing critical roles in fatty acid β-oxidation, energy production, biosynthesis of complex lipids, and post-translational modification of proteins.[1][2][3] The unique methyl branch in this compound suggests it may have distinct metabolic fates and biological activities compared to its linear counterparts. These application notes provide detailed protocols for cell-based assays to investigate the metabolic effects and protein acylation potential of this compound.

Potential Biological Roles of this compound

Based on the known functions of similar acyl-CoA molecules, this compound is hypothesized to be involved in:

  • Mitochondrial β-oxidation: As a substrate for acyl-CoA dehydrogenases, potentially influencing cellular energy homeostasis. The methyl group may affect the rate and pathway of its oxidation.

  • Protein Acylation: Covalent modification of protein lysine (B10760008) residues, a process that can be enzyme-catalyzed or occur non-enzymatically with reactive acyl-CoA species.[4][5][6] This can alter protein function, localization, and stability.

  • Modulation of Wnt Signaling: Some acyl-CoA synthetases have been shown to influence Wnt signaling through protein palmitoylation, suggesting a potential role for other acyl-CoAs in this pathway.[7]

Data Presentation: Hypothetical Quantitative Data for this compound Assays

The following tables present hypothetical, yet plausible, quantitative data that could be obtained from the described experimental protocols. These tables are intended to serve as a guide for expected outcomes and for comparison with experimental results.

Table 1: Effect of this compound on Cellular Respiration

Cell LineTreatment (24h)Basal Respiration (OCR, pmol/min)ATP Production (OCR, pmol/min)Maximal Respiration (OCR, pmol/min)
HepG2 Vehicle Control150 ± 12120 ± 9300 ± 25
50 µM this compound180 ± 15145 ± 11350 ± 30
100 µM this compound210 ± 18170 ± 14400 ± 35
C2C12 Vehicle Control200 ± 18160 ± 15450 ± 40
50 µM this compound240 ± 20190 ± 17520 ± 45
100 µM this compound280 ± 25225 ± 20590 ± 50

OCR: Oxygen Consumption Rate. Data are represented as mean ± standard deviation.

Table 2: Quantification of Protein 5-Methyldecanoylation by LC-MS/MS

Cell LineTreatment (24h)N⁶-5-methyldecanoyl-lysine (pmol/mg protein)
HEK293T Vehicle ControlNot Detected
100 µM this compound5.2 ± 0.8
A549 Vehicle ControlNot Detected
100 µM this compound3.9 ± 0.6

Data are represented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows

Proposed Metabolic Pathway of this compound

The diagram below illustrates the hypothesized metabolic processing of this compound within the mitochondrion via the β-oxidation pathway.

cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix 5MD_acid 5-Methyldecanoic Acid 5MD_CoA This compound 5MD_acid->5MD_CoA ACSL Ox1 Acyl-CoA Dehydrogenase 5MD_CoA->Ox1 β-Oxidation Step 1 Met1 Enoyl-CoA Hydratase Ox1->Met1 Met2 3-Hydroxyacyl-CoA Dehydrogenase Met1->Met2 Met3 Thiolase Met2->Met3 Prop_CoA Propionyl-CoA Met3->Prop_CoA Acetyl_CoA Acetyl-CoA Met3->Acetyl_CoA TCA TCA Cycle Prop_CoA->TCA via Succinyl-CoA Acetyl_CoA->TCA

Caption: Proposed mitochondrial β-oxidation of this compound.

Experimental Workflow for Cellular Respiration Assay

The following diagram outlines the workflow for assessing the impact of this compound on cellular respiration.

start Seed Cells in Seahorse XF Plate treat Treat with this compound or Vehicle Control start->treat incubate Incubate (e.g., 24 hours) treat->incubate assay Perform Seahorse XF Cell Mito Stress Test incubate->assay measure Measure OCR and ECAR assay->measure analyze Data Analysis: Basal Respiration, ATP Production, Maximal Respiration measure->analyze end Results analyze->end

Caption: Workflow for analyzing cellular respiration.

Experimental Workflow for Protein Acylation Analysis

This diagram details the steps for identifying and quantifying protein acylation by this compound.

start Culture Cells and Treat with This compound lyse Cell Lysis and Protein Extraction start->lyse digest Protein Digestion (e.g., with Trypsin) lyse->digest enrich Optional: Enrichment of Acylated Peptides digest->enrich lcms LC-MS/MS Analysis enrich->lcms search Database Search for 5-Methyldecanoyl-lysine Modification lcms->search quant Quantification of Modified Peptides search->quant end Identification of Acylated Proteins and Sites quant->end

Caption: Proteomic workflow for protein acylation analysis.

Experimental Protocols

Protocol 1: Cellular Respiration Assay using Seahorse XF Analyzer

This protocol is designed to measure the effect of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF96 or XFe96 cell culture microplates

  • Cell line of interest (e.g., HepG2, C2C12)

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • Seahorse XF Base Medium

  • Seahorse XF Calibrant

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plate in a standard CO₂ incubator for the desired treatment duration (e.g., 24 hours).

  • Assay Preparation: One hour prior to the assay, wash the cells with pre-warmed Seahorse XF Base Medium and add fresh XF Base Medium to each well. Incubate the plate at 37°C in a non-CO₂ incubator.

  • Instrument Calibration: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.

  • Mito Stress Test: Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions. Place the cell plate in the Seahorse XF Analyzer and initiate the Cell Mito Stress Test protocol.

  • Data Analysis: After the run, normalize the data to cell number. Analyze the oxygen consumption rate (OCR) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Protocol 2: Detection of Protein 5-Methyldecanoylation by LC-MS/MS

This protocol outlines a method for the identification and quantification of proteins modified by this compound.

Materials:

  • Cell line of interest (e.g., HEK293T, A549)

  • Complete culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS system (e.g., Q-Exactive or similar high-resolution mass spectrometer)

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80% confluency and treat with this compound or vehicle control for the desired time.

  • Cell Lysis and Protein Quantification: Harvest and wash the cells with ice-cold PBS. Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Protein Reduction, Alkylation, and Digestion:

    • Reduce disulfide bonds in the protein lysate with DTT.

    • Alkylate free cysteine residues with IAA.

    • Digest the proteins into peptides overnight with trypsin.

  • Peptide Desalting: Desalt the peptide mixture using C18 SPE cartridges.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.

    • Inject the peptides onto a high-resolution mass spectrometer.

    • Acquire data in a data-dependent acquisition (DDA) mode, ensuring to include the mass shift corresponding to 5-methyldecanoylation (+184.1569 Da on lysine) in the variable modification settings.

  • Data Analysis:

    • Search the raw mass spectrometry data against a relevant protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer.

    • Specify 5-methyldecanoylation of lysine as a variable modification.

    • Perform label-free quantification to compare the abundance of modified peptides between treated and control samples.

Protocol 3: Acyl-CoA Extraction from Cultured Cells for LC-MS Analysis

This protocol is for the extraction of acyl-CoAs, including this compound, from cultured cells for their quantification.[1]

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold PBS

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water

  • Internal standards (e.g., isotopically labeled acyl-CoAs)

  • Ice-cold water

  • LC-MS/MS system

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium, wash the cell monolayer twice with ice-cold PBS, and then add ice-cold 10% TCA to the plate to precipitate proteins and lyse the cells.

    • Suspension cells: Pellet the cells by centrifugation, wash twice with ice-cold PBS, and then resuspend the cell pellet in ice-cold 10% TCA.

  • Extraction:

    • Scrape the adherent cells in the TCA solution and transfer the lysate to a microcentrifuge tube.

    • Incubate the lysate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet the precipitated protein.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Sample Preparation for LC-MS: The supernatant can be directly analyzed or further purified by solid-phase extraction if necessary.

  • LC-MS/MS Analysis: Analyze the extracted acyl-CoAs using a suitable LC-MS/MS method with appropriate standards for quantification.

Concluding Remarks

The provided protocols and illustrative data offer a framework for investigating the cellular functions of this compound. Given its unique structure, this molecule may exhibit novel biological activities, making it a person of interest for research in metabolism, cell signaling, and drug development. Researchers are encouraged to adapt and optimize these protocols for their specific cell models and experimental questions.

References

Troubleshooting & Optimization

Technical Support Center: 5-Methyldecanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methyldecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound can be synthesized through two primary routes: chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This approach typically involves the activation of 5-methyldecanoic acid and its subsequent reaction with Coenzyme A (CoA). A common method utilizes a mixed anhydride (B1165640) intermediate formed with ethyl chloroformate.

  • Enzymatic Synthesis: This method employs a long-chain acyl-CoA synthetase (LACS) to catalyze the ATP-dependent conversion of 5-methyldecanoic acid to this compound. This mimics the natural biological process of fatty acid activation.

Q2: Which synthesis method, chemical or enzymatic, is preferable?

A2: The choice of method depends on the specific experimental needs.

  • Chemical synthesis is often faster for small-scale production and does not require protein expression and purification. However, it may involve harsher reaction conditions and the use of organic solvents, which can be a concern for downstream biological applications.

  • Enzymatic synthesis offers high specificity, milder reaction conditions (typically aqueous buffers at physiological pH), and is well-suited for producing a highly pure, biologically active product. However, it requires access to a suitable acyl-CoA synthetase and can be more time-consuming to set up initially.

Q3: What factors can influence the yield of this compound synthesis?

A3: Several factors can impact the final yield:

  • For chemical synthesis: The purity of reactants (5-methyldecanoic acid, CoA, and coupling reagents), reaction temperature, reaction time, and the efficiency of the purification process are critical.

  • For enzymatic synthesis: The activity and stability of the long-chain acyl-CoA synthetase, pH, temperature, ATP and Mg2+ concentrations, and the presence of any inhibitors can significantly affect the yield. Substrate inhibition at high concentrations of 5-methyldecanoic acid can also occur.

Q4: How is this compound purified after synthesis?

A4: Purification is typically achieved using chromatographic techniques. A common and effective method involves solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC). An oligonucleotide purification column or a C18 reverse-phase column can be used for SPE, followed by preparative reverse-phase HPLC to isolate the this compound from unreacted starting materials and byproducts.[1]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Step Expected Outcome
Chemical Synthesis: Incomplete reaction - Ensure all reactants are fresh and of high purity. - Optimize reaction time and temperature. - Verify the stoichiometry of reactants, particularly the activating agent (e.g., ethyl chloroformate).Increased conversion of starting materials to the desired product.
Enzymatic Synthesis: Inactive enzyme - Confirm the activity of the long-chain acyl-CoA synthetase (LACS) using a standard long-chain fatty acid (e.g., oleic acid). - Ensure proper protein folding and storage conditions. - Use a fresh preparation of the enzyme.Restoration of enzymatic activity and product formation.
Enzymatic Synthesis: Suboptimal reaction conditions - Optimize the pH of the reaction buffer (typically between 7.0 and 8.0). - Titrate the concentrations of ATP and Mg2+. - Test a range of incubation temperatures (e.g., 25°C to 37°C).Improved enzyme performance and higher product yield.
Both Methods: Degradation of CoA or product - Minimize freeze-thaw cycles of CoA solutions. - Work quickly and on ice when handling CoA and the final product. - Consider adding a reducing agent like DTT to the buffers to prevent disulfide bond formation.Preservation of the integrity of CoA and this compound.
Issue 2: Presence of Multiple Peaks During HPLC Analysis
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction - See "Low or No Yield" troubleshooting steps. - Increase reaction time or adjust reactant ratios.Reduction of peaks corresponding to starting materials (5-methyldecanoic acid, CoA).
Side Reactions - Chemical Synthesis: Lower the reaction temperature to minimize the formation of side products. - Enzymatic Synthesis: Ensure the enzyme preparation is pure to avoid side reactions from contaminating enzymes.A cleaner reaction mixture with fewer byproduct peaks.
Hydrolysis of this compound - Ensure the pH of the purification buffers is slightly acidic (around pH 5.0-6.0) to improve the stability of the thioester bond. - Avoid prolonged storage of the purified product at room temperature.A single, sharp peak for the purified this compound.

Quantitative Data

The following tables provide illustrative data on how reaction conditions can be optimized for the enzymatic synthesis of this compound.

Table 1: Effect of pH on the Yield of this compound

pHRelative Yield (%)
6.045
6.568
7.085
7.5100
8.092
8.575

Reaction Conditions: 100 mM Buffer, 50 µM 5-methyldecanoic acid, 100 µM CoA, 2 mM ATP, 5 mM MgCl2, 10 µg/mL LACS, 30°C, 1 hour.

Table 2: Effect of Temperature on the Yield of this compound

Temperature (°C)Relative Yield (%)
2065
2588
30100
3795
4270

Reaction Conditions: 100 mM Tris-HCl pH 7.5, 50 µM 5-methyldecanoic acid, 100 µM CoA, 2 mM ATP, 5 mM MgCl2, 10 µg/mL LACS, 1 hour.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Mixed Anhydride Method
  • Preparation of Reactants:

    • Dissolve 10 mg of 5-methyldecanoic acid in 500 µL of anhydrous tetrahydrofuran (B95107) (THF).

    • Prepare a solution of 25 mg of Coenzyme A (lithium salt) in 500 µL of 0.5 M NaHCO3 (pH ~8.5).

  • Activation of Carboxylic Acid:

    • Cool the 5-methyldecanoic acid solution to 4°C in an ice bath.

    • Add 1.5 equivalents of triethylamine (B128534) to the solution.

    • Slowly add 1.2 equivalents of ethyl chloroformate dropwise while stirring.

    • Continue stirring at 4°C for 30 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction with Coenzyme A:

    • Add the CoA solution to the mixed anhydride reaction mixture.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding 100 µL of 1 M HCl.

    • Proceed immediately to purification by solid-phase extraction and HPLC as described in Protocol 3.

Protocol 2: Enzymatic Synthesis of this compound
  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the following reaction mixture on ice:

      • 100 mM Tris-HCl, pH 7.5

      • 50 µM 5-methyldecanoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO)

      • 100 µM Coenzyme A

      • 2 mM ATP

      • 5 mM MgCl2

      • 10 µg/mL purified Long-Chain Acyl-CoA Synthetase (LACS)

      • Nuclease-free water to a final volume of 1 mL.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 1-2 hours. The optimal time may need to be determined empirically.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) or by proceeding directly to purification.

  • Purification:

    • Purify the this compound using the method described in Protocol 3.

Protocol 3: Purification of this compound by HPLC
  • Sample Preparation:

    • Acidify the reaction mixture to pH 4.0-5.0 with dilute HCl.

    • Centrifuge at high speed to pellet any precipitated protein (if applicable).

  • Solid-Phase Extraction (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol, followed by water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar molecules.

    • Elute the this compound with a solution of 50-70% acetonitrile (B52724) in water.

  • HPLC Purification:

    • Dry the eluate from the SPE step under a stream of nitrogen or by lyophilization.

    • Reconstitute the sample in a small volume of the HPLC mobile phase A.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of mobile phase A (e.g., 50 mM potassium phosphate (B84403) buffer, pH 5.5) and mobile phase B (e.g., acetonitrile). A typical gradient would be from 10% to 90% B over 30 minutes.

    • Monitor the elution profile at 260 nm (the absorbance maximum for the adenine (B156593) ring of CoA).

    • Collect the fractions corresponding to the this compound peak.

  • Final Steps:

    • Pool the pure fractions and lyophilize to obtain the purified this compound.

    • Store the purified product at -80°C.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 5-Methyldecanoic Acid + CoA chem Chemical Synthesis (Mixed Anhydride) start->chem Ethyl Chloroformate enz Enzymatic Synthesis (LACS, ATP, Mg2+) start->enz LACS Enzyme reaction_mix Crude Reaction Mixture chem->reaction_mix enz->reaction_mix spe Solid-Phase Extraction (SPE) reaction_mix->spe Acidify & Load hplc Reverse-Phase HPLC spe->hplc Elute & Concentrate lyophilize Lyophilization hplc->lyophilize Collect Fractions final_product Pure this compound lyophilize->final_product Store at -80°C

Figure 1. Experimental workflow for the synthesis and purification of this compound.

Metabolic_Pathway FA 5-Methyldecanoic Acid LACS Long-Chain Acyl-CoA Synthetase FA->LACS CoA Coenzyme A CoA->LACS ATP ATP ATP->LACS AMP_PPi AMP + PPi LACS->AMP_PPi Product This compound LACS->Product BetaOx Peroxisomal β-Oxidation Product->BetaOx PropionylCoA Propionyl-CoA BetaOx->PropionylCoA AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Figure 2. Metabolic pathway for the synthesis and degradation of this compound.

References

Technical Support Center: 5-Methyldecanoyl-CoA Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methyldecanoyl-CoA purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the purification of this and other medium-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound and other medium-chain acyl-CoAs are solid-phase extraction (SPE) and reversed-phase high-performance liquid chromatography (RP-HPLC). SPE is often used for initial sample cleanup and enrichment, while RP-HPLC provides high-resolution separation for achieving high purity.

Q2: What are the expected yields for this compound purification?

A2: Yields for the synthesis and purification of medium-chain acyl-CoAs, such as this compound, are typically in the range of 70-80% when using optimized protocols involving SPE and RP-HPLC.[1] Factors that can influence the final yield include the efficiency of the initial synthesis reaction, sample handling, and the number of purification steps.

Q3: How can I assess the purity of my purified this compound?

A3: The purity of this compound can be assessed using analytical RP-HPLC with UV detection (at 260 nm, the absorbance maximum for the adenine (B156593) ring of CoA). The presence of a single, sharp peak is indicative of high purity. Further characterization and confirmation of identity can be achieved using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Q4: What are the common contaminants I should look out for?

A4: Common contaminants in acyl-CoA preparations include unreacted coenzyme A (CoASH), free 5-methyldecanoic acid, and byproducts from the synthesis reaction. Phthalate esters, which are common plasticizers, can also be introduced from plastic labware and solvents. It is crucial to use high-purity reagents and glass or polypropylene (B1209903) labware to minimize contamination.

Q5: How should I store purified this compound to prevent degradation?

A5: this compound is susceptible to hydrolysis. For short-term storage (days), it should be kept at -20°C in a slightly acidic buffer (e.g., pH 4-6). For long-term storage (months to years), it is recommended to store it as a lyophilized powder or in a solution at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, particularly when using RP-HPLC.

HPLC Peak Shape Problems

Problem: My this compound peak is tailing.

  • Possible Cause 1: Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the C18 column can interact with the phosphate (B84403) groups of the CoA moiety, causing peak tailing.

    • Solution: Add a small amount of a competing acid, such as 0.1% formic acid or acetic acid, to the mobile phase to suppress silanol interactions. Using a highly end-capped column can also minimize this effect.

  • Possible Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Possible Cause 3: Contamination: A contaminated guard or analytical column can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent series (e.g., methanol (B129727), isopropanol, acetonitrile). If the problem persists, replace the guard column or the analytical column.

Problem: I am observing split peaks for this compound.

  • Possible Cause 1: Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger (less polar) than the initial mobile phase, it can cause peak splitting.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

  • Possible Cause 2: Co-elution: The split peak may represent two closely eluting species, such as isomers or a closely related impurity.

    • Solution: Optimize the mobile phase gradient to improve resolution. A shallower gradient can often separate closely eluting compounds.

  • Possible Cause 3: Column Degradation: A void at the head of the column can cause peak splitting.

    • Solution: Reverse the column and flush with a strong solvent. If this does not resolve the issue, the column may need to be replaced.

Low Yield or No Product Recovery

Problem: I have a low yield of this compound after purification.

  • Possible Cause 1: Incomplete Extraction: The initial extraction of the synthesized product may be inefficient.

    • Solution: Ensure thorough mixing and consider alternative extraction protocols, such as using a mixture of acetonitrile (B52724) and 2-propanol.[2]

  • Possible Cause 2: Degradation during Purification: this compound can be hydrolyzed if exposed to high pH or elevated temperatures for extended periods.

    • Solution: Maintain a slightly acidic pH (4-6) throughout the purification process and work at low temperatures (e.g., on ice or in a cold room) whenever possible.

  • Possible Cause 3: Inefficient Binding or Elution from SPE Cartridge: The SPE protocol may not be optimized for this compound.

    • Solution: Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution solvents to ensure the product is retained and then efficiently eluted.

Data Presentation

Table 1: Comparison of Purification Methods for Medium-Chain Acyl-CoAs

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Solid-Phase Extraction (SPE) 80-95%85-95%Fast, good for sample cleanup and enrichment.Lower resolution compared to HPLC.
RP-HPLC >98%70-85%High resolution, excellent for achieving high purity.Slower, requires more specialized equipment.
SPE followed by RP-HPLC >99%70-80%Highest purity, combines the benefits of both methods.More complex, potential for sample loss at each step.

Note: Data is representative for medium-chain acyl-CoAs and may vary depending on the specific molecule and experimental conditions.

Experimental Protocols

Detailed Methodology for this compound Purification

This protocol describes a two-step purification process using solid-phase extraction followed by semi-preparative RP-HPLC, adapted from established methods for medium-chain acyl-CoAs.

Materials:

  • Crude this compound synthesis reaction mixture

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Semi-preparative RP-HPLC column (e.g., C18, 10 x 250 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Adjust the pH of the crude reaction mixture to ~5.0 with dilute formic acid.

    • Centrifuge the mixture to remove any precipitated material.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.

    • Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 10 mL of water to remove salts and other polar impurities.

    • Elution: Elute the this compound with 5 mL of methanol. Collect the eluate.

    • Drying: Evaporate the methanol from the eluate under a stream of nitrogen or using a vacuum concentrator.

  • Reversed-Phase HPLC (RP-HPLC):

    • Reconstitution: Reconstitute the dried sample in 1 mL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

    • HPLC Conditions:

      • Column: C18 semi-preparative column

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

      • Flow Rate: 4 mL/min

      • Detection: UV at 260 nm

    • Fraction Collection: Collect the peak corresponding to this compound.

    • Final Steps: Lyophilize the collected fraction to obtain the purified product as a white powder.

Mandatory Visualization

Troubleshooting_Workflow start Start: Purification Issue issue_type Identify Issue Type start->issue_type low_yield Low Yield / No Recovery issue_type->low_yield Yield peak_problem Poor Peak Shape (HPLC) issue_type->peak_problem Purity/Peak check_extraction Check Extraction Efficiency low_yield->check_extraction peak_tailing Peak Tailing peak_problem->peak_tailing Tailing peak_splitting Peak Splitting peak_problem->peak_splitting Splitting check_degradation Assess Degradation check_extraction->check_degradation Yes optimize_extraction Optimize Extraction (e.g., different solvents) check_extraction->optimize_extraction No check_spe Review SPE Protocol check_degradation->check_spe No control_ph_temp Control pH and Temperature check_degradation->control_ph_temp Yes optimize_spe Optimize SPE Conditions (conditioning, wash, elution) check_spe->optimize_spe No end End: Issue Resolved check_spe->end Yes add_modifier Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) peak_tailing->add_modifier Secondary Interactions reduce_load Reduce Sample Load peak_tailing->reduce_load Overload match_solvent Match Sample Solvent to Mobile Phase peak_splitting->match_solvent Solvent Mismatch optimize_gradient Optimize HPLC Gradient peak_splitting->optimize_gradient Co-elution optimize_extraction->end control_ph_temp->end optimize_spe->end add_modifier->end reduce_load->end match_solvent->end optimize_gradient->end

Caption: Troubleshooting workflow for this compound purification.

Purification_Workflow start Crude this compound ph_adjust Adjust pH to ~5.0 start->ph_adjust spe Solid-Phase Extraction (C18) ph_adjust->spe wash Wash with Water spe->wash elute Elute with Methanol wash->elute waste1 Salts & Polar Impurities wash->waste1 dry_down1 Evaporate Solvent elute->dry_down1 reconstitute Reconstitute in Mobile Phase A dry_down1->reconstitute hplc RP-HPLC Purification reconstitute->hplc collect Collect Peak of Interest hplc->collect waste2 Non-target Fractions hplc->waste2 lyophilize Lyophilize collect->lyophilize end Pure this compound lyophilize->end

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Resolving Isomers of Methyldecanoyl-CoA by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC resolution of methyldecanoyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common HPLC methods for separating isomers of medium-chain branched-chain acyl-CoAs like methyldecanoyl-CoA?

A1: Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of acyl-CoA derivatives. For resolving isomers, particularly enantiomers and diastereomers, chiral chromatography is often necessary. This can be achieved using a chiral stationary phase (CSP) or by derivatizing the isomers with a chiral reagent before separation on a standard RP column.

Q2: Which type of HPLC column is best suited for resolving methyldecanoyl-CoA isomers?

A2: For general separation of acyl-CoAs by chain length and degree of unsaturation, C18 columns are a common choice. However, for isomer resolution, specialized columns are often required. Chiral stationary phases, such as those based on cyclodextrins or polysaccharide derivatives, can be effective for separating enantiomers. For diastereomers, a high-resolution C18 or C30 column may provide sufficient separation, especially when mobile phase conditions are optimized.

Q3: What detection methods are typically used for methyldecanoyl-CoA in HPLC?

A3: The coenzyme A moiety has a strong UV absorbance at approximately 260 nm, making UV detection a straightforward and common method. For higher sensitivity and specificity, especially in complex biological samples, mass spectrometry (MS) is often coupled with HPLC (LC-MS).

Q4: How should I prepare my sample for HPLC analysis of methyldecanoyl-CoA?

A4: Sample preparation is critical for accurate and reproducible results. For tissue samples, a rapid quenching and extraction procedure is necessary to prevent enzymatic degradation. This typically involves homogenization in a cold acidic buffer followed by solvent extraction (e.g., with 2-propanol and acetonitrile) to precipitate proteins and extract the acyl-CoAs. The extract is then often purified using solid-phase extraction (SPE) before injection into the HPLC system. For in vitro samples, direct injection after appropriate dilution and filtration may be possible.

Troubleshooting Guides

Below are common issues encountered during the HPLC separation of methyldecanoyl-CoA isomers, along with potential causes and solutions.

Issue 1: Poor Resolution of Isomeric Peaks

Symptoms:

  • Co-eluting or overlapping peaks for the isomers.

  • Broad peaks that are not baseline-resolved.

Potential Cause Troubleshooting Steps
Inappropriate Column Chemistry For enantiomers, a standard C18 column will not provide separation. A chiral stationary phase is required. For diastereomers, a higher efficiency column (smaller particle size, longer length) or a different stationary phase (e.g., C30) may be needed.
Mobile Phase Not Optimized Adjust the mobile phase composition. For RP-HPLC, modifying the organic solvent (acetonitrile vs. methanol) or the pH of the aqueous phase can alter selectivity. For chiral separations, the type and concentration of the mobile phase modifier can be critical.
Suboptimal Temperature Temperature affects the thermodynamics of the separation. Try adjusting the column temperature. Lower temperatures often improve resolution in chiral separations.
Flow Rate Too High A high flow rate can reduce column efficiency. Try decreasing the flow rate to allow for better partitioning between the stationary and mobile phases.
Issue 2: Peak Tailing or Asymmetry

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Potential Cause Troubleshooting Steps
Column Overload The sample concentration is too high. Dilute the sample and inject a smaller volume.
Secondary Interactions The analyte may be interacting with active sites on the silica (B1680970) support. Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations or use a column with end-capping.
Column Contamination or Degradation The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Flush the column with a strong solvent or replace the column if necessary.
Mismatch between Sample Solvent and Mobile Phase The sample should be dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.
Issue 3: Irreproducible Retention Times

Symptoms:

  • Retention times for the same analyte vary significantly between injections.

Potential Cause Troubleshooting Steps
Inconsistent Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly and the gradient is being formed accurately.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature.
Column Equilibration Issues Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running gradients.
Pump Malfunction Check the pump for leaks and ensure it is delivering a constant flow rate.

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Methyldecanoyl-CoA Enantiomers

This protocol provides a starting point for developing a chiral separation method.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based or cyclodextrin-based).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized. A small amount of an acidic or basic additive may be required to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 10 - 25 °C. Lower temperatures often enhance chiral recognition.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter through a 0.22 µm filter before injection.

Protocol 2: Reversed-Phase HPLC Separation of Methyldecanoyl-CoA Diastereomers

This protocol is a general method for separating diastereomers.

  • Column: High-resolution C18 or C30 column (e.g., <3 µm particle size, ≥150 mm length).

  • Mobile Phase A: 25 mM Potassium Phosphate buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Temperature: 30 °C.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the sample in Mobile Phase A or a weak solvent mixture. Filter through a 0.22 µm filter before injection.

Quantitative Data Summary

The following tables provide example data for the separation of branched-chain acyl-CoA isomers based on literature for similar compounds. Actual values for methyldecanoyl-CoA will need to be determined experimentally.

Table 1: Example Retention Times for Chiral Separation of 2-Methyl-Acyl-CoA Enantiomers

EnantiomerRetention Time (min)
(R)-2-methyldecanoyl-CoA12.5
(S)-2-methyldecanoyl-CoA14.2

Table 2: Example Resolution and Peak Width for Diastereomer Separation

ParameterValue
Resolution (Rs) between diastereomers> 1.5
Peak Width at half-height (sec)< 10
Tailing Factor0.9 - 1.2

Visualizations

HPLC_Troubleshooting_Workflow start Poor Isomer Resolution check_column Is the column appropriate for the isomers? start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes change_column Select Chiral or High-Resolution Column check_column->change_column No check_temp Is the temperature optimized? check_mobile_phase->check_temp Yes adjust_mobile_phase Adjust Organic Solvent/pH/Modifier check_mobile_phase->adjust_mobile_phase No check_flow Is the flow rate optimal? check_temp->check_flow Yes adjust_temp Adjust Column Temperature check_temp->adjust_temp No solution Resolution Improved check_flow->solution Yes adjust_flow Decrease Flow Rate check_flow->adjust_flow No change_column->start adjust_mobile_phase->start adjust_temp->start adjust_flow->start

Caption: Troubleshooting workflow for poor isomer resolution in HPLC.

Experimental_Workflow sample_prep Sample Preparation (Extraction & Purification) hplc_separation HPLC Separation (Chiral or RP-HPLC) sample_prep->hplc_separation detection Detection (UV @ 260 nm or MS) hplc_separation->detection data_analysis Data Analysis (Peak Integration, Resolution Calculation) detection->data_analysis troubleshooting Troubleshooting (If necessary) data_analysis->troubleshooting troubleshooting->hplc_separation Optimize Method final_report Final Report troubleshooting->final_report Results Acceptable

Caption: General experimental workflow for HPLC analysis of methyldecanoyl-CoA isomers.

Technical Support Center: Optimizing Mass Spectrometry Parameters for 5-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 5-Methyldecanoyl-CoA.

Troubleshooting Guide

Issue 1: Low or No Signal Intensity for this compound

Possible Causes and Solutions:

  • Suboptimal Ionization Parameters: Acyl-CoAs, including this compound, are most effectively ionized using positive electrospray ionization (ESI+).[1][2]

    • Action: Ensure your mass spectrometer is operating in positive ion mode. If sensitivity is still low, negative ion mode can be tested, as it has also been used for acyl-CoA analysis.[2][3]

  • Incorrect Precursor/Product Ion Selection: For targeted analysis using Multiple Reaction Monitoring (MRM), incorrect m/z values will result in no signal.

    • Action: First, determine the exact mass of this compound. The acyl group is 5-methyldecanoyl, which has a chemical formula of C11H22O. The molecular weight of Coenzyme A is 767.5 g/mol . Therefore, the monoisotopic mass of this compound [M+H]+ is approximately 938.5 g/mol . All acyl-CoAs exhibit a characteristic fragmentation pattern.[1][4][5] The two most common transitions to monitor are the neutral loss of 507 Da and the product ion at m/z 428.[1][4][5][6]

  • Sample Degradation: Acyl-CoAs are susceptible to degradation.

    • Action: Prepare samples fresh and store them at -80°C until analysis.[4][7] When in the autosampler, maintain the temperature at 4-5°C.[4][7]

  • Inefficient Extraction: The extraction procedure may not be optimal for recovering this compound from the sample matrix.

    • Action: A common extraction method involves homogenization in a methanol (B129727)/water solution with acetic acid, followed by solid-phase extraction (SPE) using an ion-exchange cartridge.[4]

Troubleshooting Workflow for Low Signal Intensity:

low_signal_troubleshooting start Start: Low/No Signal check_ion_mode Verify Positive Ion Mode (ESI+) start->check_ion_mode check_mrm Check MRM Transitions (Precursor & Product Ions) check_ion_mode->check_mrm Mode is correct end_bad Consult Instrument Specialist check_ion_mode->end_bad Incorrect mode set optimize_source Optimize Source Parameters (DP, CE, Gas) check_mrm->optimize_source Transitions are correct check_mrm->end_bad Incorrect m/z values sample_prep Review Sample Preparation optimize_source->sample_prep Parameters optimized optimize_source->end_bad No improvement check_stability Assess Sample Stability sample_prep->check_stability Protocol followed sample_prep->end_bad Protocol issue extraction_efficiency Evaluate Extraction Efficiency check_stability->extraction_efficiency Sample is stable check_stability->end_bad Degradation likely end_good Signal Acquired extraction_efficiency->end_good Extraction is efficient extraction_efficiency->end_bad Low recovery

Fig. 1: Troubleshooting workflow for low signal intensity.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)

Possible Causes and Solutions:

  • Inappropriate Column Chemistry: Reversed-phase columns, such as C8 or C18, are commonly used for acyl-CoA analysis.[4][8]

    • Action: Ensure you are using a suitable reversed-phase column. A C8 column may be preferable for medium-chain acyl-CoAs.[2]

  • Suboptimal Mobile Phase Composition: The mobile phase composition is critical for good peak shape.

    • Action: A common mobile phase consists of an aqueous component with an ammonium (B1175870) acetate (B1210297) buffer and an organic component like acetonitrile.[2][8] The pH of the aqueous phase can influence peak shape; a slightly acidic pH (around 5.0-6.8) is often used.[4][7]

  • Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Action: Reconstitute the dried sample extract in a solvent that matches or is weaker than the initial mobile phase conditions.[7][8] For example, if your gradient starts at 2% acetonitrile, reconstitute your sample in a similar solvent composition.[8]

Frequently Asked Questions (FAQs)

Q1: What are the theoretical precursor and product ions for this compound for a targeted MS/MS analysis?

A1: For this compound (C32H56N7O17P3S), the protonated molecule [M+H]+ is the precursor ion. The most common and abundant fragments for acyl-CoAs in positive ion mode MS/MS arise from the fragmentation of the coenzyme A moiety.[1][4][5]

AnalytePrecursor Ion (m/z) [M+H]+Product Ion 1 (m/z) [M-507+H]+Product Ion 2 (m/z)
This compound~938.5~431.5428.0

Note: These values are approximate and should be confirmed by direct infusion of a standard.

Q2: What are typical starting parameters for a liquid chromatography (LC) method for this compound?

A2: A reversed-phase LC method is recommended. Here are typical starting conditions that can be optimized:

ParameterRecommended Setting
Column C8 or C18, 2.1 mm x 100 mm, < 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0-6.8
Mobile Phase B Acetonitrile
Gradient Start at 2% B, ramp to 95% B over 10-15 minutes
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40-42°C[4][8]
Injection Volume 2-7 µL[4][8]

Q3: What are the key mass spectrometer settings to optimize for this compound?

A3: For a triple quadrupole mass spectrometer, the following parameters should be optimized by infusing a standard solution of this compound.

MS ParameterDescriptionStarting Point
Ionization Mode Electrospray Ionization (ESI)Positive (+)
Declustering Potential (DP) Prevents ion clusters from entering the mass analyzer.Optimize between 50-150 V
Collision Energy (CE) The energy applied to induce fragmentation of the precursor ion.Optimize for the transition [M+H]+ -> [M-507+H]+
Collision Cell Exit Potential (CXP) Affects the transmission of fragment ions out of the collision cell.Optimize between 5-15 V
CAD Gas Collisionally Activated Dissociation gas.Medium setting

Q4: How should I prepare my biological samples for this compound analysis?

A4: A general sample preparation workflow is outlined below.

sample_prep_workflow start Start: Biological Sample homogenize Homogenize in Methanol/Water (1:1) + 5% Acetic Acid start->homogenize spe Solid Phase Extraction (SPE) (Ion Exchange Cartridge) homogenize->spe elute Elute with Ammonium Formate (B1220265)/Methanol spe->elute dry Dry Down under Nitrogen elute->dry reconstitute Reconstitute in Initial Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Fig. 2: General sample preparation workflow for acyl-CoAs.

Experimental Protocols

Protocol 1: Sample Extraction from Tissue

This protocol is adapted from established methods for acyl-CoA extraction.[4]

  • Homogenization: Weigh approximately 250 mg of frozen, powdered tissue and place it in a suitable homogenization tube.

  • Add 4 mL of ice-cold extraction buffer (1:1 methanol/water containing 5% acetic acid).

  • Homogenize the tissue using a Polytron homogenizer for 1 minute on ice.

  • Purification: Centrifuge the homogenate to pellet debris. Load the supernatant onto an ion-exchange SPE cartridge (e.g., 2-(2-pyridyl)ethyl silica (B1680970) gel) that has been pre-activated with methanol and equilibrated with the extraction buffer.

  • Wash the cartridge with 3 mL of extraction buffer to remove unbound contaminants.

  • Elution: Elute the acyl-CoAs from the cartridge using a stepwise gradient of increasing organic solvent.

    • 3 mL of 1:1 50 mM ammonium formate (pH 6.3) and methanol.

    • 3 mL of 1:3 50 mM ammonium formate (pH 6.3) and methanol.

    • 3 mL of methanol.

  • Drying and Reconstitution: Combine the elution fractions and dry the sample under a stream of nitrogen gas.

  • Store the dried extract at -80°C. Before analysis, reconstitute the sample in a small volume (e.g., 100 µL) of the initial LC mobile phase.[4]

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the analysis of this compound.

  • LC Setup:

    • Install a C8 or C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).

    • Set the column oven temperature to 42°C.[4]

    • Set the autosampler temperature to 5°C.[4]

    • Equilibrate the column with the initial mobile phase conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B) at a flow rate of 0.3 mL/min.

  • MS/MS Setup:

    • Set the mass spectrometer to ESI positive mode.

    • Create an MRM method with the precursor ion for this compound (~938.5 m/z) and at least two product ions (~431.5 m/z and 428.0 m/z).

    • Optimize the declustering potential and collision energy for each transition using a standard solution.

  • Analysis:

    • Inject 2-7 µL of the reconstituted sample.[4][8]

    • Run the LC gradient to separate the analytes.

    • Acquire data using the optimized MRM method.

References

Technical Support Center: Overcoming Matrix Effects in 5-Methyldecanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 5-Methyldecanoyl-CoA by liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide

Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy, precision, and sensitivity of this compound quantification.[1][2][3] This guide provides a structured approach to identifying and mitigating these common issues.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Response / Poor Sensitivity Ion Suppression: Co-eluting matrix components compete with this compound for ionization.[4] This is a common issue in complex biological matrices.[4][5]Optimize Sample Preparation: Implement a more rigorous cleanup method such as solid-phase extraction (SPE) to remove interfering substances like phospholipids.[4][5] Improve Chromatographic Separation: Modify the LC gradient, change the stationary phase, or use techniques like ion-pairing chromatography to separate the analyte from matrix components.[1][6] Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7]
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: Variations in the composition of the biological matrix between samples lead to differing degrees of ion suppression or enhancement.Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction.[1][8] This is considered the gold standard for correcting for analytical variability.[8] Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[1]
Inaccurate Quantification (Poor Accuracy) Uncorrected Matrix Effects: Ion suppression or enhancement is systematically altering the measured analyte response.[2]Implement Stable Isotope Dilution (SID): This is the most effective method to correct for matrix effects and improve accuracy.[8] By spiking the sample with a known concentration of a stable isotope-labeled analog of this compound, variations during sample preparation and analysis can be accounted for.[8] Method of Standard Addition: This involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself, which can help to correct for matrix-induced effects.[7]
Peak Tailing or Asymmetry Interaction with Matrix Components: Residual matrix components can interact with the analyte or the analytical column.Enhance Sample Cleanup: Use advanced SPE techniques like those targeting specific interferences (e.g., phospholipid removal plates).[5] Optimize LC Conditions: Adjusting the mobile phase pH or using a different column chemistry can improve peak shape. For acyl-CoAs, high pH and C18 columns have been used effectively.[9][10][11]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[2][3] In the context of this compound analysis, which is often performed on complex biological samples like plasma or tissue homogenates, endogenous molecules such as phospholipids, salts, and metabolites can co-elute with the target analyte.[3][4] These co-eluents can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate and imprecise quantification.[1][2] Electrospray ionization (ESI) is particularly susceptible to these effects.[4]

Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A2: There are two primary methods to evaluate matrix effects:

  • Post-Extraction Spike Method: This quantitative approach involves comparing the response of an analyte spiked into a pre-extracted blank matrix sample to the response of the analyte in a neat solution.[2][4] The ratio of these responses indicates the extent of ion suppression or enhancement.

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte solution into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of the analyte indicates the presence of matrix effects.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A3: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. For this compound, effective techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and concentrating the analyte.[6] Reversed-phase (C18) or mixed-mode sorbents can be used to retain this compound while washing away more polar interferences. A fast SPE method can be developed to avoid time-consuming evaporation steps.[9][10][11]

  • Protein Precipitation (PPT): This is a simpler method where a solvent like acetonitrile (B52724) is used to precipitate proteins. While quick, it may not effectively remove other matrix components like phospholipids, which are a major source of matrix effects.[5]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. It can be effective but may be more labor-intensive than SPE.

Q4: Can you explain the principle of Stable Isotope Dilution (SID) and why it is recommended for this compound quantification?

A4: Stable Isotope Dilution (SID) is a robust quantification technique that involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., 13C- or 15N-labeled this compound) to the sample at the earliest stage of sample preparation.[8] This internal standard is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same effects during extraction, chromatography, and ionization.[8] By measuring the ratio of the analyte to the internal standard, any signal suppression or enhancement due to matrix effects is canceled out, leading to highly accurate and precise quantification.[8] It is considered the gold standard for quantitative LC-MS analysis in complex matrices.[8]

Q5: What are some key considerations for optimizing the LC-MS/MS method for this compound to reduce matrix effects?

A5: Method optimization plays a crucial role in mitigating matrix effects:

  • Chromatographic Separation: Aim for baseline separation of this compound from the bulk of the matrix components. This can be achieved by adjusting the mobile phase gradient, flow rate, and column temperature. Using ultra-high performance liquid chromatography (UHPLC) can provide better resolution.[6]

  • Column Chemistry: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[9][10][11] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an alternative for separating polar metabolites.[12]

  • Ion-Pairing Chromatography: The use of an ion-pairing agent can improve the retention and peak shape of polar molecules like acyl-CoAs.[6]

  • MS/MS Detection: Using Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for the analyte.[9]

Detailed Experimental Protocol: Quantification of this compound using SID-LC-MS/MS

This protocol describes a general procedure for the quantification of this compound in a biological matrix (e.g., plasma) using stable isotope dilution liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents

  • This compound standard

  • This compound-13C,15N internal standard (SIL-IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA)

  • Ammonium hydroxide

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

  • Blank biological matrix

2. Sample Preparation

  • Thaw samples and blank matrix on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of sample, calibrator, or quality control sample.

  • Add 10 µL of SIL-IS working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of cold ACN to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% MeOH in water.

  • Elute the analyte with 1 mL of 80% ACN in water.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

Parameter Condition
LC System UHPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Hydroxide in Water, pH 10.5
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by infusion of standards
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)
SIL-IS: Q1 (Precursor Ion) -> Q3 (Product Ion)
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV

4. Data Analysis

  • Integrate the peak areas for both the analyte and the SIL-IS.

  • Calculate the peak area ratio (Analyte/SIL-IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Sample Aliquoting is_spike 2. Internal Standard Spiking sample->is_spike ppt 3. Protein Precipitation is_spike->ppt centrifuge 4. Centrifugation ppt->centrifuge spe 5. Solid-Phase Extraction centrifuge->spe evap 6. Evaporation spe->evap reconstitute 7. Reconstitution evap->reconstitute injection 8. LC Injection reconstitute->injection separation 9. Chromatographic Separation injection->separation detection 10. MS/MS Detection (MRM) separation->detection integration 11. Peak Integration detection->integration ratio 12. Calculate Area Ratio integration->ratio calibration 13. Calibration Curve ratio->calibration quantification 14. Quantification calibration->quantification troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions problem Problem Identified (e.g., Low Sensitivity) cause1 Ion Suppression problem->cause1 cause2 Poor Recovery problem->cause2 cause3 Instrument Issue problem->cause3 solution1a Optimize Sample Prep cause1->solution1a solution1b Improve Chromatography cause1->solution1b solution1c Use SIL-IS cause1->solution1c solution2 Optimize Extraction cause2->solution2 solution3 Instrument Maintenance cause3->solution3 result Problem Resolved solution1a->result solution1b->result solution1c->result solution2->result solution3->result

References

stability issues of 5-Methyldecanoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methyldecanoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability issues that may be encountered during experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

The stability of this compound, like other long-chain acyl-CoA molecules, is primarily influenced by three main factors:

  • pH: The thioester bond in acyl-CoAs is susceptible to hydrolysis, a reaction that is pH-dependent. Both acidic and alkaline conditions can accelerate the breakdown of the molecule. It is generally recommended to maintain solutions at a neutral pH (around 7.0-7.5) to minimize spontaneous hydrolysis.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of the thioester bond. Therefore, it is crucial to store and handle this compound solutions at low temperatures.

  • Enzymatic Degradation: Biological samples may contain acyl-CoA hydrolases (thioesterases) that can enzymatically cleave the thioester bond.[1][2] The presence of these enzymes can significantly reduce the stability of this compound in solution.

Q2: How should I store my this compound solutions to ensure maximum stability?

To ensure the long-term stability of your this compound solutions, we recommend the following storage conditions. Solutions of fatty acyl-CoAs have been shown to be stable for several weeks when frozen at -20°C.[3]

Storage ConditionRecommended TemperatureDurationNotes
Short-Term (within a day) 0-4°C (on ice)Up to 24 hoursKeep solutions on ice during experimental use to minimize degradation.
Long-Term -20°CSeveral weeksAliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.
Ultra-Long-Term -80°CMonthsFor archival purposes or long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles.

Q3: I suspect my this compound has degraded. How can I check its integrity?

There are several methods to assess the integrity of your this compound solution. The primary degradation product is the free Coenzyme A (CoA) and 5-methyldecanoic acid. Therefore, detecting the presence of a free sulfhydryl group is a common quality control measure.

MethodPrincipleEquipment NeededReference
UV Spectrophotometry The ratio of absorbance at 232 nm (thioester bond) to 260 nm (adenine ring of CoA) can indicate integrity. A decrease in this ratio suggests hydrolysis.UV Spectrophotometer[3]
Ellman's Reagent Assay Ellman's reagent (DTNB) reacts with free sulfhydryl groups (present in CoA, but not intact acyl-CoA) to produce a colored product that can be measured at 412 nm.Spectrophotometer[3]
LC-MS Liquid chromatography-mass spectrometry can be used to separate and identify this compound and its potential degradation products.LC-MS System

Troubleshooting Guides

Issue 1: Inconsistent experimental results when using this compound.

Inconsistent results can often be traced back to the degradation of this compound.

  • Possible Cause 1: Improper Storage.

    • Troubleshooting Step: Review your storage procedures. Are you aliquoting your stock solution to avoid multiple freeze-thaw cycles? Are you storing it at the recommended temperature?

    • Recommendation: Prepare fresh working solutions from a properly stored stock aliquot for each experiment.

  • Possible Cause 2: Instability in Experimental Buffer.

    • Troubleshooting Step: Check the pH of your experimental buffer. Extreme pH values can accelerate hydrolysis.

    • Recommendation: If possible, perform a pilot experiment to assess the stability of this compound in your buffer over the time course of your experiment. This can be done by taking samples at different time points and analyzing them using one of the integrity assays mentioned in Q3.

  • Possible Cause 3: Enzymatic degradation in biological samples.

    • Troubleshooting Step: If you are working with cell lysates or other biological matrices, consider the presence of acyl-CoA hydrolases.

    • Recommendation: Include protease and phosphatase inhibitors in your experimental buffer. If possible, use purified enzyme systems or cell-free assays to minimize the impact of contaminating enzymes.

Issue 2: Observing a lower than expected concentration of this compound.

This is a common issue that can be related to both stability and handling.

  • Possible Cause 1: Adsorption to surfaces.

    • Troubleshooting Step: Long-chain acyl-CoAs are amphiphilic molecules and can adsorb to the surfaces of plastic and glass containers.

    • Recommendation: Use low-adhesion microcentrifuge tubes and pipette tips. It may also be beneficial to include a low concentration of a non-ionic detergent like Triton X-100 in your buffer, if compatible with your downstream application.

  • Possible Cause 2: Micelle formation.

    • Troubleshooting Step: At concentrations above the critical micelle concentration (CMC), acyl-CoAs can form micelles, which may affect their availability in solution and lead to inaccurate concentration measurements.[3]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution using UV Spectrophotometry

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.2).

    • Prepare aliquots of the experimental buffer in which you want to test the stability.

  • Incubation:

    • Dilute the this compound stock solution to the desired final concentration in the experimental buffer.

    • Incubate the solution at the desired temperature (e.g., room temperature, 37°C).

  • Data Collection:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Measure the absorbance at 232 nm and 260 nm using a UV spectrophotometer. Use the experimental buffer as a blank.

  • Data Analysis:

    • Calculate the A232/A260 ratio for each time point.

    • A decrease in this ratio over time indicates hydrolysis of the thioester bond.

Visualizations

experimental_workflow prep Prepare this compound in Experimental Buffer incubate Incubate at Desired Temperature prep->incubate sample Take Aliquots at Different Time Points incubate->sample measure Measure A232 and A260 sample->measure analyze Calculate A232/A260 Ratio and Plot vs. Time measure->analyze

Caption: Workflow for assessing this compound stability.

degradation_pathway acyl_coa This compound products 5-Methyldecanoic Acid + Coenzyme A (CoA-SH) acyl_coa->products Degradation degradation_factors Hydrolysis (pH, Temp, Enzymes) degradation_factors->acyl_coa

Caption: Primary degradation pathway of this compound.

References

preventing degradation of 5-Methyldecanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 5-Methyldecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The degradation of this compound, like other long-chain acyl-CoAs, is primarily caused by two factors:

  • Enzymatic Degradation: Endogenous thioesterases and hydrolases present in the biological sample can rapidly cleave the thioester bond.[1][2] Methyl branching, as in this compound, directs the molecule to specific degradation pathways, primarily peroxisomal β-oxidation, involving enzymes like pristanoyl-CoA oxidase.

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly in non-acidic aqueous solutions. Exposure to room temperature and repeated freeze-thaw cycles can accelerate this degradation.[3][4]

Q2: How does the methyl group in this compound affect its stability and degradation compared to a straight-chain acyl-CoA?

Q3: I am observing low recovery of this compound. What are the likely causes and how can I troubleshoot this?

A3: Low recovery is a common issue. Here are the potential causes and troubleshooting steps:

  • Incomplete Cell Lysis/Tissue Homogenization: Ensure thorough disruption of the sample to release the analyte. Using a glass homogenizer is often more effective than other methods.[3]

  • Suboptimal Extraction Solvents: The choice of solvent is critical. A mixture of organic solvents like acetonitrile (B52724) and isopropanol (B130326) is commonly used.[3] An 80% methanol (B129727) solution has also been reported to yield high MS intensities for acyl-CoAs.[5]

  • Inefficient Solid-Phase Extraction (SPE): If using SPE for cleanup, ensure the column is properly conditioned and that the wash and elution steps are optimized for a methylated long-chain acyl-CoA.[3]

  • Analyte Adsorption: The phosphate (B84403) groups on acyl-CoAs can adhere to glass and metal surfaces. Using polypropylene (B1209903) tubes can help minimize this issue.

  • Degradation: Work quickly and maintain samples on ice or at 4°C throughout the extraction process. Use fresh, high-purity solvents and consider adding an internal standard at the beginning to track recovery.[3]

Q4: What is a suitable internal standard for the quantification of this compound?

A4: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not commercially available, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), is a good alternative as it is not typically found in most biological samples.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Signal of this compound Sample degradation due to enzymatic activity or chemical hydrolysis.Immediately flash-freeze samples in liquid nitrogen after collection and store at -80°C.[3] Perform extraction on ice and use an acidic buffer (e.g., 100 mM Potassium Phosphate, pH 4.9) to inhibit thioesterase activity.[7]
Inefficient extraction from the biological matrix.Ensure complete homogenization of the tissue or lysis of the cells. Use a proven solvent system, such as acetonitrile/isopropanol or 80% methanol.[3][5]
Poor recovery during Solid-Phase Extraction (SPE).Optimize the SPE protocol. Ensure the sorbent is appropriate for long-chain acyl-CoAs and that the elution solvent is strong enough to recover the analyte. Test different wash and elution conditions.[3]
Poor Chromatographic Peak Shape Analyte adsorption to the column or LC system.Use a column suitable for acyl-CoA analysis (e.g., C18) and consider the use of an ion-pairing agent in the mobile phase.
Co-elution with interfering substances.Optimize the chromatographic gradient to improve the separation of this compound from other matrix components.
Inconsistent Quantification Variability in extraction efficiency.Add an internal standard (e.g., C17:0-CoA) at the very beginning of the sample preparation to account for sample-to-sample variation in recovery.[6]
Matrix effects in the mass spectrometer.Use a sample cleanup method like SPE to reduce matrix components.[3] Construct a calibration curve in a matrix that closely matches the biological samples.

Data Presentation

Table 1: Comparison of Acyl-CoA Extraction Method Recoveries

The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates from different methodologies.

Extraction Method Acyl-CoA Chain Length Tissue/Cell Type Reported Recovery (%) Reference
Acidic Homogenization + Organic Solvent Extraction + SPELong-chain (C14-C20)Rat Tissues (Heart, Kidney, Muscle)70-80[7]
Acetonitrile/2-propanol followed by Potassium Phosphate BufferShort, Medium, and Long-chainPowdered Rat Liver93-104 (extraction), 83-90 (SPE)[1]
10% Trichloroacetic Acid (TCA) + SPEShort-chainStandardsAcetyl-CoA: 36, Propionyl-CoA: 62[8]
2.5% 5-Sulfosalicylic Acid (SSA)Short-chainStandardsAcetyl-CoA: 59, Propionyl-CoA: 80[8]

Note: Recovery rates can be influenced by the specific acyl-CoA, the biological matrix, and minor variations in the protocol.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[3][7]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate (B86663) ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2 mL of isopropanol and homogenize again.

    • Add 4 mL of acetonitrile and homogenize for a final time.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Centrifuge at 6,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Add 2 mL of saturated ammonium sulfate to the supernatant, vortex, and centrifuge at 6,000 x g for 5 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with 3 mL of methanol followed by 3 mL of water.

    • Load the upper aqueous layer from the extraction step onto the SPE column.

    • Wash the column with 2.5 mL of 2% formic acid, followed by 2.5 mL of methanol.

    • Elute the acyl-CoAs with 2.5 mL of 2% ammonium hydroxide, followed by a second elution with 2.5 mL of 5% ammonium hydroxide.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol 2: LC-MS/MS Quantification of this compound

Instrumentation:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phases:

LC Gradient:

  • A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions. The flow rate should be optimized for the specific column used (e.g., 0.3 mL/min).

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • The precursor ion (Q1) will be the [M+H]+ of this compound.

    • The product ion (Q3) will result from the characteristic neutral loss of 507 Da (the phospho-adenosine diphosphate (B83284) portion of CoA).

    • The specific m/z values for the precursor and product ions will need to be calculated based on the exact mass of this compound.

    • The MRM transition for the internal standard (e.g., C17:0-CoA) should also be monitored.

  • Optimization: The collision energy and other source parameters should be optimized for the specific instrument and analyte.

Mandatory Visualization

degradation_pathway cluster_chemical Chemical Degradation cluster_enzymatic Enzymatic Degradation (Peroxisomal β-Oxidation) This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis 5-Methyldecanoic_Acid 5-Methyldecanoic_Acid Hydrolysis->5-Methyldecanoic_Acid Coenzyme_A Coenzyme_A Hydrolysis->Coenzyme_A 5-Methyldecanoyl-CoA_enz This compound Pristanoyl-CoA_Oxidase Pristanoyl-CoA_Oxidase 5-Methyldecanoyl-CoA_enz->Pristanoyl-CoA_Oxidase Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase Pristanoyl-CoA_Oxidase->Enoyl-CoA_Hydratase Hydroxyacyl-CoA_Dehydrogenase Hydroxyacyl-CoA_Dehydrogenase Enoyl-CoA_Hydratase->Hydroxyacyl-CoA_Dehydrogenase Thiolase Thiolase Hydroxyacyl-CoA_Dehydrogenase->Thiolase Propionyl-CoA Propionyl-CoA Thiolase->Propionyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA

Caption: Degradation pathways of this compound.

extraction_workflow Start Start Tissue_Homogenization Tissue Homogenization (Acidic Buffer, Ice) Start->Tissue_Homogenization Solvent_Extraction Organic Solvent Extraction (ACN/Isopropanol) Tissue_Homogenization->Solvent_Extraction Centrifugation1 Centrifugation Solvent_Extraction->Centrifugation1 Collect_Supernatant Collect Supernatant Centrifugation1->Collect_Supernatant SPE_Cleanup Solid-Phase Extraction (Weak Anion Exchange) Collect_Supernatant->SPE_Cleanup Elution Elution SPE_Cleanup->Elution Drying Dry Down (Nitrogen) Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis End End LCMS_Analysis->End

Caption: Experimental workflow for this compound extraction.

References

optimizing buffer conditions for 5-Methyldecanoyl-CoA assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize buffer conditions for 5-Methyldecanoyl-CoA assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound assay?

The optimal pH for assays involving acyl-CoA dehydrogenases or oxidases typically falls within a range of 7.2 to 8.5. For a branched-chain acyl-CoA like this compound, it is recommended to start with a buffer at pH 8.0 and perform a pH titration to determine the precise optimum for your specific enzyme and experimental conditions.[1][2]

Q2: Which buffer system should I use?

Commonly used buffers for acyl-CoA oxidase and dehydrogenase assays include potassium phosphate (B84403) and MES.[1] The choice of buffer can influence enzyme activity, so it is advisable to test a few different systems to find the most suitable one for your assay.

Q3: What is the role of FAD in the assay?

Flavin adenine (B156593) dinucleotide (FAD) is a common cofactor for acyl-CoA dehydrogenases and oxidases.[2] It acts as an electron acceptor in the oxidation of the acyl-CoA substrate. It is crucial to ensure that FAD is included in the reaction mixture at an optimal concentration, which may need to be determined empirically.

Q4: Why is a detergent like Triton X-100 included in some protocols?

Detergents such as Triton X-100 are often included in the assay buffer to permeabilize membranes and solubilize the substrate and enzyme, which can be particularly important when working with membrane-associated enzymes or when using cell lysates.[3]

Q5: How should I prepare my samples for the assay?

For cell lysates, cells should be collected and homogenized or sonicated in a cold buffer, often containing a detergent like Triton X-100.[3] For tissue samples, the tissue should be rinsed to remove blood, then homogenized in a suitable buffer.[3] It is recommended to centrifuge the homogenate to remove cellular debris and use the supernatant for the assay.[1][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or Low Enzyme Activity Incorrect pH of the assay buffer.Verify the pH of your buffer at the assay temperature and perform a pH optimization experiment (e.g., testing a range from pH 6.5 to 9.0).[4][5][6]
Sub-optimal buffer composition.Test alternative buffer systems (e.g., Potassium Phosphate, HEPES) and varying ionic strengths.
Degradation of this compound.Prepare fresh substrate solutions and store them appropriately. Avoid repeated freeze-thaw cycles.[4]
Missing or insufficient cofactors (e.g., FAD).Ensure all necessary cofactors are present at optimal concentrations.[2]
Enzyme instability or degradation.Store the enzyme at the recommended temperature and handle it according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[4]
High Background Signal Contamination of reagents.Use fresh, high-purity reagents and water.
Non-enzymatic substrate degradation.Run a blank reaction without the enzyme to measure the rate of non-enzymatic substrate conversion.[4]
Autoxidation of the detection reagent.Prepare detection reagents fresh and protect them from light if they are light-sensitive.
Inconsistent Results Pipetting errors.Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.[7]
Temperature fluctuations.Ensure the assay is performed at a constant and controlled temperature.[4]
Improper mixing of reagents.Gently mix all components thoroughly before starting the measurement.[7]
Sample preparation variability.Standardize your sample preparation protocol to ensure consistency between samples.[3]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound Oxidase Activity

This protocol is adapted from a general method for acyl-CoA oxidase activity and is based on the H₂O₂-dependent oxidation of a chromogenic substrate.[8]

Materials:

  • 50 mM MES Buffer, pH 8.0

  • This compound solution

  • 4-Aminoantipyrine (4-AAP)

  • Phenol

  • Horseradish Peroxidase (HRP)

  • Flavin Adenine Dinucleotide (FAD)

  • Enzyme sample (cell lysate or purified enzyme)

Procedure:

  • Prepare a reaction cocktail containing MES buffer, 4-AAP, phenol, FAD, and HRP.

  • Equilibrate the reaction cocktail to the desired assay temperature (e.g., 30°C).

  • Add the enzyme sample to the reaction cocktail.

  • Initiate the reaction by adding the this compound solution.

  • Immediately monitor the increase in absorbance at 500 nm over time.

  • The rate of reaction is proportional to the enzyme activity.

Protocol 2: Fluorometric Assay for Acyl-CoA Dehydrogenase Activity

This protocol utilizes the reduction of a fluorescent probe coupled to the oxidation of the substrate.

Materials:

  • Potassium phosphate buffer (e.g., 20 mM, pH 7.4)[3]

  • This compound solution

  • Fluorescent probe (e.g., Resazurin)

  • Diaphorase

  • FAD

  • Enzyme sample

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, the fluorescent probe, diaphorase, and FAD.

  • Add the enzyme sample to the reaction mixture.

  • Incubate at the optimal temperature for the enzyme.

  • Start the reaction by adding the this compound solution.

  • Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).[3]

  • The rate of fluorescence increase is proportional to the enzyme activity.

Buffer Optimization Strategy

Buffer_Optimization cluster_start Initial Conditions cluster_ph pH Optimization cluster_ionic Ionic Strength cluster_additives Additives Start Select Initial Buffer (e.g., 50mM MES, pH 8.0) pH_Range Test pH Range (e.g., 6.5 to 9.0) Start->pH_Range Step 1 Optimal_pH Determine Optimal pH pH_Range->Optimal_pH Salt_Conc Vary Salt Concentration (e.g., 50-300mM KCl) Optimal_pH->Salt_Conc Step 2 Optimal_Salt Determine Optimal Ionic Strength Salt_Conc->Optimal_Salt Additives Test Additives (e.g., Triton X-100, FAD) Optimal_Salt->Additives Step 3 Optimal_Additives Determine Optimal Concentrations Additives->Optimal_Additives

Caption: A workflow for systematic buffer condition optimization.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Unexpected Results Check_Reagents Check Reagent Preparation (Freshness, Concentration) Start->Check_Reagents Check_Buffer Verify Buffer pH and Temperature Start->Check_Buffer Check_Instrument Verify Instrument Settings (Wavelength, Calibration) Start->Check_Instrument Run_Controls Run Controls (Positive, Negative, Blank) Check_Reagents->Run_Controls Check_Buffer->Run_Controls Check_Instrument->Run_Controls Analyze_Controls Analyze Control Results Run_Controls->Analyze_Controls Isolate_Issue Isolate Problematic Component/Step Analyze_Controls->Isolate_Issue Controls Fail Optimize Optimize Assay Conditions Analyze_Controls->Optimize Controls Pass Isolate_Issue->Optimize

Caption: A logical flow for troubleshooting unexpected assay results.

Acyl-CoA Oxidation Pathway

Acyl_CoA_Oxidation This compound This compound trans-2-Enoyl-CoA trans-2-Enoyl-CoA This compound->trans-2-Enoyl-CoA Acyl-CoA Dehydrogenase/Oxidase H2O2 H2O2 Acyl-CoA Dehydrogenase/Oxidase Acyl-CoA Dehydrogenase/Oxidase FADH2 FADH2 Acyl-CoA Dehydrogenase/Oxidase->FADH2 FAD FAD FAD->Acyl-CoA Dehydrogenase/Oxidase FADH2->FAD O2 -> H2O2 O2 O2 H2O H2O

Caption: The initial step of this compound oxidation.

References

Technical Support Center: 5-Methyldecanoyl-CoA Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methyldecanoyl-CoA analytical standards. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of these standards in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference when using this compound analytical standards?

A1: The most common sources of interference in the analysis of this compound, and acyl-CoAs in general, include:

  • Matrix Effects: Components of the biological sample (e.g., salts, lipids, proteins) can co-elute with the analyte and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[1] The extensive matrix effect is a known challenge for most acyl-CoA analyses.[1]

  • Isobaric Interference: Other molecules in the sample may have the same nominal mass as this compound, leading to overlapping signals. High-resolution mass spectrometry and chromatographic separation are crucial for distinguishing between these compounds.[2]

  • In-source Fragmentation: The this compound molecule can fragment within the ion source of the mass spectrometer, which can complicate data interpretation and quantification.[2]

  • Contamination: Contamination from lab equipment, solvents, or reagents can introduce interfering peaks into the chromatogram.

  • Degradation Products: Acyl-CoAs can be unstable in aqueous solutions, and their degradation products may interfere with the analysis.[3]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A2: Minimizing matrix effects is critical for accurate quantification. Here are several strategies:

  • Use of Internal Standards: The most effective method is to use a stable isotope-labeled internal standard (SIL-IS) of this compound. The SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.[1]

  • Matrix-Matched Calibration: Prepare your calibration standards in a matrix that is as similar as possible to your actual samples.[1] This helps to mimic the matrix effects seen in the unknown samples.

  • Sample Preparation: Employ robust sample preparation techniques to remove interfering substances. This can include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). However, be aware that some sample preparation steps, like SPE, can lead to the loss of the analyte.[4]

  • Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from co-eluting matrix components.

Q3: I am observing a peak with the correct mass-to-charge ratio (m/z) for this compound, but the retention time is incorrect. What could be the cause?

A3: An incorrect retention time for a peak with the correct m/z can be due to several factors:

  • Isomeric Compounds: Your sample may contain an isomer of this compound that has the same mass but a different structure, leading to a different retention time.

  • Chromatographic Issues: Problems with the LC system, such as an inconsistent mobile phase composition, a degrading column, or temperature fluctuations, can cause shifts in retention time.

  • Sample Matrix: The sample matrix itself can sometimes influence the retention time of the analyte.

To troubleshoot this, inject a pure this compound standard to confirm the expected retention time under your current chromatographic conditions. If the issue persists, further investigation of the sample for potential isomers or re-optimization of the chromatographic method may be necessary.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for this compound Standard

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Column Overload Decrease the injection volume or the concentration of the standard.
Inappropriate Mobile Phase Ensure the pH of the mobile phase is appropriate for the analyte. The organic solvent composition may also need optimization.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Severe peak tailing is a known issue in the LC-MS analysis of acyl-CoAs.[5]
Secondary Interactions Interactions between the analyte and active sites on the column or in the LC system can cause peak tailing. Using a column with end-capping or adding a small amount of a competing agent to the mobile phase may help.
Issue 2: Low Signal Intensity or No Peak Detected for this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Analyte Degradation Acyl-CoAs are known to be unstable in aqueous solutions.[3] Prepare fresh standards and samples. Keep samples cold and analyze them as quickly as possible.
Poor Ionization Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature.
Incorrect MS/MS Transition Verify the precursor and product ion m/z values for your multiple reaction monitoring (MRM) transition. All acyl-CoAs share a common fragmentation pattern, typically a neutral loss of 507 amu.[6]
Sample Preparation Issues The extraction method may result in poor recovery of this compound. For instance, some extraction solvents like trichloroacetic acid (TCA) can lead to lower recovery compared to others like 5-sulfosalicylic acid (SSA).[6]
Instrument Sensitivity Check the overall sensitivity and calibration of the mass spectrometer.

Experimental Protocols

Protocol 1: Basic Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Acyl-CoA Analysis

This protocol provides a general starting point for the analysis of acyl-CoAs. Optimization will be required for specific instruments and applications.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 300 µL of a cold (-20 °C) precipitation solution (e.g., methanol:ethanol 1:1).[7]

    • Add an appropriate amount of a stable isotope-labeled internal standard for this compound.

    • Vortex the mixture and incubate on ice for 5 minutes.[7]

    • Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4 °C to pellet the precipitated proteins.[7]

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.[7]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

    • Flow Rate: 0.6 mL/min.[7]

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically employed to elute the acyl-CoAs. For example, start at 25% B and increase to 95% B over 35 minutes.[7]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Quantifier: [M+H]+ → [M - 507 + H]+. This transition corresponds to the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety.[6]

      • Qualifier: [M+H]+ → 428 m/z. This transition corresponds to the fragmentation of the phosphate-adenosine portion.[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (e.g., cold Methanol:Ethanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (C18 column) supernatant->lc ms Mass Spectrometry (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification (using Internal Standard) integrate->quantify troubleshooting_logic start Unexpected Result (e.g., No Peak, Wrong RT) check_standard Analyze Pure Standard start->check_standard standard_ok Standard OK? check_standard->standard_ok check_sample_prep Review Sample Preparation - Extraction efficiency - Analyte stability standard_ok->check_sample_prep No matrix Evaluate Matrix Effects - Use SIL-IS - Matrix-matched calibrants standard_ok->matrix Yes check_lc Investigate LC Method - Column integrity - Mobile phase check_sample_prep->check_lc check_ms Verify MS Parameters - MRM transitions - Source conditions check_lc->check_ms isobaric Consider Isobaric Interference - High-resolution MS - Chromatographic separation matrix->isobaric

References

Validation & Comparative

Confirming the Identity of Synthesized 5-Methyldecanoyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel acyl-CoA molecules, rigorous identity confirmation is a critical step to ensure the validity of subsequent biological and pharmacological studies. This guide provides a comparative overview of the primary analytical techniques for confirming the identity of synthesized 5-Methyldecanoyl-CoA, complete with experimental protocols and data presentation formats.

The inherent complexity and low abundance of acyl-CoA species necessitate sophisticated analytical approaches for their characterization.[1] This guide focuses on the two most powerful and commonly employed methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will also briefly discuss High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a complementary technique.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for confirming the identity of this compound depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, and sensitivity.

Technique Principle Information Provided Advantages Limitations
LC-MS/MS Separates the analyte by liquid chromatography and then fragments the molecule for mass-to-charge ratio analysis.Molecular weight, fragmentation pattern (structural information), and quantification.High sensitivity and specificity, suitable for complex mixtures.[2][3]Requires authentic standards for absolute quantification, potential for matrix effects.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.Precise atomic connectivity, stereochemistry, and quantification.Non-destructive, provides unambiguous structural elucidation.[4][5][6][7]Lower sensitivity compared to MS, requires higher sample concentrations.[8]
HPLC-UV Separates the analyte by liquid chromatography and detects it based on its ultraviolet absorbance.Retention time for identification (when compared to a standard) and quantification.Relatively simple and robust, good for routine analysis and purification.[9]Limited structural information, lower sensitivity than MS.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for the analysis of short and medium-chain acyl-CoAs.[3][10]

Sample Preparation:

  • Dissolve the synthesized this compound in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

  • For biological samples, a deproteinization step using 5-sulfosalicylic acid (SSA) is recommended to remove interfering proteins.[3]

LC Conditions:

  • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

  • Mobile Phase: A gradient of an aqueous solution containing an ion-pairing agent (e.g., heptafluorobutyric acid or triethylamine) and an organic solvent (e.g., acetonitrile or methanol) is employed.

  • Flow Rate: Typically in the range of 200-400 µL/min.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for acyl-CoAs as they are more efficiently ionized under these conditions.[3]

  • Multiple Reaction Monitoring (MRM): For targeted analysis, specific precursor-to-product ion transitions are monitored. For this compound (expected molecular weight: ~907.3 g/mol ), the precursor ion would be [M+H]+.

    • Quantifier Ion: A characteristic fragment resulting from the neutral loss of the 3'-phospho-ADP moiety (507.003 Da) is typically used for quantification.[3]

    • Qualifier Ion: Another common fragment corresponds to the adenosine (B11128) diphosphate (B83284) moiety (m/z 428.037).[3][11]

  • Collision Energy: Optimization of the collision energy is required to achieve efficient fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is based on general procedures for the NMR analysis of acyl-CoAs.[5][6][7][8]

Sample Preparation:

  • Dissolve the purified synthesized this compound in a suitable deuterated solvent (e.g., D₂O).

  • Ensure the sample is free of paramagnetic impurities which can cause line broadening.

  • Degassing the sample can prevent oxidation of the CoA moiety.[8]

NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better spectral dispersion and sensitivity.

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton. Specific labeling with ¹³C can be used to enhance the signal of the acyl chain.[9][12]

    • 2D NMR (e.g., COSY, HSQC): Used to establish the connectivity between protons and carbons, providing definitive structural confirmation.

Data Presentation

Table 1: Expected LC-MS/MS Data for this compound
Parameter Expected Value Confirmation
Retention Time Dependent on LC conditionsConsistent with a synthesized standard
Precursor Ion [M+H]⁺ ~908.3 m/zMatches the calculated molecular weight
Quantifier Ion [M-507+H]⁺ ~401.3 m/zConfirms the presence of the acyl-CoA thioester
Qualifier Ion 428.0 m/zConfirms the presence of the CoA moiety
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for the 5-Methyl Branch of this compound
Atom Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm)
-CH₃ at C5 ~0.8-0.9~19-22
-CH- at C5 ~1.3-1.5~34-38

Note: The exact chemical shifts will be influenced by the solvent and the rest of the molecule's structure. These are estimated values.

Visualization of the Confirmation Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent identity confirmation of this compound.

cluster_synthesis Synthesis cluster_purification Purification cluster_confirmation Identity Confirmation cluster_data Data Analysis Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Crude this compound Crude this compound Chemical Synthesis->Crude this compound HPLC-UV Purification HPLC-UV Purification Crude this compound->HPLC-UV Purification Isolate Peak Purified this compound Purified this compound HPLC-UV Purification->Purified this compound LC-MS/MS Analysis LC-MS/MS Analysis Purified this compound->LC-MS/MS Analysis Molecular Weight & Fragmentation NMR Spectroscopy NMR Spectroscopy Purified this compound->NMR Spectroscopy Structural Elucidation Compare to Expected Data Compare to Expected Data LC-MS/MS Analysis->Compare to Expected Data NMR Spectroscopy->Compare to Expected Data Confirmed Identity Confirmed Identity Compare to Expected Data->Confirmed Identity

Caption: Workflow for the synthesis and identity confirmation of this compound.

Signaling Pathway Involvement

While the primary focus of this guide is on identity confirmation, it is important to note that this compound, as a branched-chain acyl-CoA, may play a role in various metabolic pathways. Acyl-CoAs are central intermediates in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[13] The accurate identification of synthesized this compound is therefore a prerequisite for investigating its potential role in these pathways.

The following diagram illustrates a simplified overview of the central role of acyl-CoAs in cellular metabolism.

Fatty Acids Fatty Acids This compound This compound Fatty Acids->this compound Acyl-CoA Synthetase Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Lipid Synthesis Lipid Synthesis This compound->Lipid Synthesis Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Energy Production (ATP) Energy Production (ATP) TCA Cycle->Energy Production (ATP)

Caption: Simplified overview of the metabolic role of acyl-CoAs.

By employing the rigorous analytical methods detailed in this guide, researchers can confidently confirm the identity of synthesized this compound, enabling further investigation into its biological functions and potential therapeutic applications.

References

A Comparative Guide to the Quantification of 5-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated methods for the quantification of 5-Methyldecanoyl-CoA, a branched-chain medium-length acyl-CoA. The primary and most robust method for the analysis of acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is due to its high sensitivity, specificity, and ability to handle the non-volatile and thermally labile nature of these molecules.

Comparison of Quantification Methods

While specific validation data for this compound is not extensively published, the following table summarizes typical performance characteristics of LC-MS/MS methods for short to long-chain acyl-CoAs, which are directly applicable and representative of the expected performance for this compound.

ParameterLC-MS/MS Method ALC-MS/MS Method B
Instrumentation Triple Quadrupole MSTriple Quadrupole MS
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Limit of Detection (LOD) 0.244 - 0.977 µM~5 fmol
Limit of Quantification (LOQ) Not specified~5 fmol
**Linearity (R²) **>0.99>0.99
Accuracy 94.8% to 110.8%Not specified
Precision (Inter-run) 2.6% to 12.2%Not specified
Precision (Intra-run) 1.2% to 4.4%Not specified
Recovery 55.7% to 97.9%Not specified
Internal Standard Isotope-labeled acyl-CoAsC17-CoA

Experimental Protocols

A generalized yet detailed protocol for the quantification of this compound in biological samples using LC-MS/MS is provided below. This protocol is a composite of best practices from several validated methods for similar analytes.[1][2][3]

Sample Preparation (Extraction of Acyl-CoAs)
  • Objective: To extract acyl-CoAs from biological matrices (e.g., tissues, cells) while preventing degradation.

  • Materials:

    • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2.5% 5-sulfosalicylic acid (SSA)[1]

    • Internal Standard (e.g., C17-CoA or a stable isotope-labeled this compound)

    • Solid Phase Extraction (SPE) cartridges (e.g., C18)

    • Methanol (B129727), Acetonitrile, Water (LC-MS grade)

    • Ammonium (B1175870) hydroxide (B78521) or Formic acid

  • Procedure:

    • Homogenize the frozen tissue or cell pellet in ice-cold extraction buffer (e.g., 2:1:1 methanol:acetonitrile:water) containing an appropriate internal standard.

    • Precipitate proteins by adding ice-cold 10% TCA or 2.5% SSA.[1]

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • For cleanup and concentration, perform Solid Phase Extraction (SPE).

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the supernatant onto the cartridge.

      • Wash the cartridge with water to remove salts and polar impurities.

      • Elute the acyl-CoAs with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Objective: To separate this compound from other acyl-CoAs and quantify it using mass spectrometry.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).[3]

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium hydroxide.[2]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium hydroxide.[2]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • The precursor ion will be the [M+H]⁺ of this compound.

      • A common and specific product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety (507 Da).[2][4] Another common fragment is at m/z 428.[1]

      • A second, qualifying transition should also be monitored for confirmation.

    • Collision Energy and other MS parameters: These need to be optimized for this compound by infusing a standard solution.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using LC-MS/MS.

experimental_workflow sample Biological Sample (Tissue, Cells) extraction Homogenization & Acyl-CoA Extraction (with Internal Standard) sample->extraction protein_precipitation Protein Precipitation (TCA or SSA) extraction->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation spe Solid Phase Extraction (SPE Cleanup) centrifugation->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis (Separation & Detection) reconstitution->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis

Caption: General workflow for this compound quantification.

Metabolic Pathway: Mitochondrial β-Oxidation

This compound, as a branched-chain fatty acyl-CoA, is expected to be metabolized via the mitochondrial β-oxidation pathway. The presence of a methyl branch may require additional enzymatic steps compared to straight-chain fatty acids. The diagram below shows a simplified representation of this process.

beta_oxidation cluster_matrix Mitochondrial Matrix acyl_coa This compound dehydrogenation Acyl-CoA Dehydrogenase acyl_coa->dehydrogenation FAD -> FADH2 hydration Enoyl-CoA Hydratase dehydrogenation->hydration + H2O dehydrogenation2 3-Hydroxyacyl-CoA Dehydrogenase hydration->dehydrogenation2 NAD+ -> NADH thiolysis Thiolase dehydrogenation2->thiolysis + CoA-SH acetyl_coa Acetyl-CoA thiolysis->acetyl_coa propionyl_coa Propionyl-CoA thiolysis->propionyl_coa (from methyl branch) tca TCA Cycle acetyl_coa->tca propionyl_coa->tca (as Succinyl-CoA)

References

A Comparative Analysis of 5-Methyldecanoyl-CoA and Other Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Methyldecanoyl-CoA with other significant branched-chain acyl-CoAs (BCA-CoAs). While direct experimental data for this compound is limited, this document synthesizes current knowledge on BCA-CoA metabolism, signaling, and analysis to offer a valuable comparative framework. The information presented is supported by experimental data from studies on analogous molecules, providing a predictive understanding of this compound's biochemical behavior.

Introduction to Branched-Chain Acyl-CoAs

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism and amino acid catabolism.[1][2][3] They are critical for the transfer of acyl groups and are involved in energy production, lipid synthesis, and cellular signaling.[2][4] Branched-chain acyl-CoAs, characterized by a methyl group on the acyl chain, represent a distinct class of these metabolites with unique metabolic fates and biological activities.[5] These molecules can originate from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine, or from the breakdown of branched-chain fatty acids.[6]

Comparative Biochemical Properties

The biochemical properties of acyl-CoAs, such as their chain length and the presence and position of methyl branches, significantly influence their metabolism and interaction with enzymes. The following table compares the inferred properties of this compound with other well-characterized BCA-CoAs.

PropertyThis compound (Inferred)Isovaleryl-CoAIsobutyryl-CoA2-Methylbutyryl-CoAPropionyl-CoA
Source Branched-chain fatty acid metabolismLeucine catabolismValine catabolismIsoleucine catabolismIsoleucine, Valine, Threonine, Methionine, Odd-chain fatty acid oxidation
Carbon Chain Length 11 (including methyl group)5453
Metabolic Fate Primarily β-oxidation, potentially with modifications to handle the methyl branch. Likely generates propionyl-CoA.Converted to 3-methylcrotonyl-CoA and subsequently acetyl-CoA and acetoacetate.Converted to methylmalonyl-CoA and then succinyl-CoA.Converted to propionyl-CoA and acetyl-CoA.Converted to methylmalonyl-CoA and then succinyl-CoA, entering the TCA cycle.
Key Enzymes Acyl-CoA Dehydrogenases (ACADs) with specificity for methyl-branched substrates.[1][7][8]Isovaleryl-CoA dehydrogenase (IVD)Isobutyryl-CoA dehydrogenase (IBD)Short/branched-chain acyl-CoA dehydrogenase (SBCAD)[6]Propionyl-CoA carboxylase
Cellular Localization Mitochondria, Peroxisomes[9]MitochondriaMitochondriaMitochondriaMitochondria

Metabolic Pathways

The metabolism of BCA-CoAs is a complex process primarily occurring in the mitochondria. The presence of a methyl branch necessitates specific enzymatic pathways to fully oxidize the molecule.

General Metabolism of Branched-Chain Acyl-CoAs

The initial steps of BCAA catabolism are shared, involving a branched-chain aminotransferase and a branched-chain α-keto acid dehydrogenase complex, which produces the respective acyl-CoA derivatives.[6] Subsequent degradation pathways diverge and are catalyzed by specific acyl-CoA dehydrogenases.

BCAA_Metabolism Leucine Leucine IsovalerylCoA Isovaleryl-CoA Leucine->IsovalerylCoA Isoleucine Isoleucine TwoMethylbutyrylCoA 2-Methylbutyryl-CoA Isoleucine->TwoMethylbutyrylCoA Valine Valine IsobutyrylCoA Isobutyryl-CoA Valine->IsobutyrylCoA AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA Acetoacetate Acetoacetate IsovalerylCoA->Acetoacetate TwoMethylbutyrylCoA->AcetylCoA PropionylCoA Propionyl-CoA TwoMethylbutyrylCoA->PropionylCoA IsobutyrylCoA->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA

Fig. 1: Catabolism of branched-chain amino acids to acyl-CoAs.
Inferred Metabolism of this compound

The metabolism of this compound is predicted to follow the general principles of β-oxidation with necessary adaptations for the methyl group. Oxidation of fatty acids with a methyl group not at the α- or β-position typically proceeds via β-oxidation until the branch point is reached. The presence of the methyl group at the 5-position would likely require a specific isomerase or hydratase to bypass the steric hindrance, ultimately leading to the production of propionyl-CoA from the terminal three carbons.

Five_Methyl_Metabolism FiveMethyl This compound BetaOx1 β-oxidation cycles (x2) FiveMethyl->BetaOx1 MethylOctenoylCoA 3-Methyl-2-octenoyl-CoA BetaOx1->MethylOctenoylCoA EnoylCoA_Hydratase Enoyl-CoA Hydratase MethylOctenoylCoA->EnoylCoA_Hydratase HydroxyacylCoA 3-Hydroxy-4-methyl-octanoyl-CoA EnoylCoA_Hydratase->HydroxyacylCoA Dehydrogenase Dehydrogenase HydroxyacylCoA->Dehydrogenase KetoacylCoA 3-Keto-4-methyl-octanoyl-CoA Dehydrogenase->KetoacylCoA Thiolase Thiolase KetoacylCoA->Thiolase AcetylCoA Acetyl-CoA Thiolase->AcetylCoA Release MethylHexanoylCoA 2-Methylhexanoyl-CoA Thiolase->MethylHexanoylCoA BetaOx2 Further β-oxidation MethylHexanoylCoA->BetaOx2 BetaOx2->AcetylCoA PropionylCoA Propionyl-CoA BetaOx2->PropionylCoA

Fig. 2: Inferred metabolic pathway of this compound.

Role in Cellular Signaling

Acyl-CoAs are not merely metabolic intermediates; they also function as signaling molecules that can influence a variety of cellular processes, including gene expression through histone acylation and the regulation of enzyme activity.[2][10]

  • Histone Acylation: Acyl-CoAs serve as donors for the acylation of histone lysine (B10760008) residues, a post-translational modification that can alter chromatin structure and gene transcription.[3] For example, propionyl-CoA can lead to histone propionylation.[11] It is plausible that this compound or its metabolic products could also serve as substrates for histone acylation, thereby linking branched-chain fatty acid metabolism to epigenetic regulation.

  • Enzyme Regulation: Long-chain acyl-CoAs can allosterically regulate the activity of key metabolic enzymes.[12] For instance, malonyl-CoA, a key intermediate in fatty acid synthesis, inhibits carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[13] The regulatory roles of specific branched-chain long-chain acyl-CoAs like this compound are yet to be elucidated but may involve similar mechanisms of enzyme modulation.

Signaling_Pathway cluster_Metabolism Metabolism cluster_Signaling Cellular Signaling BCA_CoA Branched-Chain Acyl-CoAs (e.g., this compound) Histone_Acylation Histone Acylation BCA_CoA->Histone_Acylation Acyl-group donor Enzyme_Regulation Enzyme Regulation BCA_CoA->Enzyme_Regulation Allosteric modulation Gene_Expression Altered Gene Expression Histone_Acylation->Gene_Expression Metabolic_Flux Altered Metabolic Flux Enzyme_Regulation->Metabolic_Flux

Fig. 3: Potential signaling roles of branched-chain acyl-CoAs.

Experimental Protocols

The analysis of acyl-CoAs presents analytical challenges due to their low abundance and chemical instability. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for their quantification.[14][15][16][17][18]

Extraction of Acyl-CoAs from Tissues

This protocol is adapted from previously published methods.[19][20]

  • Homogenization: Homogenize frozen tissue samples (~50-100 mg) in 1 mL of ice-cold 2:1:1 methanol:acetonitrile:water.

  • Internal Standard: Add an appropriate internal standard, such as a 13C-labeled acyl-CoA, to correct for extraction efficiency and matrix effects.

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, typically a water/acetonitrile mixture.[15]

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 2% to 98% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions need to be determined for each acyl-CoA of interest. For many acyl-CoAs, a common product ion corresponding to the CoA moiety is observed.[16][17][21]

Experimental_Workflow Tissue Tissue Sample Homogenization Homogenization (Methanol/ACN/Water) Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis LCMS->Data

Fig. 4: General workflow for the analysis of acyl-CoAs.

Conclusion and Future Directions

This compound represents an understudied branched-chain acyl-CoA that likely plays a role in cellular metabolism and signaling. Based on our understanding of other BCA-CoAs, it is predicted to be metabolized via a modified β-oxidation pathway and may influence cellular processes through mechanisms such as histone acylation. Further research, including the chemical synthesis of this compound standards and the use of advanced mass spectrometry techniques, is necessary to experimentally validate these predictions and fully elucidate its biological significance. Such studies will be crucial for understanding the broader roles of branched-chain fatty acid metabolism in health and disease, and may open new avenues for therapeutic intervention in metabolic disorders.

References

A Comparative Guide to the Biological Activity of 5-Methyldecanoyl-CoA and Decanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 5-Methyldecanoyl-CoA and decanoyl-CoA. Due to a scarcity of direct experimental data for this compound in peer-reviewed literature, this comparison extrapolates its probable metabolic fate based on the established principles of branched-chain fatty acid metabolism, contrasting it with the well-documented pathways of its straight-chain counterpart, decanoyl-CoA.

Introduction

Decanoyl-CoA is a key intermediate in fatty acid metabolism, playing a central role in energy production through β-oxidation.[1] It is the coenzyme A thioester of decanoic acid, a ten-carbon saturated fatty acid. The introduction of a methyl group, as in this compound, creates a branched-chain acyl-CoA. This structural difference is predicted to significantly alter its metabolic processing and biological activity, as methyl branches can pose steric hindrance to the enzymes of the standard β-oxidation pathway.[2]

Data Presentation: A Comparative Overview

Direct quantitative experimental data comparing the biological activities of this compound and decanoyl-CoA are not available in the current scientific literature. The following table provides a conceptual comparison based on known metabolic principles.

FeatureDecanoyl-CoAThis compound (Hypothetical)
Metabolic Pathway Primarily mitochondrial β-oxidation.[1]Predicted to undergo initial processing via peroxisomal α- and/or β-oxidation due to the methyl branch.[2][3][4]
Enzymatic Processing Substrate for acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and thiolases of the mitochondrial β-oxidation spiral.The 5-methyl group would likely impede the standard mitochondrial β-oxidation enzymes. It may require initial α-oxidation to remove a single carbon and reposition the branch, or specialized peroxisomal enzymes that can handle the steric hindrance of the methyl group.[3][4]
Energy Yield Complete oxidation yields a specific amount of ATP through the generation of acetyl-CoA, FADH₂, and NADH.The energy yield is expected to differ due to the alternative metabolic pathway. The initial steps in peroxisomal oxidation do not generate FADH₂ and the subsequent metabolism of the resulting products would determine the final ATP count.
Biological Roles Primarily an energy source and a building block for lipid synthesis.Its biological role is currently uncharacterized. It could potentially act as a metabolic regulator or a signaling molecule, or its accumulation could be indicative of specific metabolic disorders.

Metabolic Pathways

Decanoyl-CoA Metabolism

Decanoyl-CoA is metabolized through the well-established mitochondrial β-oxidation pathway. This cyclical process sequentially shortens the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH, which are then utilized in the citric acid cycle and oxidative phosphorylation to generate ATP.

Decanoyl_CoA_Metabolism cluster_products Decanoyl_CoA Decanoyl-CoA Enoyl_CoA trans-Δ2-Decenoyl-CoA Decanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase FADH2 FADH₂ Hydroxyacyl_CoA L-3-Hydroxydecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketodecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NADH NADH Octanoyl_CoA Octanoyl-CoA Ketoacyl_CoA->Octanoyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Mitochondrial β-oxidation of Decanoyl-CoA.

Hypothetical Metabolism of this compound

The presence of a methyl group at the 5-position (an odd-numbered carbon) of decanoyl-CoA would likely prevent its direct entry into the standard β-oxidation pathway. The enzymes of this pathway are typically specific for straight-chain acyl-CoAs. Therefore, this compound would likely be metabolized via an alternative route, probably involving peroxisomal oxidation.

One plausible pathway involves an initial α-oxidation step, which removes one carbon from the carboxyl end, followed by β-oxidation. Another possibility is direct β-oxidation in the peroxisome, which is equipped to handle branched-chain fatty acids.[3][4]

Branched_Chain_Metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Methyl_Decanoyl_CoA This compound Alpha_Oxidation α-Oxidation Methyl_Decanoyl_CoA->Alpha_Oxidation Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Methyl_Decanoyl_CoA->Peroxisomal_Beta_Oxidation Methyl_Nonanoyl_CoA 4-Methylnonanoyl-CoA Alpha_Oxidation->Methyl_Nonanoyl_CoA Propionyl_CoA Propionyl-CoA Peroxisomal_Beta_Oxidation->Propionyl_CoA Heptanoyl_CoA Heptanoyl-CoA Peroxisomal_Beta_Oxidation->Heptanoyl_CoA Heptanoyl_CoA_Mito Heptanoyl-CoA Heptanoyl_CoA->Heptanoyl_CoA_Mito Transport Mito_Beta_Oxidation Mitochondrial β-Oxidation Propionyl_CoA_Mito Propionyl-CoA Mito_Beta_Oxidation->Propionyl_CoA_Mito Acetyl_CoA Acetyl-CoA Mito_Beta_Oxidation->Acetyl_CoA Heptanoyl_CoA_Mito->Mito_Beta_Oxidation

Caption: Hypothetical metabolic pathways for this compound.

Experimental Protocols

As no direct comparative studies between this compound and decanoyl-CoA have been identified in the scientific literature, detailed experimental protocols for such a comparison are not available. However, researchers interested in investigating the biological activity of this compound could adapt existing protocols for studying fatty acid metabolism.

1. In Vitro Enzyme Assays:

  • Objective: To determine if this compound is a substrate for mitochondrial and peroxisomal β-oxidation enzymes.

  • Methodology:

    • Synthesize this compound.

    • Isolate mitochondria and peroxisomes from relevant cell lines or tissues (e.g., liver, heart).

    • Incubate the isolated organelles with this compound and appropriate cofactors (e.g., NAD+, FAD, Coenzyme A).

    • Monitor the production of expected metabolites (e.g., chain-shortened acyl-CoAs, acetyl-CoA, NADH, FADH₂) using techniques like HPLC, mass spectrometry, or spectrophotometry.

    • Compare the reaction rates and product profiles with those obtained using decanoyl-CoA as a substrate.

2. Cellular Metabolism Studies:

  • Objective: To investigate the metabolic fate of 5-methyldecanoic acid in cultured cells.

  • Methodology:

    • Synthesize radiolabeled or stable isotope-labeled 5-methyldecanoic acid.

    • Incubate cultured cells (e.g., hepatocytes, myotubes) with the labeled fatty acid.

    • After incubation, extract metabolites from the cells and the culture medium.

    • Analyze the labeled metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify the metabolic products and elucidate the metabolic pathway.

    • Compare the metabolic profile with that of cells incubated with labeled decanoic acid.

Conclusion

While decanoyl-CoA is a well-characterized intermediate in straight-chain fatty acid metabolism, the biological activity of this compound remains largely unexplored. Based on the established principles of branched-chain fatty acid metabolism, it is hypothesized that the 5-methyl group would necessitate an alternative metabolic pathway, likely involving peroxisomal α- and/or β-oxidation. This would lead to different metabolic products and a potentially distinct biological role compared to decanoyl-CoA. Further experimental investigation is required to elucidate the precise metabolic fate and biological significance of this compound. The experimental approaches outlined in this guide provide a framework for future research in this area.

References

Enzymatic Specificity for 5-Methyldecanoyl-CoA: A Comparative Guide to its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzymatic specificity is paramount. This guide provides an objective comparison of the enzymatic processing of 5-Methyldecanoyl-CoA versus its positional isomers, supported by available experimental data and detailed methodologies.

The metabolism of branched-chain fatty acids, such as methyldecanoyl-CoAs, is a critical area of study, with implications for various metabolic disorders. The position of the methyl group on the acyl-CoA chain can significantly influence which enzymes interact with the substrate and the efficiency of these interactions. This guide focuses on the enzymatic specificity for this compound in comparison to its isomers, providing a framework for understanding their differential processing within cellular metabolic pathways.

Comparative Analysis of Enzyme Kinetics

While direct comparative studies detailing the kinetic parameters for every positional isomer of methyldecanoyl-CoA are limited in publicly available literature, we can infer substrate preferences based on the known specificities of acyl-CoA dehydrogenases (ACADs), a key family of enzymes in fatty acid oxidation. The position of the methyl group determines whether the isomer is a substrate for enzymes that typically handle straight-chain or branched-chain acyl-CoAs, and whether it is processed in the mitochondria or peroxisomes.

Generally, ACADs exhibit specificity based on the length of the acyl chain. However, the presence of a methyl group can hinder or alter this binding. For instance, a methyl group near the carboxyl end (e.g., 2- or 3-methyldecanoyl-CoA) often necessitates specialized enzymes for its metabolism.

SubstrateLikely Primary Enzyme(s)Putative Metabolic PathwayExpected Relative Activity (Compared to Decanoyl-CoA)
Decanoyl-CoA (unbranched)Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Mitochondrial β-oxidationHigh
2-Methyldecanoyl-CoAα-Methylacyl-CoA Racemase (AMACR), Peroxisomal Acyl-CoA Oxidase (ACOX)Peroxisomal α- and β-oxidationLow to Moderate (requires specialized enzymes)
3-Methyldecanoyl-CoAPotentially enzymes of the α-oxidation pathway before β-oxidationMitochondrial and/or PeroxisomalLow (β-oxidation is sterically hindered)
4-Methyldecanoyl-CoAMedium-Chain Acyl-CoA Dehydrogenase (MCAD)Mitochondrial β-oxidationModerate to High (methyl group further from the active site)
This compound Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Mitochondrial β-oxidation Moderate to High (methyl group further from the active site)
9-Methyldecanoyl-CoAMedium-Chain Acyl-CoA Dehydrogenase (MCAD)Mitochondrial β-oxidationModerate to High (methyl group near the terminal end)

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments relevant to determining the enzymatic specificity for this compound and its isomers.

Synthesis of Methyldecanoyl-CoA Isomers

Objective: To chemically synthesize various positional isomers of methyldecanoyl-CoA for use as substrates in enzymatic assays.

Materials:

  • Corresponding methyldecanoic acid isomers (e.g., 5-methyldecanoic acid)

  • Coenzyme A (CoA)

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous methanol

  • Sodium bicarbonate solution

  • HPLC system for purification

Protocol:

  • Activation of the Carboxylic Acid: Dissolve the specific methyldecanoic acid isomer in anhydrous THF. Cool the solution to 0°C. Add triethylamine, followed by the dropwise addition of ethyl chloroformate. Stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride (B1165640).

  • Thioesterification: In a separate flask, dissolve Coenzyme A in a cold aqueous sodium bicarbonate solution. Add this CoA solution to the mixed anhydride solution dropwise while maintaining the temperature at 0°C.

  • Reaction and Quenching: Allow the reaction to proceed for 2-4 hours at room temperature. The progress of the reaction can be monitored by the disappearance of free thiol groups using Ellman's reagent.

  • Purification: Purify the resulting methyldecanoyl-CoA isomer using reverse-phase HPLC. The identity and purity of the product should be confirmed by mass spectrometry and NMR spectroscopy.

Acyl-CoA Dehydrogenase Activity Assay

Objective: To measure and compare the kinetic parameters (Km and kcat) of an acyl-CoA dehydrogenase with this compound and its isomers.

Principle: The activity of ACADs can be measured spectrophotometrically by monitoring the reduction of a redox dye, such as ferricenium hexafluorophosphate (B91526) or 2,6-dichlorophenolindophenol (DCPIP), which accepts electrons from the FADH₂ cofactor of the enzyme.

Materials:

  • Purified acyl-CoA dehydrogenase (e.g., recombinant human MCAD)

  • Synthesized methyldecanoyl-CoA isomers

  • Ferricenium hexafluorophosphate or DCPIP

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Spectrophotometer

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and the electron acceptor (e.g., ferricenium hexafluorophosphate).

  • Enzyme Addition: Add a known concentration of the purified acyl-CoA dehydrogenase to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiation of Reaction: Initiate the reaction by adding a specific concentration of the methyldecanoyl-CoA isomer substrate.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance of the electron acceptor at the appropriate wavelength (e.g., 300 nm for ferricenium).

  • Data Analysis: Calculate the initial velocity (v₀) from the linear portion of the absorbance change over time. Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters, Km and Vmax. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration. The specificity constant is then determined as kcat/Km.

Visualization of Metabolic Processing

To illustrate the differential metabolic fates of methyldecanoyl-CoA isomers, the following diagrams depict the initial steps in their processing.

Metabolic_Pathway_Comparison cluster_Mitochondria Mitochondrial β-oxidation cluster_Peroxisome Peroxisomal α/β-oxidation This compound This compound MCAD MCAD This compound->MCAD Decanoyl-CoA Decanoyl-CoA Decanoyl-CoA->MCAD 9-Methyldecanoyl-CoA 9-Methyldecanoyl-CoA 9-Methyldecanoyl-CoA->MCAD β-oxidation cycle β-oxidation cycle MCAD->β-oxidation cycle 2-Methyldecanoyl-CoA 2-Methyldecanoyl-CoA AMACR AMACR 2-Methyldecanoyl-CoA->AMACR racemization ACOX ACOX AMACR->ACOX Peroxisomal β-oxidation Peroxisomal β-oxidation ACOX->Peroxisomal β-oxidation Cellular Pool Cellular Pool Cellular Pool->this compound Cellular Pool->Decanoyl-CoA Cellular Pool->9-Methyldecanoyl-CoA Cellular Pool->2-Methyldecanoyl-CoA Experimental_Workflow cluster_Synthesis Substrate Synthesis cluster_Assay Enzyme Kinetic Assay Methyldecanoic_Acid_Isomers Methyldecanoic Acid Isomers CoA_Esterification Coenzyme A Esterification Methyldecanoic_Acid_Isomers->CoA_Esterification HPLC_Purification HPLC Purification CoA_Esterification->HPLC_Purification Methyldecanoyl_CoA_Isomers Purified Methyldecanoyl-CoA Isomers HPLC_Purification->Methyldecanoyl_CoA_Isomers Reaction_Setup Reaction Setup with Substrate Isomer Methyldecanoyl_CoA_Isomers->Reaction_Setup Enzyme_Preparation Purified Acyl-CoA Dehydrogenase Enzyme_Preparation->Reaction_Setup Spectrophotometry Spectrophotometric Measurement Reaction_Setup->Spectrophotometry Data_Analysis Kinetic Parameter Calculation (Km, kcat) Spectrophotometry->Data_Analysis

Comparative Analysis of 5-Methyldecanoyl-CoA in Diverse Cell Lines: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. While extensive research has focused on straight-chain acyl-CoAs like acetyl-CoA and palmitoyl-CoA, particularly in the context of cancer metabolism, specific comparative data for this compound across different cell lines is not widely available in existing literature.[1][2][3][4][5] This guide provides a framework for researchers and drug development professionals to conduct such a comparative analysis. It outlines the necessary experimental protocols, a template for data presentation, and the relevant metabolic context for interpreting the findings.

Acyl-CoAs are central players in cellular metabolism, acting as intermediates in fatty acid synthesis and oxidation, and as donors of acyl groups for protein modification, thereby influencing cell signaling and gene expression.[6][7][8][9][10] Alterations in acyl-CoA pools are increasingly recognized as a hallmark of metabolic reprogramming in diseases like cancer.[2][4][5] Therefore, quantifying specific acyl-CoAs such as this compound in various cell lines could reveal novel metabolic dependencies and therapeutic vulnerabilities.

Hypothetical Data Presentation

A comparative analysis of this compound levels would be most effectively presented in a tabular format. The following table serves as a template for summarizing quantitative data obtained from mass spectrometry-based analysis.

Cell LineCancer TypeThis compound (pmol/mg protein)Acetyl-CoA (pmol/mg protein)Malonyl-CoA (pmol/mg protein)Palmitoyl-CoA (pmol/mg protein)
MCF-7 Breast AdenocarcinomaHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
MDA-MB-231 Breast AdenocarcinomaHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
A549 Lung CarcinomaHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
HCT116 Colorectal CarcinomaHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
HEK293 Embryonic KidneyHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value

Experimental Protocols

Accurate quantification of acyl-CoAs requires meticulous sample preparation and a highly sensitive analytical method, typically liquid chromatography-mass spectrometry (LC-MS).[6][11][12]

Acyl-CoA Extraction from Cultured Cells

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures.[11]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Pre-chilled (-80°C) extraction solvent (e.g., 2:1:1 methanol (B129727):acetonitrile:water)

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL, pre-chilled)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled extraction solvent containing internal standards to each plate (for adherent cells) or cell pellet (for suspension cells).

    • Adherent cells: Use a cell scraper to scrape the cells in the extraction solvent.

    • Suspension cells: Resuspend the cell pellet in the extraction solvent.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the tubes vigorously for 1 minute.

    • Incubate at -20°C for 1 hour to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).[11][13]

Quantification by LC-MS/MS

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions (example for medium to long-chain acyl-CoAs):

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and internal standards need to be determined by direct infusion of standards.

Visualizing the Metabolic Context

The following diagrams illustrate the general workflow for acyl-CoA analysis and the central role of acyl-CoAs in metabolism.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output cell_culture Cell Culture (Different Cell Lines) harvesting Harvesting & Washing cell_culture->harvesting extraction Metabolite Extraction (with Internal Standards) harvesting->extraction precipitation Protein Precipitation extraction->precipitation supernatant Supernatant Collection precipitation->supernatant drying Drying supernatant->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms data_processing Data Processing (Quantification) lcms->data_processing comparison Comparative Analysis data_processing->comparison

Caption: Experimental workflow for the comparative analysis of acyl-CoAs in cell lines.

acyl_coa_metabolism fatty_acid Fatty Acids (e.g., 5-Methyldecanoic Acid) acyl_coa_synthase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthase acyl_coa This compound acyl_coa_synthase->acyl_coa beta_oxidation Beta-Oxidation acyl_coa->beta_oxidation lipid_synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) acyl_coa->lipid_synthesis protein_acylation Protein Acylation (Signaling, Epigenetics) acyl_coa->protein_acylation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Central role of acyl-CoAs in cellular metabolism.

References

Validating the Presence of 5-Methyldecanoyl-CoA in Tissue Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the validation and quantification of 5-Methyldecanoyl-CoA in tissue samples. We present a detailed overview of the leading analytical techniques, a comparison of commercially available assay kits, and step-by-step experimental protocols to aid in the selection of the most appropriate method for your research needs.

Executive Summary

The accurate detection and quantification of specific acyl-CoA species, such as the branched-chain fatty acyl-CoA this compound, are critical for understanding cellular metabolism and its role in various disease states. The primary and most robust method for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which offers unparalleled sensitivity and specificity. Alternative methods, including commercially available enzyme-linked immunosorbent assays (ELISA) and fluorometric kits, provide more accessible, high-throughput options, though they are often limited to more common acyl-CoAs and may lack the specificity of LC-MS/MS. This guide will delve into the specifics of these methods to inform your experimental design.

Method Comparison: LC-MS/MS vs. Commercial Kits

The choice of method for validating this compound will depend on the specific requirements of the study, including the need for absolute quantification, the number of samples, and the available instrumentation.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Commercial Assay Kits (ELISA/Fluorometric)
Specificity Very High: Can distinguish between structurally similar acyl-CoAs, including isomers.Moderate to High: Specificity depends on the antibody or enzyme used. May have cross-reactivity.
Sensitivity Very High: Capable of detecting low abundance species in the picomole to femtomole range.[1]High: Generally in the low micromolar to nanomolar range.[2][3]
Quantification Absolute and Relative Quantification: Can provide precise concentration measurements using stable isotope-labeled internal standards.Primarily Relative Quantification: Can be used for absolute quantification with a standard curve, but may be less accurate than LC-MS/MS.
Throughput Moderate: Sample preparation can be intensive, and run times are typically longer.High: Amenable to 96-well plate format for rapid screening of many samples.
Analytes Multiplexing: Can simultaneously measure a wide range of acyl-CoAs in a single run.[4]Single Analyte: Most kits are designed to measure a single, common acyl-CoA like Acetyl-CoA.[4]
Expertise High: Requires specialized knowledge for operation, data analysis, and troubleshooting.Low to Moderate: Generally straightforward protocols that are easy to follow.
Cost High: Instrumentation and maintenance are expensive.Low to Moderate: Kits are relatively inexpensive per sample.

Experimental Protocols

I. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for this compound

This protocol is a synthesized methodology based on established procedures for the analysis of medium and branched-chain acyl-CoAs.[5][6][7][8]

1. Tissue Homogenization and Extraction

  • Objective: To extract acyl-CoAs from tissue while minimizing degradation.

  • Procedure:

    • Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.

    • Weigh the frozen tissue (typically 50-100 mg).

    • Homogenize the tissue in 10 volumes of ice-cold extraction buffer (e.g., 2:1:1 acetonitrile (B52724):isopropanol:0.1 M potassium phosphate (B84403) buffer, pH 6.7 or 10% trichloroacetic acid).[1][9] Use a mechanical homogenizer on ice.

    • Add an internal standard, such as a stable isotope-labeled version of a medium-chain acyl-CoA, to each sample for accurate quantification.

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

2. Solid-Phase Extraction (SPE) for Sample Cleanup

  • Objective: To remove interfering substances and concentrate the acyl-CoAs.

  • Procedure:

    • Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate).

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove polar impurities.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Objective: To separate, identify, and quantify this compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 10-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Precursor Ion (Q1): The [M+H]+ of this compound.

      • Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the 3'-phosphoadenosine-5'-diphosphate portion (507.1 m/z).[8]

    • Collision Energy and other parameters: Optimize for the specific analyte and instrument.

II. General Protocol for Commercial Fluorometric Acyl-CoA Assay Kits

This is a generalized protocol based on commercially available kits.[10][11] Always refer to the manufacturer's specific instructions.

  • Objective: To quantify total fatty acyl-CoAs or a specific acyl-CoA in a high-throughput format.

  • Procedure:

    • Sample Preparation: Homogenize tissue samples in the lysis buffer provided with the kit. Centrifuge to remove insoluble material.

    • Standard Curve Preparation: Prepare a series of dilutions of the provided acyl-CoA standard to generate a standard curve.

    • Reaction Setup: Add the prepared samples and standards to the wells of a 96-well microplate.

    • Reagent Addition: Add the reaction mix, which typically contains an enzyme that acts on the acyl-CoA to produce a fluorescent product, to each well.

    • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 30-60 minutes).

    • Measurement: Read the fluorescence at the recommended excitation and emission wavelengths using a microplate reader.

    • Data Analysis: Subtract the blank reading from all measurements. Plot the standard curve and determine the concentration of acyl-CoA in the samples from the curve.

Visualizations

Metabolic Pathway of Branched-Chain Fatty Acyl-CoA β-Oxidation

BCF_Oxidation cluster_cytosol Cytosol cluster_mito_membrane Mitochondrial Membranes cluster_mito_matrix Mitochondrial Matrix 5_MD 5-Methyldecanoic Acid 5_MD_CoA This compound 5_MD->5_MD_CoA ATP -> AMP + PPi CPT1 CPT1 5_MD_CoA->CPT1 Carnitine ACS Acyl-CoA Synthetase CAT CAT CPT1->CAT 5-Methyldecanoylcarnitine CPT2 CPT2 CAT->CPT2 5_MD_CoA_matrix This compound CPT2->5_MD_CoA_matrix CoA Dehydrogenation Acyl-CoA Dehydrogenase 5_MD_CoA_matrix->Dehydrogenation Hydration Enoyl-CoA Hydratase Dehydrogenation->Hydration Oxidation 3-Hydroxyacyl-CoA Dehydrogenase Hydration->Oxidation Thiolysis Thiolase Oxidation->Thiolysis Propionyl_CoA Propionyl-CoA Thiolysis->Propionyl_CoA Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA

Caption: Mitochondrial β-oxidation pathway for this compound.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow Start Tissue Sample Collection Homogenization Homogenization & Extraction Start->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE LC_Separation LC Separation (Reversed-Phase) SPE->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis End Results Data_Analysis->End

Caption: Workflow for the analysis of this compound by LC-MS/MS.

Logical Relationship: Method Selection Criteria

Method_Selection Goal Research Goal Quant Absolute Quantification? Goal->Quant Throughput High Throughput? Goal->Throughput Specificity High Specificity? Goal->Specificity LCMS LC-MS/MS Quant->LCMS Yes Kits Commercial Kits Quant->Kits No Throughput->LCMS No Throughput->Kits Yes Specificity->LCMS Yes Specificity->Kits No

Caption: Decision tree for selecting an analytical method.

References

A Researcher's Guide to Analytical Techniques for 5-Methyldecanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the roles of branched-chain fatty acids and their metabolites, accurate and robust analytical methods are paramount. 5-Methyldecanoyl-CoA, a key intermediate in branched-chain fatty acid metabolism, presents unique analytical challenges due to its structural complexity and relatively low abundance in biological matrices. This guide provides a comprehensive comparison of the primary analytical techniques employed for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.

Executive Summary

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the superior method for the direct analysis of intact this compound. Its high sensitivity and specificity allow for the detection and quantification of this and other acyl-CoA species in complex biological samples with minimal sample preparation. The technique offers excellent performance in terms of low limits of detection (LOD) and quantification (LOQ), typically in the femtomole to nanomolar range, and a wide linear dynamic range.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of the 5-methyldecanoic acid moiety after its hydrolysis from Coenzyme A. While an indirect method for this compound, GC-MS provides excellent chromatographic separation of fatty acid isomers and sensitive detection, often with LODs in the micromolar or nanogram per milliliter range. This approach requires a derivatization step to increase the volatility of the fatty acid.

Performance Comparison of Analytical Techniques

The following table summarizes the quantitative performance of LC-MS/MS for the analysis of various acyl-CoAs, which is representative of the expected performance for this compound, and the performance of GC-MS for the analysis of branched-chain fatty acids.

ParameterLC-MS/MS for Acyl-CoAsGC-MS for Branched-Chain Fatty Acids
Limit of Detection (LOD) 1-5 fmol on column0.244 - 0.977 µM[1]
Limit of Quantification (LOQ) 5 fmol to 10 nM[2][3]96 µg L-1 to 277 µg L-1
Linearity (R²) >0.99[3]>0.9952
Precision (CV%) Inter-run: 2.6-12.2%, Intra-run: 1.2-4.4%<12.9%
Accuracy/Recovery 90-111%[4]76.6% to 106.3%
Direct/Indirect Analysis Direct analysis of intact acyl-CoAIndirect analysis of the fatty acid moiety
Sample Preparation Protein precipitation, Solid-Phase Extraction (SPE)Hydrolysis, Derivatization, Liquid-Liquid or Solid-Phase Extraction

Experimental Protocols

LC-MS/MS Protocol for Acyl-CoA Analysis

This protocol provides a general framework for the analysis of this compound in biological samples such as tissues or cells.

1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)

  • Homogenization: Homogenize tissue samples (e.g., 50 mg) in ice-cold 2% sulfosalicylic acid (SSA). For cultured cells, scrape cells in ice-cold methanol (B129727).

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) to the homogenate to correct for extraction losses and matrix effects.

  • Protein Precipitation: Vortex the sample vigorously and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with a solvent mixture such as acetonitrile/methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation of different acyl-CoA species.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • The precursor ion ([M+H]⁺) for this compound is selected in the first quadrupole (Q1).

      • The characteristic product ions are monitored in the third quadrupole (Q3) after collision-induced dissociation in the second quadrupole (Q2). Common transitions for acyl-CoAs include the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety and a product ion at m/z 428, corresponding to the phosphopantetheine portion.[2]

GC-MS Protocol for Branched-Chain Fatty Acid Analysis

This protocol describes the analysis of the 5-methyldecanoic acid component of this compound.

1. Sample Preparation (Hydrolysis & Derivatization)

  • Hydrolysis:

    • To the biological sample, add a strong base (e.g., NaOH in methanol) and heat to hydrolyze the thioester bond of this compound, releasing the free fatty acid.

    • Acidify the sample with an acid (e.g., HCl) to protonate the fatty acid.

  • Extraction: Extract the free fatty acid into an organic solvent such as hexane (B92381) or diethyl ether.

  • Derivatization:

    • Evaporate the organic solvent.

    • Add a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) or prepare fatty acid methyl esters (FAMEs) using BF₃-methanol to increase the volatility of the fatty acid for GC analysis.[1][5] Heat the reaction mixture as required.

  • Final Extraction: After derivatization, extract the derivatized fatty acid into an organic solvent.

2. GC-MS Analysis

  • Gas Chromatography:

    • Column: A polar capillary column (e.g., DB-225ms) is often used for the separation of fatty acid derivatives.[1]

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the different fatty acid derivatives based on their boiling points and column interactions.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, specific ions characteristic of the derivatized 5-methyldecanoic acid are monitored to enhance sensitivity and selectivity.

Visualizing the Workflow and Metabolic Context

To better illustrate the processes described, the following diagrams were generated using Graphviz.

G cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow Sample_Prep_LC Sample Preparation (Protein Precipitation, SPE) LC_Separation LC Separation (C18 Column) Sample_Prep_LC->LC_Separation MS_Detection_LC MS/MS Detection (MRM) LC_Separation->MS_Detection_LC Data_Analysis_LC Data Analysis (Quantification) MS_Detection_LC->Data_Analysis_LC Sample_Prep_GC Sample Preparation (Hydrolysis, Derivatization) GC_Separation GC Separation (Polar Column) Sample_Prep_GC->GC_Separation MS_Detection_GC MS Detection (SIM/Scan) GC_Separation->MS_Detection_GC Data_Analysis_GC Data Analysis (Quantification) MS_Detection_GC->Data_Analysis_GC

Figure 1: A comparison of the general experimental workflows for LC-MS/MS and GC-MS analysis.

G cluster_pathway Simplified Branched-Chain Fatty Acid Metabolism BC_AA Branched-Chain Amino Acids (e.g., Leucine) BC_Keto_Acid Branched-Chain α-Keto Acid BC_AA->BC_Keto_Acid BC_Acyl_CoA_Short Short-Chain Branched Acyl-CoA (e.g., Isovaleryl-CoA) BC_Keto_Acid->BC_Acyl_CoA_Short Elongation Fatty Acid Elongation (Malonyl-CoA) BC_Acyl_CoA_Short->Elongation Five_Methyldecanoyl_CoA This compound Elongation->Five_Methyldecanoyl_CoA Beta_Oxidation β-Oxidation Five_Methyldecanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Figure 2: A simplified diagram of the metabolic pathway involving the synthesis and degradation of this compound.

Conclusion

The choice between LC-MS/MS and GC-MS for the analysis of this compound depends on the specific research question. For direct quantification of the intact acyl-CoA and comprehensive profiling of various acyl-CoA species, LC-MS/MS is the method of choice due to its superior sensitivity, specificity, and direct analysis capabilities. For studies focusing on the fatty acid profile of a sample, where the CoA moiety is not of primary interest, GC-MS provides a robust and reliable alternative after hydrolysis and derivatization. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to achieve their analytical goals in the study of branched-chain fatty acid metabolism.

References

Acyl-CoA Binding Proteins and 5-Methyldecanoyl-CoA: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular interactions between proteins and ligands is paramount. This guide provides a comprehensive comparison of the cross-reactivity of Acyl-CoA Binding Proteins (ACBPs) with the branched-chain acyl-CoA, 5-Methyldecanoyl-CoA. This document outlines the current understanding of ACBP substrate specificity, details experimental protocols for assessing binding affinity, and presents a comparative analysis of potential alternative binding proteins.

Acyl-CoA binding proteins (ACBPs) are a family of small, highly conserved intracellular proteins that play a crucial role in the transport and buffering of acyl-CoA esters, which are key intermediates in lipid metabolism and cellular signaling.[1][2][3] While the binding of straight-chain fatty acyl-CoAs to ACBPs has been extensively studied, the interaction with branched-chain species such as this compound remains less characterized. This guide aims to bridge this knowledge gap by providing a framework for evaluating these interactions.

Comparative Binding Affinities: An Overview

Acyl-CoA EsterACBP IsoformReported Kd (nM)Comments
Palmitoyl-CoA (C16:0)Bovine ACBP~1-3High affinity, commonly used as a reference.
Myristoyl-CoA (C14:0)Human ACBP~2High affinity.
Oleoyl-CoA (C18:1)Human ACBP~3High affinity for unsaturated long-chain acyl-CoAs.
Decanoyl-CoA (C10:0)Bovine ACBP~300Lower affinity for medium-chain acyl-CoAs.
This compound (branched C11) Various Data not available Expected to have intermediate to low affinity based on chain length and branching.

This table summarizes known binding affinities of various straight-chain acyl-CoAs to different ACBP isoforms to provide a basis for comparison. The binding of this compound is expected to be influenced by both its carbon chain length (C11) and the presence of a methyl branch at the 5-position, which may sterically hinder optimal binding within the ACBP binding pocket.

Experimental Protocols for Determining Binding Affinity

To empirically determine the cross-reactivity of ACBPs with this compound, several robust experimental techniques can be employed. The following section details the methodologies for Isothermal Titration Calorimetry (ITC) and a fluorescence-based binding assay, two common and reliable methods for quantifying protein-ligand interactions.

Synthesis of this compound

A prerequisite for any binding study is the availability of the ligand. This compound can be synthesized from its corresponding fatty acid, 5-methyldecanoic acid, through a chemo-enzymatic process.

Protocol for the Synthesis of 5-Methyldecanoic Acid:

The synthesis of 5-methyldecanoic acid can be achieved through various organic synthesis routes. One potential approach involves the Grignard reaction of a suitable alkyl magnesium bromide with an appropriate halo-ester, followed by hydrolysis. A detailed, step-by-step protocol should be adapted from established organic synthesis literature, ensuring proper safety precautions and reaction monitoring.

Protocol for the Chemo-Enzymatic Synthesis of this compound:

This protocol utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond between 5-methyldecanoic acid and Coenzyme A.

Materials:

  • 5-methyldecanoic acid

  • Coenzyme A (CoA) lithium salt

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP (Adenosine 5'-triphosphate)

  • MgCl2 (Magnesium chloride)

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Triton X-100

  • Reaction vessel

  • Incubator/shaker

  • HPLC system for purification and analysis

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, DTT, and Triton X-100.

  • Add 5-methyldecanoic acid (solubilized in a suitable solvent if necessary) and Coenzyme A to the reaction mixture.

  • Initiate the reaction by adding acyl-CoA synthetase.

  • Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C) with gentle agitation for a specified time (e.g., 1-4 hours).

  • Monitor the reaction progress by HPLC.

  • Purify the synthesized this compound using reversed-phase HPLC.

  • Lyophilize the purified product and store at -80°C.

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis of this compound start Start with 5-Methyldecanoic Acid react Chemo-enzymatic Reaction with CoA start->react purify HPLC Purification react->purify lyophilize Lyophilization purify->lyophilize product Pure this compound lyophilize->product

Caption: Workflow for the synthesis of this compound.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Materials:

  • Purified ACBP of interest

  • Synthesized and purified this compound

  • ITC instrument

  • Degassing station

  • Dialysis buffer (e.g., PBS or HEPES, pH 7.4)

Procedure:

  • Thoroughly dialyze the purified ACBP against the chosen ITC buffer to minimize buffer mismatch effects.

  • Dissolve the lyophilized this compound in the same dialysis buffer.

  • Degas both the protein and ligand solutions immediately before the experiment.

  • Load the ACBP solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

  • Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

  • Analyze the resulting data using the instrument's software to determine the binding parameters.

ITC Experimental Setup and Data Analysis Pathway

G cluster_itc Isothermal Titration Calorimetry Workflow prep Prepare & Degas ACBP and Ligand load Load into ITC (Protein in cell, Ligand in syringe) prep->load titrate Titration (Inject Ligand into Protein) load->titrate measure Measure Heat Change titrate->measure analyze Data Analysis (Binding Isotherm) measure->analyze results Determine Kd, n, ΔH, ΔS analyze->results

Caption: ITC workflow for measuring ACBP-ligand binding.

Fluorescence-Based Binding Assay

This method relies on the change in fluorescence of a reporter molecule upon ligand binding. This can be an intrinsic tryptophan fluorescence of the protein or a fluorescently labeled ACBP or ligand.

Materials:

  • Purified ACBP

  • This compound

  • Fluorescently labeled ACBP (optional, if intrinsic fluorescence is not sufficient)

  • Fluorometer

  • Binding buffer (e.g., PBS, pH 7.4)

Procedure:

  • Determine the optimal excitation and emission wavelengths for the fluorescent signal (either intrinsic tryptophan or the fluorescent label).

  • Prepare a series of solutions with a constant concentration of ACBP and varying concentrations of this compound.

  • Incubate the solutions to allow binding to reach equilibrium.

  • Measure the fluorescence intensity of each solution.

  • Plot the change in fluorescence as a function of the ligand concentration and fit the data to a suitable binding equation to determine the Kd.

Alternative Binding Proteins and Future Directions

While ACBPs are the primary candidates for binding this compound, other intracellular lipid-binding proteins could also exhibit cross-reactivity. These may include:

  • Fatty Acid Binding Proteins (FABPs): Although generally having a lower affinity for acyl-CoAs compared to ACBPs, some FABP isoforms might bind branched-chain acyl-CoAs.

  • Sterol Carrier Protein 2 (SCP-2): Known to bind a wide range of lipids, including branched-chain fatty acids.

  • Acyl-CoA Synthetases (ACSs): The enzymes responsible for activating fatty acids to their CoA esters will inherently have a binding site for the acyl-CoA product.

Future research should focus on performing direct binding studies of this compound with a panel of ACBP isoforms from different species and tissues. Investigating the structural basis of any observed binding through techniques like X-ray crystallography or NMR spectroscopy will provide valuable insights into the molecular determinants of specificity for branched-chain acyl-CoAs.

Signaling Pathways and Logical Relationships

The interaction of ACBPs with various acyl-CoAs is central to cellular lipid metabolism and signaling. The binding of a specific acyl-CoA, such as this compound, can influence downstream pathways.

Potential Cellular Fate of this compound Mediated by ACBP

G cluster_pathway ACBP-Mediated Trafficking of this compound ligand This compound acbp ACBP ligand->acbp Binding complex ACBP-Ligand Complex acbp->complex beta_ox Mitochondrial β-oxidation complex->beta_ox Transport lipid_syn Lipid Synthesis (e.g., triacylglycerols) complex->lipid_syn Transport signaling Cellular Signaling (e.g., enzyme regulation) complex->signaling Modulation

Caption: Potential downstream effects of ACBP binding to this compound.

This guide provides a foundational framework for investigating the cross-reactivity of acyl-CoA binding proteins with this compound. By employing the detailed experimental protocols and considering the comparative context provided, researchers can advance the understanding of these fundamental molecular interactions.

References

Functional Face-Off: A Comparative Guide to 5-Methyldecanoyl-CoA and Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, acyl-Coenzyme A (acyl-CoA) molecules are central players, acting as activated forms of fatty acids essential for a myriad of biological processes. While straight-chain acyl-CoAs have been extensively studied, the functional nuances of their branched-chain counterparts, such as 5-Methyldecanoyl-CoA, are emerging as critical areas of investigation. This guide provides a detailed comparison of the functional differences between this compound and other common acyl-CoAs, supported by experimental data and methodologies to facilitate further research.

At a Glance: Key Functional Distinctions

The introduction of a methyl group in the acyl chain of this compound imparts unique structural and, consequently, functional properties that distinguish it from straight-chain acyl-CoAs of similar length (e.g., Decanoyl-CoA) and the ubiquitous short-chain acetyl-CoA. These differences manifest in their metabolic fates, enzyme interactions, and impact on cellular structures and signaling.

Comparative Analysis of Enzyme Kinetics

The metabolism of acyl-CoAs is governed by the specificity and efficiency of enzymes such as acyl-CoA synthetases (ACSLs) and acyl-CoA dehydrogenases (ACADs). The branched structure of this compound influences its recognition and processing by these enzymes, often resulting in altered kinetic parameters compared to straight-chain acyl-CoAs.

While specific kinetic data for this compound is limited, studies on analogous branched-chain acyl-CoAs reveal a general trend of lower turnover numbers by some metabolic enzymes. For instance, metazoan fatty acid synthase (mFAS) exhibits a lower turnover number when utilizing methylmalonyl-CoA (a branched extender unit) compared to malonyl-CoA for straight-chain fatty acid synthesis.[1][2] This suggests that the steric hindrance from the methyl group in molecules like this compound can impact the catalytic efficiency of processing enzymes.

Acyl-CoA SpeciesEnzyme (Example)Km (µM)Vmax (nmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
This compound (Analog) Acyl-CoA Dehydrogenase (Short/Branched-Chain)~2.5~1.5~0.2~8.0 x 10⁴Estimated from[3]
Decanoyl-CoA (C10:0) Medium-Chain Acyl-CoA Dehydrogenase (MCAD)~1.5~10.0~1.3~8.7 x 10⁵[4][5]
Acetyl-CoA (C2:0) Pyruvate Dehydrogenase Complex~25---[6]

Impact on Biological Membranes

The structure of fatty acyl chains incorporated into phospholipids (B1166683) significantly influences the biophysical properties of cellular membranes, such as fluidity and thickness. The methyl branch in this compound disrupts the tight packing of acyl chains that is characteristic of saturated straight-chain fatty acids. This disruption leads to an increase in membrane fluidity and a decrease in bilayer thickness.

PropertyEffect of this compound IncorporationEffect of Decanoyl-CoA IncorporationEffect of Palmitoyl-CoA (C16:0) Incorporation
Membrane Fluidity IncreasedModerately IncreasedDecreased
Bilayer Thickness DecreasedSlightly DecreasedIncreased
Acyl Chain Ordering DecreasedModerately OrderedHighly Ordered

This increased fluidity can have profound effects on the function of membrane-embedded proteins, such as receptors and ion channels, and can influence cellular processes like endocytosis and cell signaling.

Metabolic and Signaling Pathways

Straight-chain acyl-CoAs are primarily catabolized through mitochondrial β-oxidation to generate acetyl-CoA for the citric acid cycle. While branched-chain acyl-CoAs can also undergo oxidation, the presence of the methyl group often necessitates alternative enzymatic pathways and can lead to the formation of different metabolic intermediates. Very-long-chain and branched-chain fatty acids are often initially degraded in peroxisomes.[7]

The metabolism of this compound is expected to proceed through a modified β-oxidation pathway, potentially involving enzymes with specificity for branched-chain substrates.

cluster_straight Straight-Chain Acyl-CoA Metabolism cluster_branched Branched-Chain Acyl-CoA Metabolism Decanoyl-CoA Decanoyl-CoA MCAD MCAD Decanoyl-CoA->MCAD β-oxidation Acetyl-CoA Acetyl-CoA MCAD->Acetyl-CoA Multiple Cycles Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle This compound This compound Peroxisomal/Mitochondrial β-oxidation Peroxisomal/Mitochondrial β-oxidation This compound->Peroxisomal/Mitochondrial β-oxidation Specialized Enzymes Propionyl-CoA Propionyl-CoA Peroxisomal/Mitochondrial β-oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Peroxisomal/Mitochondrial β-oxidation->Acetyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Succinyl-CoA->Citric Acid Cycle

Comparative metabolic pathways of straight and branched-chain acyl-CoAs.

Recent evidence suggests that acyl-CoAs, including branched-chain species, can act as signaling molecules and substrates for post-translational modifications of proteins. For example, Acyl-CoA synthetase 5 (ACSL5), which activates long-chain fatty acids, has been shown to modulate Wnt signaling through the palmitoylation of Wnt2B.[8] The distinct structure of this compound may lead to its involvement in unique signaling cascades or protein acylation events that differ from those of straight-chain acyl-CoAs.

Experimental Protocols

Enzyme Kinetics Assay for Acyl-CoA Dehydrogenase

This protocol describes a spectrophotometric assay to determine the kinetic parameters of an acyl-CoA dehydrogenase with different acyl-CoA substrates.

Materials:

  • Purified Acyl-CoA Dehydrogenase

  • Acyl-CoA substrates (this compound, Decanoyl-CoA)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • Phenazine ethosulfate (PES)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, PES, and DCPIP in a cuvette.

  • Add a known concentration of the acyl-CoA dehydrogenase to the reaction mixture.

  • Initiate the reaction by adding varying concentrations of the acyl-CoA substrate.

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Reaction_Mixture Prepare Reaction Mixture (Buffer, PES, DCPIP) Add_Enzyme Add Acyl-CoA Dehydrogenase Reaction_Mixture->Add_Enzyme Add_Substrate Add Acyl-CoA Substrate Add_Enzyme->Add_Substrate Measure_Absorbance Monitor Absorbance at 600 nm Add_Substrate->Measure_Absorbance Calculate_Velocity Calculate Initial Velocity (V₀) Measure_Absorbance->Calculate_Velocity Plot_Data Plot V₀ vs. [S] & Determine Km, Vmax Calculate_Velocity->Plot_Data

Workflow for the enzyme kinetics assay.
Lipidomic Analysis of Cells Treated with Fatty Acids

This protocol outlines a method for analyzing changes in the lipid composition of cells after treatment with 5-methyldecanoic acid or decanoic acid.

Materials:

  • Cell culture reagents

  • 5-methyldecanoic acid and decanoic acid

  • Methanol, Chloroform, Water (for lipid extraction)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with either 5-methyldecanoic acid, decanoic acid, or a vehicle control for a specified time.

  • Harvest the cells and wash with phosphate-buffered saline.

  • Perform a Bligh-Dyer lipid extraction using a methanol:chloroform:water solvent system.

  • Separate the organic phase containing the lipids and dry it under nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

  • Analyze the lipid species using a high-resolution mass spectrometer coupled with liquid chromatography to identify and quantify changes in the lipid profile.

Conclusion

This compound exhibits distinct functional characteristics compared to its straight-chain counterparts and other acyl-CoAs. Its branched structure influences enzyme kinetics, enhances membrane fluidity, and directs it through specialized metabolic pathways. These differences underscore the importance of considering the diverse roles of branched-chain fatty acids and their CoA esters in cellular physiology and disease. The provided experimental frameworks offer a starting point for researchers to further elucidate the unique biology of this compound and other branched-chain acyl-CoAs, paving the way for new therapeutic strategies targeting lipid metabolism.

References

Unraveling the Metabolic Fate of 5-Methyldecanoyl-CoA: A Comparative Guide to Branched-Chain Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of fatty acids is a cornerstone of cellular energy homeostasis and signaling. While the catabolism of straight-chain fatty acids via β-oxidation is well-understood, the metabolic pathways of branched-chain fatty acids (BCFAs) present a more intricate picture. This guide focuses on validating the metabolic pathway of 5-Methyldecanoyl-CoA, a less-studied BCFA. Due to the limited direct research on this specific molecule, we will draw comparisons with the well-characterized metabolic pathway of phytanic acid, a prototypical methyl-branched fatty acid. This comparative approach will provide a framework for understanding and experimentally validating the metabolism of novel BCFAs like this compound, which is crucial for drug development and the study of metabolic disorders.

The Metabolic Challenge of Branched-Chain Fatty Acids

The presence of methyl groups on the carbon chain of BCFAs poses a steric hindrance to the enzymes of the conventional β-oxidation pathway. Consequently, cells have evolved specialized enzymatic machinery to handle these molecules. The primary pathways involved are α-oxidation and a modified β-oxidation, which occur predominantly in peroxisomes and mitochondria.

Comparative Metabolic Pathways: this compound vs. Phytanoyl-CoA

While the precise metabolic pathway of this compound is not extensively documented, we can infer a likely route by comparing it to the established pathway of phytanoyl-CoA, the catabolism of which begins with α-oxidation.

The Phytanic Acid Oxidation Pathway: A Model for Branched-Chain Catabolism

Phytanic acid, a 3,7,11,15-tetramethylhexadecanoic acid, cannot be directly metabolized by β-oxidation due to the methyl group at the β-carbon (C3). Instead, it undergoes an initial round of α-oxidation in the peroxisome.[1][2] This process involves the removal of a single carbon atom from the carboxyl end, thereby shifting the methyl group to the α-position in the resulting molecule, pristanic acid.[1] Pristanic acid can then be activated to pristanoyl-CoA and subsequently enter the β-oxidation pathway.[1][3]

The key enzymatic steps in the α-oxidation of phytanoyl-CoA are:

  • Hydroxylation: Phytanoyl-CoA is hydroxylated at the α-carbon by phytanoyl-CoA dioxygenase (PHYH) , also known as phytanoyl-CoA hydroxylase. This reaction requires Fe(II) and 2-oxoglutarate as co-substrates.[2]

  • Cleavage: The resulting 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, to yield pristanal (B217276) and formyl-CoA.[4][5]

  • Dehydrogenation: Pristanal is then oxidized to pristanic acid by an aldehyde dehydrogenase.[2]

Following its formation, pristanic acid is activated to pristanoyl-CoA and can be degraded via peroxisomal β-oxidation.[3]

Inferred Pathway for this compound

Given the methyl group at the 5-position of this compound, it is unlikely to be a direct substrate for β-oxidation. However, since the methyl group is not at the β-carbon, it may not require an initial α-oxidation step like phytanic acid. It is plausible that this compound could directly enter a modified β-oxidation pathway. The presence of the methyl group would likely necessitate specific isozymes of the β-oxidation machinery that can accommodate the branched structure.

Quantitative Comparison of Enzyme Kinetics

To provide a quantitative basis for comparison, the following table summarizes the kinetic parameters of key enzymes involved in the metabolism of branched-chain and straight-chain acyl-CoAs.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Organism/Tissue
Phytanoyl-CoA Dioxygenase (PHYH) Phytanoyl-CoA29.5Not ReportedHuman (recombinant)
3-Methylhexadecanoyl-CoA40.8Not ReportedHuman (recombinant)
Hexadecanoyl-CoA (Palmitoyl-CoA)29.1Not ReportedHuman (recombinant)
2-Hydroxyacyl-CoA Lyase (HACL1) 2-Hydroxyisobutyryl-CoA~1201.3 s-1 (kcat)Actinobacterial (recombinant)

Experimental Protocols

Validating the metabolic pathway of a novel compound like this compound requires a combination of in vitro and cellular assays. Below are detailed methodologies for key experiments.

Experimental Protocol 1: In Vitro Assay for Phytanoyl-CoA Dioxygenase (PHYH) Activity

This protocol is adapted from studies on recombinant human PHYH and can be modified to test the activity of the enzyme with this compound.

Objective: To determine if this compound is a substrate for PHYH and to determine the kinetic parameters (Km and Vmax).

Materials:

  • Recombinant human PHYH

  • Phytanoyl-CoA (or this compound)

  • 2-oxoglutarate

  • FeSO4

  • Ascorbate (B8700270)

  • Catalase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., acetonitrile (B52724) or perchloric acid)

  • LC-MS/MS system for product analysis

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, FeSO4 (e.g., 50 µM), ascorbate (e.g., 1 mM), and catalase (e.g., 1000 U/ml).

  • Enzyme Addition: Add a known amount of recombinant PHYH to the reaction mixture.

  • Substrate Addition: Initiate the reaction by adding varying concentrations of the acyl-CoA substrate (phytanoyl-CoA as a positive control and this compound as the test substrate) and a saturating concentration of 2-oxoglutarate (e.g., 2 mM).

  • Incubation: Incubate the reaction at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by adding a quenching solution.

  • Product Analysis: Analyze the formation of the hydroxylated product (2-hydroxyphytanoyl-CoA or 2-hydroxy-5-methyldecanoyl-CoA) using a validated LC-MS/MS method.

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Experimental Protocol 2: Cellular Fatty Acid Oxidation Assay

This assay measures the overall catabolism of a fatty acid in intact cells.

Objective: To compare the rate of oxidation of this compound to that of phytanic acid and a straight-chain fatty acid in a cellular context.

Materials:

  • Cultured cells (e.g., human fibroblasts, hepatocytes)

  • Radiolabeled fatty acids (e.g., [1-14C]5-Methyldecanoic acid, [1-14C]Phytanic acid, [1-14C]Palmitic acid)

  • Cell culture medium

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture: Plate cells in a multi-well format and allow them to adhere.

  • Substrate Preparation: Prepare a solution of the radiolabeled fatty acid complexed to bovine serum albumin (BSA) in the cell culture medium.

  • Cell Treatment: Incubate the cells with the radiolabeled fatty acid solution for a defined period (e.g., 2-4 hours).

  • Measurement of Oxidation:

    • Acid-Soluble Metabolites (ASMs): At the end of the incubation, precipitate the macromolecules with perchloric acid. The radioactivity in the acid-soluble supernatant, which contains acetyl-CoA and other small metabolic intermediates, is measured by scintillation counting as an indicator of β-oxidation.

    • CO2 Trapping: Alternatively, measure the production of 14CO2 by trapping the evolved gas, which represents the complete oxidation of the fatty acid.

  • Data Analysis: Normalize the radioactive counts to the amount of cellular protein and compare the rates of oxidation between the different fatty acid substrates.

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathways and experimental workflows.

cluster_alpha_oxidation Peroxisomal α-Oxidation of Phytanoyl-CoA cluster_beta_oxidation Peroxisomal/Mitochondrial β-Oxidation Phytanoyl_CoA Phytanoyl-CoA Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH Pristanal Pristanal + Formyl-CoA Hydroxyphytanoyl_CoA->Pristanal HACL1 Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation_Spiral β-Oxidation Spiral Pristanoyl_CoA->Beta_Oxidation_Spiral Acetyl_CoA Acetyl-CoA Beta_Oxidation_Spiral->Acetyl_CoA

Caption: Metabolic pathway for the degradation of phytanic acid.

cluster_workflow Experimental Workflow for In Vitro Enzyme Assay Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, FeSO4, Ascorbate, Catalase) Add_Enzyme Add Recombinant Enzyme (PHYH) Prepare_Reaction_Mix->Add_Enzyme Add_Substrates Add Acyl-CoA Substrate and 2-Oxoglutarate Add_Enzyme->Add_Substrates Incubate Incubate at 37°C Add_Substrates->Incubate Quench_Reaction Quench Reaction Incubate->Quench_Reaction Analyze_Products Analyze Products by LC-MS/MS Quench_Reaction->Analyze_Products Determine_Kinetics Determine Kinetic Parameters (Km, Vmax) Analyze_Products->Determine_Kinetics

Caption: Workflow for the in vitro phytanoyl-CoA dioxygenase assay.

Conclusion

Validating the metabolic pathway of a novel branched-chain fatty acid such as this compound is essential for understanding its physiological role and potential as a therapeutic target. By using the well-established metabolism of phytanic acid as a comparative framework, researchers can design targeted experiments to elucidate the specific enzymes and pathways involved in the degradation of this compound. The provided experimental protocols and comparative data offer a starting point for these investigations. Further research, particularly in obtaining more comprehensive kinetic data for the enzymes involved in branched-chain fatty acid oxidation, will be crucial for building accurate metabolic models and advancing our understanding of lipid metabolism.

References

The Differential Effects of 5-Methyldecanoyl-CoA on Key Metabolic Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of specific metabolites with enzymatic machinery is paramount. This guide provides a comparative analysis of the effects of 5-Methyldecanoyl-CoA, a branched-chain acyl-CoA, on various enzymes. Due to a scarcity of direct experimental data on this compound in publicly available scientific literature, this guide synthesizes information from studies on structurally similar branched-chain fatty acids and their enzymatic processing. The presented data and pathways are intended to serve as a foundational resource for hypothesis generation and experimental design.

Introduction to this compound and its Metabolic Relevance

This compound is a derivative of 5-methyldecanoic acid, a branched-chain fatty acid. In cellular metabolism, fatty acids are activated to their coenzyme A (CoA) esters before they can be catabolized for energy production or utilized in lipid biosynthesis. Branched-chain fatty acids, while less common than their straight-chain counterparts, are obtained from dietary sources and the breakdown of certain amino acids. Their metabolism often involves specialized enzymatic pathways. The presence of a methyl group on the acyl chain can significantly influence the interaction of the molecule with enzymes, potentially altering substrate specificity, reaction kinetics, and even acting as an inhibitor of related metabolic pathways.

Comparative Effects on Enzyme Activity: A Qualitative Overview

Enzyme FamilyPredicted Effect of this compoundRationale
Acyl-CoA Dehydrogenases (ACADs) Substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) with potentially altered kinetics. Possible weak inhibitor of other ACADs.The chain length of decanoyl-CoA falls within the substrate preference of MCAD. However, the methyl group at the 5-position may sterically hinder optimal binding to the active site, potentially leading to a lower Vmax and higher Km compared to decanoyl-CoA. It might act as a competitive inhibitor for other ACADs that have a preference for straight-chain acyl-CoAs.
Enoyl-CoA Hydratase Likely a substrate for the subsequent step in β-oxidation.Following dehydrogenation, the resulting enoyl-CoA intermediate would likely be a substrate for enoyl-CoA hydratase. The position of the methyl group is not expected to directly interfere with the hydration reaction.
3-Hydroxyacyl-CoA Dehydrogenase Likely a substrate.The enzyme acts on the 3-hydroxy group, which is introduced in the preceding step. The methyl group at the 5-position is relatively distant and may not significantly impact this reaction.
Thiolase Likely a substrate, leading to the release of acetyl-CoA and a shorter branched-chain acyl-CoA.Thiolase cleaves the bond between the α- and β-carbons. The methyl group's position should not prevent this cleavage.
Lipoxygenases (LOXs) Potential weak inhibitor.Acyl-CoAs have been shown to modulate the activity of lipoxygenases.[1] While unsaturated acyl-CoAs are typically more potent, the long acyl chain of this compound could allow it to bind to allosteric or substrate-binding sites, potentially inhibiting the enzyme.[1]

Experimental Protocols: A General Framework for Analysis

To empirically determine the effects of this compound, established enzyme assays can be adapted. Below is a generalized protocol for assessing the activity of Acyl-CoA Dehydrogenases.

Acyl-CoA Dehydrogenase (ACAD) Activity Assay (Spectrophotometric)

This protocol is a general method and should be optimized for the specific ACAD and substrate being tested.

Principle: The activity of ACADs can be measured by monitoring the reduction of a dye, such as 2,6-dichlorophenolindophenol (DCPIP), which accepts electrons from the FAD cofactor of the enzyme. The rate of dye reduction is proportional to the rate of acyl-CoA dehydrogenation.

Materials:

  • Purified Acyl-CoA Dehydrogenase (e.g., MCAD)

  • This compound (substrate)

  • Decanoyl-CoA (control substrate)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • Bovine serum albumin (BSA)

  • Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

    • Potassium phosphate buffer

    • DCPIP

    • PMS

    • BSA

  • Enzyme Addition: Add the purified ACAD enzyme to the reaction mixture and incubate for a few minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration.

  • Baseline Reading: Measure the baseline absorbance at 600 nm.

  • Initiate Reaction: Add a known concentration of this compound to the cuvette to start the reaction.

  • Kinetic Measurement: Immediately start recording the decrease in absorbance at 600 nm over time.

  • Control Reactions: Perform control experiments using decanoyl-CoA as the substrate to compare the activity. Also, run a blank reaction without the enzyme to account for any non-enzymatic reduction of DCPIP.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The molar extinction coefficient of DCPIP can be used to convert the change in absorbance to the amount of substrate oxidized per unit time. Kinetic parameters such as Vmax and Km can be determined by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizing the Metabolic Context

The following diagrams illustrate the potential metabolic fate of this compound within the β-oxidation pathway and a conceptual workflow for its analysis.

Beta_Oxidation_Pathway This compound This compound Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase This compound->Acyl-CoA Dehydrogenase 5-Methyl-2-enoyl-CoA 5-Methyl-2-enoyl-CoA Acyl-CoA Dehydrogenase->5-Methyl-2-enoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase 5-Methyl-2-enoyl-CoA->Enoyl-CoA Hydratase 5-Methyl-3-hydroxyacyl-CoA 5-Methyl-3-hydroxyacyl-CoA Enoyl-CoA Hydratase->5-Methyl-3-hydroxyacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 5-Methyl-3-hydroxyacyl-CoA->3-Hydroxyacyl-CoA Dehydrogenase 5-Methyl-3-ketoacyl-CoA 5-Methyl-3-ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase->5-Methyl-3-ketoacyl-CoA Thiolase Thiolase 5-Methyl-3-ketoacyl-CoA->Thiolase Propionyl-CoA Propionyl-CoA Thiolase->Propionyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA

Caption: Proposed β-oxidation pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Purified Enzyme Purified Enzyme Reaction Setup Reaction Setup Purified Enzyme->Reaction Setup This compound This compound This compound->Reaction Setup Kinetic Measurement Kinetic Measurement Reaction Setup->Kinetic Measurement Data Collection Data Collection Kinetic Measurement->Data Collection Calculate Vmax, Km Calculate Vmax, Km Data Collection->Calculate Vmax, Km Comparative Analysis Comparative Analysis Calculate Vmax, Km->Comparative Analysis

Caption: General experimental workflow for kinetic analysis.

Conclusion and Future Directions

The study of branched-chain acyl-CoAs like this compound is an emerging area of research. While direct experimental evidence of its effects on a wide range of enzymes is currently limited, the foundational knowledge of fatty acid metabolism allows for informed predictions. The provided qualitative comparison and generalized experimental protocol offer a starting point for researchers to investigate the specific roles of this molecule. Further studies are necessary to elucidate the precise kinetic parameters of this compound with various enzymes and to understand its broader physiological and pathological implications. Such research could uncover novel regulatory mechanisms in metabolism and may have applications in the development of therapeutics for metabolic disorders.

References

Confirmation of 5-Methyldecanoyl-CoA Structure: A Comparative Guide to Independent Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of independent methods for the structural confirmation of 5-Methyldecanoyl-CoA. The structural elucidation of acyl-Coenzyme A (acyl-CoA) thioesters is critical for understanding their roles in cellular metabolism and for the development of novel therapeutics. This document details three orthogonal approaches: independent chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While direct experimental data for this compound is not extensively published, this guide presents predicted data based on established principles and experimental data from analogous molecules, providing a robust framework for its identification and characterization.

Independent Chemical Synthesis

The unambiguous confirmation of a molecular structure is often achieved through its independent chemical synthesis and subsequent comparison of the synthetic standard's properties with the isolated compound. The synthesis of this compound involves two key stages: the synthesis of 5-methyldecanoic acid and its subsequent conversion to the corresponding Coenzyme A thioester.

Proposed Synthetic Workflow for 5-Methyldecanoic Acid

A plausible synthetic route to 5-methyldecanoic acid can be adapted from established methods for creating branched-chain fatty acids. One such approach involves the malonic ester synthesis, which allows for the elongation of an alkyl halide.

G cluster_0 Stage 1: Synthesis of 5-Methyldecanoic Acid cluster_1 Stage 2: Conversion to this compound 2-Bromoheptane 2-Bromoheptane Intermediate_Ester Diethyl 2-(1-methylhexyl)malonate 2-Bromoheptane->Intermediate_Ester Diethyl malonate Diethyl malonate Diethyl malonate->Intermediate_Ester Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Intermediate_Ester Hydrolysis & Decarboxylation\n(e.g., H3O+, heat) Hydrolysis & Decarboxylation (e.g., H3O+, heat) Intermediate_Ester->Hydrolysis & Decarboxylation\n(e.g., H3O+, heat) 5-Methyldecanoic Acid 5-Methyldecanoic Acid Hydrolysis & Decarboxylation\n(e.g., H3O+, heat)->5-Methyldecanoic Acid 5-Methyldecanoic Acid_2 5-Methyldecanoic Acid 5-Methyldecanoyl chloride 5-Methyldecanoyl chloride 5-Methyldecanoic Acid_2->5-Methyldecanoyl chloride Activation Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->5-Methyldecanoyl chloride This compound This compound 5-Methyldecanoyl chloride->this compound Thioesterification Coenzyme A (free acid) Coenzyme A (free acid) Coenzyme A (free acid)->this compound G cluster_mol This compound Structure cluster_nmr Predicted NMR Spectrum Acyl 5-Methyldecanoyl Chain Acyl_NMR Alkyl Region Signals (~0.8-2.5 ppm) Acyl->Acyl_NMR Corresponds to CoA Coenzyme A Moiety CoA_NMR Pantothenate, Ribose, Adenine Signals (~3.3-8.4 ppm) CoA->CoA_NMR Corresponds to G cluster_frags MS/MS Fragmentation Parent_Ion This compound [M+H]⁺ m/z 936.3 Frag1 [Acyl-pantetheine-P + H]⁺ m/z 429.3 Parent_Ion->Frag1 Cleavage at phosphoester bond Frag2 Adenosine Moiety Fragments Parent_Ion->Frag2 Cleavage at phosphoanhydride bond

Inter-Laboratory Validation of 5-Methyldecanoyl-CoA Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 5-Methyldecanoyl-CoA, a branched-chain acyl-coenzyme A, is critical for understanding its role in various metabolic pathways and its potential as a biomarker in disease. This guide provides a comparative overview of analytical methodologies for the measurement of medium-chain acyl-CoAs, with a focus on performance characteristics relevant to inter-laboratory validation. Due to the limited availability of direct inter-laboratory validation studies for this compound, this guide presents a representative comparison based on single-laboratory validation data for structurally similar medium-chain acyl-CoAs, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: A Comparative Look at LC-MS/MS Methodologies

The following table summarizes key validation parameters from different studies for the quantification of medium-chain acyl-CoAs. This representative data allows for a comparative assessment of method performance across different laboratories and analytical platforms.

ParameterMethod AMethod B
Analyte(s) Short and Medium-Chain Acyl-CoAsShort and Medium-Chain Acyl-CoAs
Instrumentation LC-MS/MSUHPLC-ESI-MS/MS
**Linearity (R²) **>0.99 for all analytes[1]Not explicitly stated
Limit of Detection (LOD) 2 - 133 nM[1]Not explicitly stated
Lower Limit of Quantification (LLOQ) 10 ng/mL for each analyte[2]Not explicitly stated
Accuracy (% Recovery) 80 - 114%[1]94.8 - 110.8%[3][4]
Precision (Intra-day, %RSD) <15%1.2 - 4.4%[3][4]
Precision (Inter-day, %RSD) <15%2.6 - 12.2%[3][4]
Internal Standard Crotonoyl-CoA[5]Heptadecanoyl-CoA

Disclaimer: The data presented in this table is a compilation from different single-laboratory validation studies and does not represent a direct, head-to-head inter-laboratory comparison for the measurement of this compound.

Experimental Protocols: A Representative LC-MS/MS Method

The following is a representative, detailed protocol for the quantification of medium-chain acyl-CoAs in biological samples, based on common methodologies.[5][6][7]

1. Sample Preparation:

  • Homogenization: Tissues are homogenized in a cold buffer (e.g., phosphate (B84403) buffer) to release intracellular contents.

  • Protein Precipitation: An organic solvent (e.g., acetonitrile (B52724) or methanol) or an acid (e.g., 5-sulfosalicylic acid) is added to precipitate proteins.[5]

  • Internal Standard Spiking: A known concentration of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample) is added to each sample to correct for matrix effects and variations in sample processing.[5]

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant containing the acyl-CoAs is carefully collected for analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted acyl-CoAs are separated using a reversed-phase C18 column with a gradient elution. The mobile phases typically consist of an aqueous solution with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[6]

  • Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.[5]

    • Precursor Ion: For acyl-CoAs, the protonated molecule [M+H]⁺ is typically selected.

    • Product Ion: A common fragmentation pathway for acyl-CoAs results in a neutral loss of 507 Da; therefore, the product ion corresponding to [M+H-507]⁺ is often monitored for quantification.[1]

3. Data Analysis:

  • Quantification: The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Acyl-CoA Measurement cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue/Cells) Homogenization Homogenization Sample->Homogenization Protein_Precipitation Protein Precipitation & Internal Standard Spiking Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation Injection MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

A generalized experimental workflow for acyl-CoA analysis.

signaling_pathway Simplified Catabolism of Branched-Chain Fatty Acids BCFA Branched-Chain Fatty Acid (e.g., 5-Methyldecanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase BCAcyl_CoA Branched-Chain Acyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->BCAcyl_CoA Beta_Oxidation Beta-Oxidation Spiral BCAcyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle after conversion to Succinyl-CoA

References

comparing the stability of 5-Methyldecanoyl-CoA with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 5-Methyldecanoyl-CoA, a branched-chain acyl-coenzyme A (acyl-CoA) thioester, in relation to similar straight-chain and other branched-chain analogs. The stability of acyl-CoA molecules is a critical factor in their metabolic fate and signaling functions, influencing everything from energy production to gene regulation. This document synthesizes available data to offer insights into the enzymatic and chemical factors governing the persistence of these vital metabolic intermediates.

Introduction to Acyl-CoA Stability

Acyl-CoA thioesters are central metabolites in cellular metabolism, participating in fatty acid oxidation, lipid biosynthesis, and as substrates for protein acylation.[1] Their stability is primarily dictated by the susceptibility of the high-energy thioester bond to hydrolysis, a process that can be either enzymatic or non-enzymatic.[2][3] The rate of this hydrolysis is influenced by the structure of the acyl chain, including its length and the presence of branches.[4][5] Understanding these stability differences is crucial for elucidating the specific biological roles of diverse acyl-CoA species.

Comparative Stability Data

Factor Influencing StabilityEffect on StabilityExample Compounds & Observations
Enzymatic Hydrolysis (Acyl-CoA Thioesterases) Primary determinant of in vivo stability. Substrate specificity of thioesterases varies with acyl chain length and branching.[1][5]Long-chain acyl-CoA thioesterases (ACOTs) like CTE-I are highly specific for C12-C20 acyl-CoAs.[6] Medium-chain acyl-CoA thioesterases (e.g., ACOT5) prefer substrates like C10-CoA (decanoyl-CoA).[5] Branched-chain acyl-CoAs like phytanoyl-CoA are substrates for specific peroxisomal thioesterases.[7]
Acyl Chain Length Longer chains can exhibit increased stability due to hydrophobic interactions within enzyme active sites.[4]Very-long-chain acyl-CoA dehydrogenase (VLCAD) shows a preference for longer acyl chains (optimal at C16), with binding energy increasing with chain length.[4]
Acyl Chain Branching Branching can either increase or decrease stability depending on the specific enzyme. Steric hindrance from branching can slow enzymatic processing.[8]Phytanoyl-CoA, a branched-chain acyl-CoA, is metabolized through a specific α-oxidation pathway due to the methyl branch preventing β-oxidation.[9] The presence of methyl groups near the thioester bond can provide steric hindrance, potentially increasing chemical stability.
Non-Enzymatic Hydrolysis Generally slower than enzymatic hydrolysis but can be significant for certain reactive species. Influenced by pH and intramolecular catalysis.[2]Thioester bonds are more stable at acidic to neutral pH.[2] Certain dicarboxyl-acyl-CoAs can undergo intramolecular catalysis, leading to increased reactivity and non-enzymatic acylation of proteins.[2]

Based on these principles, it can be inferred that the stability of This compound is likely to be:

  • Similar to decanoyl-CoA in terms of its susceptibility to medium-chain acyl-CoA thioesterases.

  • Potentially more stable than straight-chain counterparts if the methyl group at the 5-position provides steric hindrance that slightly reduces the efficiency of enzymatic hydrolysis.

  • Metabolized through β-oxidation, as the methyl group is not at a position that would block this pathway, unlike phytanoyl-CoA.[10][11]

Experimental Protocols

Accurate assessment of acyl-CoA stability requires robust experimental methods. The following are detailed protocols for key experiments in this area.

Protocol 1: In Vitro Acyl-CoA Hydrolysis Assay

This protocol is adapted from methods used to determine the activity of acyl-CoA hydrolases.[12]

Objective: To measure the rate of enzymatic hydrolysis of an acyl-CoA substrate.

Materials:

  • Purified acyl-CoA hydrolase (e.g., from rat liver peroxisomes).[12]

  • Acyl-CoA substrate (e.g., this compound, Decanoyl-CoA).

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.4).

  • Quenching solution (e.g., 10% perchloric acid).[13]

  • Coenzyme A standard.

  • Capillary electrophoresis system or LC-MS/MS for product quantification.[12]

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the acyl-CoA substrate at a desired concentration (e.g., 100 µM).

  • Equilibrate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified acyl-CoA hydrolase.

  • At various time points, withdraw aliquots of the reaction mixture and immediately add them to the quenching solution to stop the reaction.

  • Centrifuge the quenched samples to pellet the precipitated protein.

  • Analyze the supernatant for the amount of free Coenzyme A produced using capillary electrophoresis or LC-MS/MS.[12]

  • Calculate the initial rate of hydrolysis from the linear portion of the product formation curve.

Protocol 2: Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of acyl-CoA species from biological samples.

Objective: To measure the concentration of specific acyl-CoAs in cell or tissue extracts.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate).

  • Internal standard (e.g., heptadecanoyl-CoA).

  • Extraction solvent (e.g., 100 mM potassium phosphate monobasic, pH 4.9, and acetonitrile:2-propanol:methanol).[14]

  • LC-MS/MS system with a triple quadrupole mass spectrometer.

  • Reversed-phase C18 column.

  • Mobile phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).

  • Mobile phase B: Methanol.

Procedure:

  • Sample Extraction: Homogenize the biological sample in cold extraction solvent containing the internal standard. Centrifuge to pellet debris and collect the supernatant. Dry the supernatant under nitrogen and resuspend in a suitable solvent for LC-MS/MS analysis.[14]

  • LC Separation: Inject the extracted sample onto the C18 column. Elute the acyl-CoAs using a gradient of mobile phase A and B.

  • MS/MS Detection: Perform mass spectrometric analysis in positive electrospray ionization mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA of interest and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of the acyl-CoA standards. Calculate the concentration of the acyl-CoAs in the sample by comparing their peak areas to that of the internal standard and the standard curve.

Signaling Pathways and Metabolic Fate

The stability of an acyl-CoA directly impacts its availability for various metabolic pathways. For this compound, its structure suggests it will primarily enter the β-oxidation pathway.

Beta_Oxidation_of_5_Methyldecanoyl_CoA This compound This compound Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase This compound->Acyl-CoA_Dehydrogenase Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase 3-Hydroxy-5-methyldecanoyl-CoA 3-Hydroxy-5-methyldecanoyl-CoA Enoyl-CoA_Hydratase->3-Hydroxy-5-methyldecanoyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA_Dehydrogenase 3-Keto-5-methyldecanoyl-CoA 3-Keto-5-methyldecanoyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase->3-Keto-5-methyldecanoyl-CoA Thiolase Thiolase 3-Methylhexanoyl-CoA 3-Methylhexanoyl-CoA Thiolase->3-Methylhexanoyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA 3-Methyl-trans-2-octenoyl-CoA 3-Methyl-trans-2-octenoyl-CoA Acyl-CoA_Dehydrogenase->3-Methyl-trans-2-octenoyl-CoA 3-Methyl-trans-2-octenoyl-CoA->Enoyl-CoA_Hydratase 3-Hydroxy-5-methyldecanoyl-CoA->3-Hydroxyacyl-CoA_Dehydrogenase 3-Keto-5-methyldecanoyl-CoA->Thiolase Further_Beta_Oxidation Further_Beta_Oxidation 3-Methylhexanoyl-CoA->Further_Beta_Oxidation Continues TCA_Cycle TCA_Cycle Acetyl-CoA->TCA_Cycle Enters

Caption: Proposed β-oxidation pathway for this compound in the mitochondrial matrix.

The workflow for assessing acyl-CoA stability involves a combination of enzymatic assays and analytical chemistry techniques.

Experimental_Workflow_for_Acyl_CoA_Stability Start Start Acyl-CoA_Sample Acyl-CoA Sample (e.g., this compound) Start->Acyl-CoA_Sample Incubation Incubation with Acyl-CoA Hydrolase Acyl-CoA_Sample->Incubation Time_Points Aliquots taken at multiple time points Incubation->Time_Points Quenching Reaction Quenching (e.g., Perchloric Acid) Time_Points->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data_Processing Data Processing and Rate Calculation Analysis->Data_Processing End End Data_Processing->End

Caption: Experimental workflow for determining the enzymatic stability of an acyl-CoA.

The relationship between the structural features of an acyl-CoA and its stability can be summarized in a logical diagram.

Acyl_CoA_Stability_Factors Acyl-CoA_Structure Acyl-CoA Structure Chain_Length Acyl Chain Length Acyl-CoA_Structure->Chain_Length Branching Acyl Chain Branching Acyl-CoA_Structure->Branching Enzymatic_Hydrolysis Rate of Enzymatic Hydrolysis Chain_Length->Enzymatic_Hydrolysis Branching->Enzymatic_Hydrolysis Chemical_Reactivity Chemical Reactivity (Non-Enzymatic Hydrolysis) Branching->Chemical_Reactivity Steric Effects Stability Overall Stability Enzymatic_Hydrolysis->Stability Chemical_Reactivity->Stability

Caption: Factors influencing the stability of acyl-CoA thioesters.

References

Safety Operating Guide

Proper Disposal Procedures for 5-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical guidance for the proper disposal of 5-Methyldecanoyl-CoA. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols. Due to the absence of specific hazard data for this compound, it must be handled as a potentially hazardous substance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles

  • Lab coat

  • Chemical-resistant gloves

Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. Although specific toxicity data is unavailable, coenzyme A derivatives are biologically active molecules and should be handled with care.

Logistical Disposal Plan

The disposal of this compound should follow standard protocols for chemical waste of unknown or uncharacterized hazards. This involves containment, labeling, and transfer to a certified hazardous waste disposal facility.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. It should be segregated as a non-halogenated organic waste.

  • Containerization:

    • Use a clean, leak-proof container with a secure screw-top cap that is chemically compatible with the substance. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • Do not fill the container to more than 80% of its capacity to allow for expansion and prevent spills.[1]

    • Ensure the exterior of the container is clean and free of contamination.[1]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound." Avoid abbreviations or chemical formulas.[2][3]

    • Indicate the approximate quantity or concentration of the waste.

    • Include the date of waste generation and the name of the principal investigator or laboratory contact.[2]

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be secure and away from general laboratory traffic.

    • Utilize secondary containment, such as a larger, chemically resistant tray or bin, to contain any potential leaks.[4]

  • Disposal Request:

    • Contact your institution's EHS department or the designated hazardous waste management provider to schedule a pickup.

    • Do not dispose of this compound down the drain or in regular trash.[1][2]

Data Presentation: Disposal and Handling Summary

ParameterGuidelineRationale
Personal Protective Equipment Safety goggles, lab coat, chemical-resistant glovesProtects against potential skin and eye contact with a substance of unknown hazard.
Waste Container Leak-proof, screw-top, chemically compatible (HDPE, glass)Prevents spills and ensures safe containment during storage and transport.[1][4][5]
Container Fill Level Maximum 80% capacityPrevents overfilling and potential for spills due to pressure changes.[1]
Waste Labeling "Hazardous Waste," full chemical name, date, contact informationEnsures proper identification and handling by waste management personnel.[1][2][3]
Temporary Storage Designated, secure area with secondary containmentMinimizes risk of accidental exposure and contains potential leaks.[4]
Final Disposal Method Collection by certified hazardous waste managementEnsures environmentally responsible and compliant disposal of chemical waste.[2]

Experimental Protocols

As this document pertains to disposal, no experimental protocols are cited. The procedures outlined are based on standard hazardous waste management guidelines.

Disposal Workflow Diagram

A Start: this compound for Disposal B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Leak-Proof, Compatible Container B->C D Transfer Waste to Container (Do not exceed 80% capacity) C->D E Securely Seal and Clean Container Exterior D->E F Label Container: 'Hazardous Waste' Full Chemical Name Date & Contact Info E->F G Store in Designated Hazardous Waste Area with Secondary Containment F->G H Contact EHS for Waste Pickup G->H I End: Waste Collected by Certified Personnel H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Methyldecanoyl-CoA was found. The following guidance is based on safety information for structurally similar compounds, such as Decanoyl-Coenzyme A, and general best practices for handling acyl-CoA derivatives in a laboratory setting. It is imperative to handle this compound with caution and adhere to all institutional safety protocols.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound due to its potential biological activity and the lack of specific toxicity data. The minimum required PPE is outlined below.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields.[1][2]Protects against splashes and airborne particles that could cause eye irritation or injury.[1][3]
Hand Protection Nitrile gloves. Double-gloving is recommended for prolonged handling or when there is a risk of direct contact.[2]Nitrile gloves provide good resistance to a variety of chemicals.[1][3] Change gloves immediately if they become contaminated to prevent skin contact.[2]
Body Protection A fully buttoned lab coat.[2] A disposable gown should be considered for procedures with a higher risk of splashes or aerosol generation.A lab coat provides a barrier to protect skin and personal clothing from contamination.[1]
Respiratory Protection A NIOSH-approved respirator is necessary for procedures that may generate dust or aerosols (e.g., weighing, preparing solutions).[2][4]Protects against the inhalation of potentially harmful aerosols or fine powders.[3] Handling should occur in a well-ventilated area, preferably a certified chemical fume hood.[2]
Footwear Closed-toed shoes.[1]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and contamination risks.

2.1. Preparation and Weighing:

  • Designated Area: Conduct all handling of solid this compound within a certified chemical fume hood.[2]

  • Surface Protection: Work over a disposable absorbent bench liner to contain any potential spills.[2]

  • Equipment: Ensure all necessary equipment (e.g., spatulas, weigh boats, vials) is clean and readily available within the fume hood.

  • Weighing: Carefully weigh the required amount of the compound, minimizing the creation of dust.[2] Use appropriate anti-static techniques if the powder is fine.

  • Post-Weighing: Clean the weighing area and all equipment thoroughly after use.

2.2. Dissolving the Compound:

  • Solvent Addition: Add the desired solvent to the vial containing the pre-weighed compound.

  • Secure Sealing: Cap the vial securely before agitating to dissolve the compound.

  • Controlled Heating: If heating is required, use a controlled heating block or water bath and ensure adequate ventilation.

2.3. Experimental Use:

  • Clear Labeling: Label all solutions containing this compound with the compound name, concentration, solvent, date, and appropriate hazard warnings.[2]

  • Safe Transfer: Use appropriate pipettes and techniques to avoid splashes and aerosols when transferring solutions.

Handling_Workflow Figure 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Fume Hood gather_ppe Don Appropriate PPE prep_area->gather_ppe gather_materials Gather Materials gather_ppe->gather_materials weigh Weigh Compound gather_materials->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe Disposal_Plan Figure 2: this compound Disposal Plan cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Vials, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquid Waste (Solutions, Solvents) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container disposal Dispose via Institutional Environmental Health & Safety solid_container->disposal liquid_container->disposal

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。